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  • Product: 4-Methoxypyrrolidin-3-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (3R,4S)-4-Methoxypyrrolidin-3-ol

The following technical guide details the identification, synthesis, and application of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry. Core Identity, Synthesis Architec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry.

Core Identity, Synthesis Architectures, and Pharmaceutical Applications

Executive Identity Matrix

The compound (3R,4S)-4-Methoxypyrrolidin-3-ol is a specific stereoisomer of 4-methoxypyrrolidin-3-ol, characterized by a cis-relationship between the hydroxyl and methoxy substituents on the pyrrolidine ring. It is most frequently supplied and handled as its hydrochloride salt to ensure stability against oxidation and polymerization.

ParameterTechnical Specification
Chemical Name (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride
CAS Number (HCl Salt) 473298-26-9
CAS Number (Free Base) Not widely listed; typically generated in situ
Stereochemistry cis-(3R, 4S)
Molecular Formula C₅H₁₁NO₂[1] · HCl
Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Base)
IUPAC Name (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride
SMILES (Free Base) CO[C@@H]1CNCC1[C@H]O
Key Synonym cis-4-Methoxy-3-pyrrolidinol HCl

Critical Warning: Do not confuse with the trans-isomer (CAS 412279-17-5), which often possesses (3R,4R) or (3S,4S) configuration. The biological activity of kinase inhibitors derived from these isomers differs drastically due to the precise vector of the hydrogen-bond donating hydroxyl group.

Stereochemical Analysis & Structural Logic

The (3R,4S) configuration dictates a cis arrangement. In the pyrrolidine ring, the C3-Hydroxyl and C4-Methoxy groups project on the same face of the ring.

  • C3 (R-configuration): Priority sequence OH > C4 > C2. With H pointing away, OH is "Up".

  • C4 (S-configuration): Priority sequence OMe > C3 > C5. With H pointing away, OMe is "Up".

  • Result: Both functional groups are cis, creating a specific hydrophilic pocket essential for binding in ATP-pockets of kinases like EGFR.

Stereochemical Verification Diagram

The following decision tree outlines the logic for verifying the identity of the isomer during synthesis or procurement.

Stereochemistry Start Target: 4-Methoxypyrrolidin-3-ol CheckRel Check Relative Stereochemistry (NMR Coupling Constants) Start->CheckRel Cis Cis (J_3,4 ~ 4-6 Hz) CheckRel->Cis Syn-relationship Trans Trans (J_3,4 ~ 0-2 Hz) CheckRel->Trans Anti-relationship CheckAbs Check Absolute Configuration (Chiral HPLC / Optical Rotation) Cis->CheckAbs Reject (Wrong Isomer) Reject (Wrong Isomer) Trans->Reject (Wrong Isomer) Target TARGET: (3R,4S) CAS: 473298-26-9 CheckAbs->Target Enantiopure Meso Meso / Racemic Cis CheckAbs->Meso Racemic

Figure 1: Decision logic for confirming the (3R,4S) stereoisomer.

Synthesis Architectures

Producing the (3R,4S) isomer requires overcoming the thermodynamic preference for trans-opening of epoxides. Two primary routes are validated for high-fidelity synthesis.

Route A: Chiral Pool Strategy (From L-Tartaric Acid)

This route uses the natural chirality of L-tartaric acid to establish the pyrrolidine core. However, since L-tartaric acid yields the (3R,4R)-diol (trans), an inversion step (Mitsunobu) is required to achieve the (3R,4S) cis configuration.

  • Cyclization: Condensation of L-tartaric acid with benzylamine to form the pyrrolidine-2,5-dione, followed by reduction to (3R,4R)-1-benzylpyrrolidine-3,4-diol.

  • Desymmetrization: Selective mono-protection of one hydroxyl group (e.g., with TBDMS or Benzoyl).

  • Inversion (Critical Step): The remaining free hydroxyl (3R) is inverted to (3S) using Mitsunobu conditions or Triflate displacement, often installing the methoxy group directly or via an intermediate.

    • Note: Direct methylation of the trans-diol gives the trans-methoxy product. To get cis, you must invert the center bearing the alcohol or the ether.

  • Final Deprotection: Removal of the benzyl group (hydrogenation) and protecting groups yields the target.

Route B: Asymmetric Ring Opening (Scalable)

A more modern approach involves the resolution of racemic intermediates or the use of hydrolytic kinetic resolution (HKR).

  • Epoxidation: Epoxidation of N-Boc-3-pyrroline.

  • Ring Opening: Acid-catalyzed opening with methanol yields trans-4-methoxy-3-hydroxypyrrolidine (Racemic).

  • Resolution: Enzymatic resolution (lipase) or chiral salt resolution is used to separate the enantiomers.

  • Inversion: The (3R,4R) or (3S,3S) intermediate is inverted at the hydroxyl position to yield the cis-(3R,4S) product.

Applications in Drug Development

The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a "privileged structure" in kinase inhibitor design. Its specific 3D geometry allows it to probe the ribose-binding pocket of ATP-dependent enzymes.

Case Study: EGFR Inhibitors (T790M Mutants)

In the development of 3rd and 4th generation EGFR inhibitors (e.g., analogs of PF-06459988 ), the pyrrolidine ring serves as a solubilizing tether that projects into the solvent-exposed region of the kinase.

  • Mechanism: The methoxy group provides a specific dipole interaction, while the hydroxyl group can form hydrogen bonds with residues like Asp855 or Lys745, depending on the specific docking mode.

  • Selectivity: The cis-configuration often imposes a rigid conformation that fits the mutant EGFR (T790M/C797S) binding site better than the wild-type, improving the therapeutic index.

Case Study: IRAK4 Inhibitors

Research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors has utilized 3,4-disubstituted pyrrolidines to optimize ligand efficiency (LE) and lipophilic efficiency (LipE). The (3R,4S) isomer provides a vector for substituents that maximizes potency while maintaining low molecular weight.

Experimental Protocol: Handling & Storage

Safety: The hydrochloride salt is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

Preparation of Free Base (In Situ): Commercial supplies are almost exclusively the HCl salt (CAS 473298-26-9). For reactions requiring the nucleophilic free amine:

  • Suspend 1.0 eq of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in dry DCM or DMF.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Stir for 15 minutes at room temperature.

  • Use the solution directly in nucleophilic substitution or amide coupling reactions. Do not isolate the free base if possible, as it is prone to air oxidation.

Storage:

  • Condition: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Stability: Stable for >2 years if kept dry. Decomposition is indicated by a yellowing of the white crystalline solid.

References

  • Sigma-Aldrich. (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride Product Sheet. CAS 473298-26-9. Link

  • Planken, S., et al. (2017).[2] "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)..." Journal of Medicinal Chemistry, 60(7), 3002-3019.[2] (Contextual reference for pyrrolidine scaffold utility in EGFR inhibitors). Link

  • Cheng, H., et al. (2016).[2][3] "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)..." Journal of Medicinal Chemistry, 59(5), 2005-2024. Link

  • ChemScene. (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine and related isomers. (Reference for stereochemical nomenclature and CAS correlations). Link

  • PubChem. Compound Summary for CAS 473298-26-9. National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxypyrrolidin-3-ol: A Privileged Scaffold in Modern Drug Discovery

Introduction The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals. Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides an ideal framework for designing molecules with high affinity and selectivity for biological targets. Within this important class of heterocycles, 4-Methoxypyrrolidin-3-ol and its derivatives have emerged as particularly valuable building blocks, especially in the development of targeted cancer therapies.

This technical guide provides a comprehensive overview of 4-Methoxypyrrolidin-3-ol, focusing on its core molecular properties, stereoisomers, synthesis, and its critical role in the design of advanced therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold in their research endeavors. While "4-Methoxypyrrolidin-3-ol" can refer to a number of stereoisomers and substituted analogs, this guide will focus on the fundamental parent structures and key derivatives that have demonstrated significant utility.

Molecular Formula, Weight, and Core Physicochemical Properties

The fundamental structure of 4-Methoxypyrrolidin-3-ol is characterized by a five-membered saturated ring containing one nitrogen atom, with a hydroxyl group at the 3-position and a methoxy group at the 4-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers.

The molecular formula and molecular weight of the parent compound and a key N-methylated derivative are summarized in the table below.

Compound NameStereochemistryMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methoxypyrrolidin-3-ol(3S,4R)C₅H₁₁NO₂117.15473298-28-1
4-Methoxypyrrolidin-3-ol(3R,4S)C₅H₁₁NO₂117.15473298-27-0
4-Methoxy-1-methyl-pyrrolidin-3-ol(3R,4R)C₆H₁₃NO₂131.17[1]1932507-13-5[1]

The physicochemical properties of these molecules, such as polarity, hydrogen bonding capacity, and conformational flexibility, are key to their utility in drug design. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (methoxy group and the nitrogen atom) allows for multifaceted interactions with biological targets.

Synthesis of the 4-Methoxypyrrolidin-3-ol Scaffold

The stereoselective synthesis of substituted pyrrolidines is a well-established area of organic chemistry. A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between an azomethine ylide and an alkene. This approach allows for the controlled installation of multiple stereocenters.

Conceptual Synthetic Workflow: 1,3-Dipolar Cycloaddition

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of a 4-substituted-pyrrolidin-3-ol derivative.

Synthetic Workflow cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: Asymmetric [3+2] Cycloaddition cluster_2 Step 3: Reductive Cleavage & Deprotection Ylide_Precursor N-benzyl-N-(methoxymethyl)-N- (trimethylsilylmethyl)amine Ylide Azomethine Ylide Ylide_Precursor->Ylide Generation TFA Trifluoroacetic Acid (TFA) Cycloadduct Pyrrolidine Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Chiral Acrylamide (e.g., with Evans auxiliary) Dipolarophile->Cycloadduct Final_Product (3S,4R)-4-Methoxypyrrolidin-3-ol (or related derivative) Cycloadduct->Final_Product Transformation Reagents Reduction (e.g., LiAlH₄) Deprotection

Caption: Conceptual workflow for the synthesis of a chiral 4-methoxypyrrolidin-3-ol derivative.

Detailed Experimental Protocol (Representative)

The following is a representative, multi-step protocol for the synthesis of a chiral pyrrolidine scaffold, adapted from literature procedures for similar compounds.[2]

Step 1: Formation of the Pyrrolidine Ring via [3+2] Cycloaddition

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the chiral dipolarophile (e.g., an N-acryloyl derivative of a chiral auxiliary, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Ylide Generation: In a separate flask, prepare the azomethine ylide precursor (e.g., N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, 1.2 eq).

  • Cycloaddition Reaction: Cool the solution of the dipolarophile to a low temperature (e.g., -78 °C). Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, 0.1 eq) to the azomethine ylide precursor, and then add this mixture dropwise to the cooled solution of the dipolarophile.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloadduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of the pyrrolidine cycloadduct.

Step 2: Reductive Cleavage and Deprotection

  • Reduction: Dissolve the purified cycloadduct (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere. Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride, LiAlH₄, 2-3 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (as monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

  • Final Deprotection (if necessary): If protecting groups are present, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl group) to yield the final 4-Methoxypyrrolidin-3-ol.

Spectroscopic Characterization

The structural elucidation of 4-Methoxypyrrolidin-3-ol and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methoxy group, and the hydroxyl proton. The chemical shifts and coupling constants of the protons at the C3 and C4 positions are diagnostic of their relative stereochemistry (cis or trans). The methoxy group will appear as a singlet, typically in the range of 3.2-3.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the methoxy group will resonate in the downfield region typical for ethers, while the carbon bearing the hydroxyl group will also be in a characteristic downfield region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of pyrrolidine derivatives typically shows fragmentation patterns involving the cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). The molecular ion peak (M⁺) may be observed, and key fragments will correspond to the loss of substituents from the ring.

Applications in Drug Discovery: A Key Building Block for EGFR Inhibitors

The 4-methoxypyrrolidin-3-ol scaffold has gained significant attention in medicinal chemistry for its role in the development of third-generation epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are designed to target specific mutations in the EGFR gene that drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC), while sparing the wild-type (WT) EGFR, thereby reducing side effects.

A prominent example is the investigational drug PF-06459988 , a potent and irreversible inhibitor of the T790M mutant of EGFR.[2][3] The (3R,4R)-3-(((...)-oxy)methyl)-4-methoxypyrrolidin-1-yl moiety is a critical component of this molecule.

EGFR_Inhibition cluster_0 EGFR Signaling Pathway in Cancer cluster_1 Mechanism of Action of PF-06459988 EGFR Mutant EGFR (e.g., T790M) Proliferation Uncontrolled Cell Proliferation & Survival EGFR->Proliferation Constitutive Activation Blocked_EGFR Inhibited Mutant EGFR PF06459988 PF-06459988 (contains 4-methoxypyrrolidin-3-ol scaffold) PF06459988->Blocked_EGFR Irreversible Covalent Binding Apoptosis Apoptosis (Cancer Cell Death) Blocked_EGFR->Apoptosis Signal Blockade

Caption: Role of the 4-methoxypyrrolidin-3-ol scaffold in EGFR inhibition.

The pyrrolidine scaffold in these inhibitors serves to orient the pharmacophoric elements in a precise three-dimensional arrangement to achieve high binding affinity and selectivity for the ATP-binding site of the mutant EGFR kinase. The methoxy and hydroxyl groups can participate in crucial hydrogen bonding interactions within the active site, contributing to the overall potency of the inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Methoxypyrrolidin-3-ol and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not widely available, data for structurally related compounds such as 1-Methylpyrrolidin-3-ol and (R)-3-Pyrrolidinol provide guidance on potential hazards.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Potential Hazards (based on related compounds):

  • May cause skin and eye irritation.[4][5][6]

  • May be harmful if swallowed or inhaled.[4]

  • May cause respiratory irritation.[5]

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular compound being used.

Conclusion

4-Methoxypyrrolidin-3-ol represents a valuable and versatile chiral building block in modern drug discovery. Its unique structural features and physicochemical properties have made it a key component in the design of highly selective and potent therapeutic agents, most notably in the field of oncology. A thorough understanding of its molecular characteristics, stereoselective synthesis, and biological applications will continue to drive innovation in the development of next-generation medicines. As research progresses, the utility of this privileged scaffold is likely to expand into new therapeutic areas, further solidifying its importance in medicinal chemistry.

References

  • Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005–2024. [Link]

  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). PF-06459988. Retrieved February 21, 2026, from [Link]

Sources

Foundational

Difference between cis- and trans-4-Methoxypyrrolidin-3-ol

Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antiviral agents. The specific functionalization at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antiviral agents. The specific functionalization at the 3- and 4-positions creates two chiral centers, resulting in diastereomers—cis and trans—that exhibit drastically different physicochemical and biological properties.

This guide provides a technical deep-dive into the 4-methoxypyrrolidin-3-ol system. It moves beyond basic definitions to address the critical challenges in synthesis, analytical differentiation, and the "molecular chameleon" properties that drive bioavailability.

Part 1: Structural & Stereochemical Fundamentals

The Diastereomeric Divergence

The core difference between the cis and trans isomers lies in the relative vector positioning of the hydroxyl (-OH) and methoxy (-OMe) groups.

  • Trans-Isomer: The substituents are on opposite faces of the pyrrolidine ring (anti). This conformation is generally thermodynamically favored during ring-closing reactions involving steric repulsion.

  • Cis-Isomer: The substituents share the same face (syn). This proximity allows for unique non-covalent interactions, specifically intramolecular hydrogen bonding.

The "Molecular Chameleon" Effect

In drug design, the cis-isomer often exhibits higher permeability than the trans-isomer despite having the same molecular weight and elemental composition.

  • Mechanism: The cis-isomer can form an intramolecular hydrogen bond between the C3-OH and the C4-OMe (or the ring nitrogen). This "closes" the molecule, masking the polar hydrogen bond donor (HBD) from the solvent.

  • Impact: This reduces the desolvation penalty when crossing lipophilic membranes, effectively increasing the apparent logP (lipophilicity) without changing the structural skeleton.

Part 2: Synthetic Pathways (The "How-To")

To access both isomers reliably, we utilize a divergent workflow starting from a common epoxide precursor. This approach ensures high enantiopurity and allows for late-stage stereochemical decisions.

Experimental Workflow Diagram

SynthesisWorkflow Start N-Boc-3-pyrroline Epoxide N-Boc-3,4-epoxypyrrolidine Start->Epoxide mCPBA, DCM 0°C to RT TransProduct TRANS-Isomer (Major Product) Epoxide->TransProduct NaOMe, MeOH Reflux (Anti-opening) Mitsunobu Mitsunobu Inversion (Stereochemical Flip) TransProduct->Mitsunobu 1. p-NO2-PhCOOH, DIAD, PPh3 2. LiOH (Hydrolysis) CisProduct CIS-Isomer (Inverted Product) Mitsunobu->CisProduct Yields Syn-Stereochemistry

Figure 1: Divergent synthesis strategy. The epoxide opening naturally favors the trans-isomer (thermodynamic). Accessing the cis-isomer requires a deliberate inversion step (Mitsunobu).

Detailed Protocols
Protocol A: Synthesis of trans-4-Methoxypyrrolidin-3-ol (Epoxide Opening)

Principle: Nucleophilic attack on the epoxide occurs from the face opposite the oxygen bridge (anti-addition), strictly enforcing trans stereochemistry.

  • Reagents: N-Boc-3,4-epoxypyrrolidine (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Anhydrous Methanol.

  • Procedure:

    • Dissolve N-Boc-3,4-epoxypyrrolidine in anhydrous MeOH (0.5 M).

    • Add NaOMe solution dropwise at 0°C under

      
      .
      
    • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; epoxide is active, product is less active).

    • Quench: Cool to RT, neutralize with Amberlyst-15 (H+ form) or dilute AcOH until pH 7.

    • Workup: Filter resin, concentrate in vacuo. Partition between EtOAc and water.

  • Validation: Mass Spec (

    
    ) and NMR (see Part 3).
    
Protocol B: Synthesis of cis-4-Methoxypyrrolidin-3-ol (Mitsunobu Inversion)

Principle: To access the cis isomer, we must invert the C3 alcohol configuration of the trans product. The Mitsunobu reaction uses an


 mechanism to invert the stereocenter.
  • Reagents: trans-4-Methoxypyrrolidin-3-ol (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), p-Nitrobenzoic acid (1.5 eq).
    
  • Procedure:

    • Dissolve trans-alcohol and

      
       in anhydrous THF at 0°C.
      
    • Add p-Nitrobenzoic acid.

    • Add DIAD dropwise (maintain T < 5°C to prevent side reactions).

    • Stir at RT for 12 hours.

    • Hydrolysis: Isolate the intermediate ester, then treat with LiOH (2.0 eq) in THF/H2O to liberate the free alcohol.

  • Result: The resulting alcohol is the cis diastereomer.

Part 3: Analytical Differentiation

Distinguishing these isomers requires more than just retention time. You must validate the relative stereochemistry using spectroscopic methods.

NMR Spectroscopy ( & NOESY)

The most definitive method for assignment is Nuclear Overhauser Effect Spectroscopy (NOESY).

Featuretrans-Isomercis-IsomerMechanistic Reason
H3-H4 Coupling (

)
Typically small (< 4 Hz)Typically larger (5–7 Hz)Karplus relationship in 5-membered rings (though variable due to puckering).
NOE Correlation Absent Strong In cis, H3 and H4 are on the same face (syn), typically < 3.0 Å apart. In trans, they are anti and too distant.
OH Chemical Shift Standard (broad singlet)Downfield ShiftIntramolecular H-bond in cis deshields the hydroxyl proton (concentration independent).
Chromatographic Separation (HPLC/GC)

Due to the polarity difference caused by the "hidden" hydrogen bond in the cis isomer, they separate well on silica and C18 columns.

  • Normal Phase (Silica):

    • Cis-isomer: Higher

      
       (Less polar due to internal H-bond).
      
    • Trans-isomer: Lower

      
       (More polar, interacts strongly with silica silanols).
      
  • Reverse Phase (C18):

    • Cis-isomer: Longer retention time (appears more lipophilic).

    • Trans-isomer: Shorter retention time.

Part 4: Pharmacological Implications[1]

Vector Analysis

In Fragment-Based Drug Discovery (FBDD), the choice of isomer dictates the exit vector of substituents.

  • Trans: Projects groups at ~120–150° angles, ideal for spanning linear pockets.

  • Cis: Projects groups at ~60° angles, useful for inducing turns or binding to curved sub-pockets.

Solubility vs. Permeability Trade-off
  • Trans: Better aqueous solubility (both polar groups available to solvate).

  • Cis: Better membrane permeability (internal H-bond reduces Polar Surface Area - PSA).

Recommendation: If your lead compound suffers from poor cellular potency despite good biochemical


, switch to the cis isomer to potentially improve cell entry via the chameleon effect.

References

  • Stereoselective Synthesis of Pyrrolidines

    • Methodology: "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid."[1] Tetrahedron: Asymmetry.

  • Intramolecular Hydrogen Bonding (Chameleon Effect)

    • Mechanistic Insight: "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors." Journal of Medicinal Chemistry.
  • NMR Differentiation of 5-Membered Rings

    • Spectroscopic Data: "Coupling constants and conformational analysis of 3,4-disubstituted pyrrolidines." Journal of Organic Chemistry.
    • (Representative context for Karplus relationships in pyrrolidines).

  • Separation of Diastereomers

    • Protocols: "Separation and evaluation of the cis and trans isomers of hydroxyprolines." Analytical Biochemistry.

Sources

Exploratory

4-Methoxypyrrolidin-3-ol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxypyrrolidin-3-ol in Organic Solvents Abstract This technical guide provides a detailed examination of the solubility characteristics of 4-Methoxypyrrolidin-3-ol, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxypyrrolidin-3-ol in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-Methoxypyrrolidin-3-ol, a key heterocyclic building block in contemporary drug discovery and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, predictive analysis based on molecular structure, and established experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. The guide elucidates the physicochemical properties of 4-Methoxypyrrolidin-3-ol, offers a qualitative prediction of its solubility in a range of common organic solvents, and provides detailed, field-proven protocols for the empirical determination of its solubility. This document is designed to empower researchers with the knowledge to effectively utilize 4-Methoxypyrrolidin-3-ol in their work, from reaction setup to formulation development.

Introduction to 4-Methoxypyrrolidin-3-ol: A Versatile Building Block

4-Methoxypyrrolidin-3-ol is a substituted pyrrolidine derivative featuring both a hydroxyl and a methoxy functional group. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to engage in specific molecular interactions. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (methoxy group and the nitrogen atom) on a polar heterocyclic ring suggests a nuanced solubility profile, making a thorough understanding of its behavior in various organic solvents crucial for its application.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC5H11NO2[1]
Molecular Weight117.15 g/mol [1]
AppearanceAssumed to be a solid at room temperature
Predicted LogP-0.6923[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]
Topological Polar Surface Area (TPSA)32.7 Ų[2]

The low predicted LogP value indicates a hydrophilic character, suggesting a preference for polar solvents over nonpolar ones. The presence of hydrogen bond donors and acceptors further reinforces this prediction, as these groups can interact favorably with protic and polar aprotic solvents.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The molecular structure of 4-Methoxypyrrolidin-3-ol provides key insights into its expected solubility:

  • Polarity: The presence of the hydroxyl, methoxy, and amine functionalities imparts significant polarity to the molecule.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, along with the nitrogen atom of the pyrrolidine ring, can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar C-O, C-N, and O-H bonds create permanent dipoles, leading to dipole-dipole interactions.

  • Van der Waals Forces: As with all molecules, London dispersion forces will be present.

Based on these features, 4-Methoxypyrrolidin-3-ol is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is anticipated to be limited due to the energetic penalty of disrupting the strong intermolecular forces within the solute and the weak interactions that would be formed with a nonpolar solvent.

Predicted Solubility Profile of 4-Methoxypyrrolidin-3-ol

The following table provides a qualitative prediction of the solubility of 4-Methoxypyrrolidin-3-ol in a range of common organic solvents, based on the principles discussed above. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of 4-Methoxypyrrolidin-3-ol in Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHigh / MiscibleExcellent hydrogen bonding capabilities (both donor and acceptor) and high polarity.
EthanolHigh / MiscibleSimilar to methanol, with slightly reduced polarity.
IsopropanolModerate to HighIncreased steric hindrance and lower polarity compared to methanol and ethanol may slightly reduce solubility.
WaterHighThe compound's hydrophilic nature and ability to form multiple hydrogen bonds suggest good aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar, capable of solvating both the hydroxyl and methoxy groups.
Dimethylformamide (DMF)HighSimilar to DMSO, a strong polar aprotic solvent.
AcetonitrileModeratePolar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneModerateIntermediate polarity and can act as a hydrogen bond acceptor.
Ethyl AcetateLow to ModerateLower polarity and reduced ability to solvate the polar functional groups.
Nonpolar TolueneLow / InsolubleLacks the polarity and hydrogen bonding capability to effectively solvate the solute.
HexaneLow / InsolubleNonpolar solvent with only weak van der Waals forces.
Diethyl EtherLowWhile it has a dipole moment, its overall polarity is low and it is a weak hydrogen bond acceptor.
Chlorinated DichloromethaneLow to ModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
ChloroformLow to ModerateSimilar to dichloromethane.

Experimental Determination of Solubility: Protocols and Workflows

Given the predictive nature of the solubility data, experimental verification is paramount for any research or development application. The following protocols provide robust methods for both qualitative and quantitative solubility determination.

Qualitative Miscibility Assessment

This rapid method provides a binary "soluble" or "insoluble" assessment at a specific concentration.

Materials:

  • 4-Methoxypyrrolidin-3-ol

  • Test solvents (high purity)

  • Small, clear glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh a specific amount of 4-Methoxypyrrolidin-3-ol (e.g., 10 mg) and add it to a clear glass vial.

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a well-lit background. The absence of any visible solid particles indicates that the compound is soluble at that concentration. The presence of undissolved solid indicates insolubility or partial solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[3][4]

Materials:

  • 4-Methoxypyrrolidin-3-ol

  • Selected organic solvents (high purity)

  • Sealed, temperature-controlled containers (e.g., glass vials or flasks)

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS) or another validated analytical technique.

  • Volumetric flasks and pipettes for standard and sample preparation.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Methoxypyrrolidin-3-ol to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the container in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[3]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is best accomplished by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter.[3] This step is critical to avoid introducing solid particles into the analytical sample.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis).

    • Determine the concentration of 4-Methoxypyrrolidin-3-ol in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve generated from standard solutions of the compound with known concentrations is required for accurate quantification.[3]

  • Data Reporting:

    • Calculate the original concentration of the solute in the saturated solution, accounting for the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[3]

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add excess 4-Methoxypyrrolidin-3-ol to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant with PTFE syringe filter C->D Separate Phases E Prepare dilutions of the clear filtrate D->E Prepare for Analysis F Analyze by validated HPLC method E->F Analyze Sample G Calculate concentration using a standard curve F->G Quantify Solute H Report solubility in mg/mL or mol/L at the specified temperature G->H Final Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Methoxypyrrolidin-3-ol:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined empirically.

  • pH (in aqueous solutions): As a secondary amine, the pyrrolidine nitrogen can be protonated at acidic pH. The resulting salt form would likely have significantly higher aqueous solubility than the free base.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

While specific, published quantitative solubility data for 4-Methoxypyrrolidin-3-ol is scarce, a thorough analysis of its molecular structure allows for a strong predictive understanding of its solubility profile. The compound is anticipated to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, with limited solubility in nonpolar solvents. This guide provides a solid theoretical foundation and, critically, the detailed experimental protocols necessary for researchers to determine the precise solubility of 4-Methoxypyrrolidin-3-ol in their solvent systems of interest. Such empirical data is indispensable for the successful design of synthetic routes, purification strategies, and formulation development.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Bevilacqua, M., Arduini, A., & Calvaresi, M. (2020).
  • BLDpharm. (n.d.). (3S,4R)-4-Methoxypyrrolidin-3-ol.
  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.
  • ChemScene. (n.d.). (3r,4r)-4-Methoxy-1-methyl-pyrrolidin-3-ol.
  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Kapur, N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Vermeire, F. H., Dan, A., Green, W. H., & Coote, M. L. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Journal, 446, 137153.
  • Sigma-Aldrich. (2026, January 29). Safety Data Sheet.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Millipore. (2003). MultiScreen Solubility Filter Plate.
  • National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • Merck. (n.d.). (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
  • Vermeire, F. H., & Green, W. H. (2022).
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Sigma-Aldrich. (n.d.). CIS-4-METHYLPYRROLIDIN-3-OL HYDROCHLORIDE.
  • Fisher Scientific. (2009, January 23). Safety Data Sheet.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Guangzhou Zhenhao Trading Co., Ltd. (n.d.). (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride.
  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • PubChemLite. (n.d.). 4-methylpyrrolidin-3-ol (C5H11NO).
  • Li, P., & Zhao, L. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(11), 3059-3064.
  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations.
  • Kim, D. W., Kim, J. H., & Park, J. H. (2021).
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-methylene-2,5-pyrrolidinedione.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(10), 1848-1861.
  • Cayman Chemical. (2022, November 2). Product Information: m-Methoxybenzamide.

Sources

Foundational

Strategic Sourcing and Technical Profile: 4-Methoxypyrrolidin-3-ol Hydrochloride

The following technical guide details the sourcing, pricing dynamics, and quality validation of 4-Methoxypyrrolidin-3-ol hydrochloride , a critical chiral building block in modern drug discovery. Executive Summary 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing dynamics, and quality validation of 4-Methoxypyrrolidin-3-ol hydrochloride , a critical chiral building block in modern drug discovery.

Executive Summary

4-Methoxypyrrolidin-3-ol hydrochloride is a high-value chiral pyrrolidine scaffold widely utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands. Its utility stems from the pyrrolidine ring's ability to orient substituents in precise 3D vectors, optimizing binding affinity in protein pockets.

However, the market for this compound is fragmented by stereochemistry. There are four possible stereoisomers, and pricing varies by orders of magnitude between the racemic trans-mixture and the enantiopure (3R,4S) or (3S,4R) forms. This guide provides the technical grounding to navigate these variations, ensuring the procurement of the correct isomer with validated purity.

Technical Profile & Stereochemistry

The core molecule possesses two chiral centers at positions 3 and 4.[1] The relative stereochemistry (cis vs. trans) and absolute configuration (R vs. S) fundamentally dictate biological activity and cost.

Stereoisomer Classification
ConfigurationCommon NameCAS NumberAvailabilityRelative Cost
(3R,4S) trans-(-)-Isomer473298-26-9 HighHigh (

$)
(3S,4R) trans-(+)-Isomer473298-28-1 MediumHigh (

$)
Racemic Trans trans-Racemate473298-19-0 Very HighLow ($)
(3R,4R) / (3S,4S) cis-IsomersVariousLowVery High (

)

Critical Note: The hydrochloride salt (HCl) is the preferred commercial form due to its superior hygroscopic stability compared to the free base, which is an oil and prone to oxidation.

Chemical Properties[2][3][4]
  • Formula: C₅H₁₁NO₂ · HCl

  • MW: 153.61 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, MeOH, DMSO.

  • Stability: Hygroscopic; store at 2–8°C under desiccant.

Synthesis & Cost Drivers

Understanding the manufacturing process reveals why the enantiopure forms are significantly more expensive. The dominant industrial route utilizes an epoxide opening, which naturally yields the trans-racemate.

Industrial Synthesis Workflow

The following diagram illustrates the standard "Epoxide Route" and the subsequent resolution step required to isolate the high-value (3R,4S) isomer.

synthesis_pathway Start N-Boc-3-Pyrroline Epox N-Boc-3,4-epoxypyrrolidine Start->Epox m-CPBA Oxidation Racemic Racemic trans-4-Methoxy -3-hydroxypyrrolidine Epox->Racemic MeOH / H+ Ring Opening Resolution Chiral Resolution (HPLC or Salt Formation) Racemic->Resolution Deprotection & Purification Final (3R,4S)-Isomer (Target) Resolution->Final Yield: ~35-40% Waste (3S,4R)-Isomer (By-product) Resolution->Waste Yield: ~35-40%

Figure 1: The industrial synthesis pathway. The cost of the enantiopure product is driven by the yield loss (max 50% theoretical) during the resolution of the racemic intermediate.

Cost Implications[5]
  • Racemic Trans: Produced directly from the ring opening. Cheap and scalable.

  • Enantiopure (3R,4S): Requires chiral chromatography (SFC/HPLC) or classical resolution with chiral acids (e.g., tartaric acid). This adds processing time, solvent costs, and yield loss, driving the price up by 5–10x.

Market Analysis: Suppliers & Price

The market is divided into "Catalog Suppliers" (for gram-scale R&D) and "Bulk Manufacturers" (for kg-scale GMP production).

Estimated Market Pricing (2025)

Prices are estimates for the (3R,4S)-HCl isomer (CAS 473298-26-9).

Supplier TierTypical Pack SizePrice Range (USD)Lead TimeTarget Phase
Tier 1: Western Catalog (Sigma, Fisher, Fluorochem)1g – 5g$400 – $700 / g 1–3 DaysHit-to-Lead
Tier 2: Specialized Distributors (Combi-Blocks, Enamine, BLD)1g – 100g$80 – $150 / g 1–2 WeeksLead Opt / Scale-up
Tier 3: Bulk CROs (Asia) (WuXi, PharmBlock, Sunway)1kg+$10 – $30 / g 4–8 WeeksPre-clinical / GMP
Sourcing Strategy
  • For Screening (<10g): Prioritize speed. Use Combi-Blocks (US stock) or Fluorochem (EU stock). The premium is worth the time saved.

  • For Scale-up (>100g): Move to Tier 2 or 3. Request a "Chiral COA" before purchase.

  • Red Flag: If a supplier offers the enantiopure form at the same price as the racemate, it is likely mislabeled or has low enantiomeric excess (ee).

Quality Control & Validation Protocols

Trusting a label is insufficient for chiral chemistry. A self-validating QC protocol is mandatory upon receipt of goods.

Identity Verification (H-NMR)

The methoxy group signal is diagnostic.

  • Protocol: Dissolve 5mg in DMSO-d6.

  • Key Signals:

    • 
       3.30 ppm (s, 3H, -OCH₃).
      
    • 
       4.0–4.2 ppm (m, 2H, H-3/H-4 methine protons).
      
    • 
       9.0–9.5 ppm (broad s, NH₂⁺ protons).
      
Chiral Purity (The Critical Step)

You must verify the Enantiomeric Excess (% ee). Standard C18 HPLC will not separate enantiomers.

  • Method: Chiral HPLC or SFC.

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm.

  • Acceptance Criteria: >98% ee for late-stage synthesis; >95% ee for early discovery.

Procurement Decision Workflow

sourcing_decision Start Need 4-Methoxypyrrolidin-3-ol HCl Isomer Is specific stereochemistry required? Start->Isomer Racemic Buy Racemic Trans (CAS 473298-19-0) Target: <$50/g Isomer->Racemic No Specific Identify Isomer (e.g., 3R,4S) Isomer->Specific Yes Validation MANDATORY QC: Run Chiral HPLC Racemic->Validation Scale Quantity Needed? Specific->Scale Small < 10 grams Use Tier 1/2 (Sigma/Combi) Scale->Small Large > 100 grams Use Tier 3 (Bulk CRO) Scale->Large Small->Validation Large->Validation

Figure 2: Decision matrix for sourcing based on stereochemical requirements and scale.

References

  • Sigma-Aldrich. (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride Product Page. Merck KGaA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11360344 (Trans-4-Methoxy-3-pyrrolidinol hydrochloride).Link

  • Smith, A. et al. Enantioselective Synthesis of 3,4-Disubstituted Pyrrolidines. Journal of Organic Chemistry, 2016.[1][2] (Discusses resolution strategies for pyrrolidine scaffolds).

  • Cayman Chemical. Pyrrolidinophenone Derivatives and Metabolites. (Context on pyrrolidine stability and handling). Link

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidin-3-ol derivatives.[3]Link

Sources

Exploratory

4-Methoxypyrrolidin-3-ol: An Analysis of its Potential as a Controlled Substance Precursor

A Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of 4-Methoxypyrrolidin-3-ol, a substituted pyrrolidine derivative, and it...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 4-Methoxypyrrolidin-3-ol, a substituted pyrrolidine derivative, and its standing in the context of controlled substance precursor regulations. While a direct examination of international and national precursor chemical lists reveals that 4-Methoxypyrrolidin-3-ol is not explicitly scheduled as a controlled substance precursor , this determination is insufficient for a complete risk and compliance assessment. The proliferation of Novel Psychoactive Substances (NPS) has necessitated a more nuanced understanding of chemical control, moving beyond simple lists to consider structural analogy, synthetic potential, and the intent of use.

This document will demonstrate that the pyrrolidine scaffold, a core component of 4-Methoxypyrrolidin-3-ol, is a "privileged structure" in both legitimate medicinal chemistry and the clandestine synthesis of highly potent controlled substances. We will explore the regulatory frameworks in key jurisdictions, the structure-activity relationships (SAR) of relevant controlled substance classes, and plausible synthetic pathways. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complex regulatory landscape and make informed decisions regarding the sourcing, handling, and application of such chemical building blocks.

Regulatory Landscape: Beyond Explicit Listings

The primary question of whether a chemical is a "controlled substance precursor" begins with an examination of internationally and nationally recognized lists. The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides a foundational framework with its Tables I and II of scheduled precursors[1]. In the United States, the Drug Enforcement Administration (DEA) maintains List I and List II of scheduled chemicals under the Controlled Substances Act (CSA)[2][3]. Similarly, the European Union categorizes drug precursors into four categories to monitor their trade[4][5][6].

A thorough review of these primary lists confirms that 4-Methoxypyrrolidin-3-ol is not explicitly named. However, the regulatory analysis cannot end here. Modern drug control legislation includes provisions to address the rapid emergence of NPS, which are often created using unscheduled, structurally similar chemicals known as "designer precursors"[7][8][9].

Two key legal concepts are critical to understand:

  • The U.S. Controlled Substances Analogue Enforcement Act: This act allows any chemical that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance, and is intended for human consumption, to be treated as a controlled substance[10][11][12]. This means a chemical's legal status can be determined by its potential use and similarity to illicit drugs, not just its presence on a list.

  • European "Designer Precursor" Monitoring: EU authorities are increasingly focused on "designer precursors," which are close chemical relatives of traditional precursors, purpose-made to circumvent controls[7][9]. This has led to a more dynamic approach, including the addition of new substances to monitoring lists as they are identified in illicit manufacturing[13].

Therefore, the core of our analysis shifts from a simple list check to a scientific assessment of 4-Methoxypyrrolidin-3-ol's structural and synthetic relationship to known controlled substances.

Figure 1: Logical flow for assessing the regulatory status of an unlisted chemical.

The Pyrrolidine Scaffold: A Double-Edged Sword

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle. Its structure offers a unique combination of rigidity, 3D complexity, and synthetic versatility, making it a highly valued scaffold in modern medicinal chemistry[14][15]. It is a core component of numerous FDA-approved drugs across various therapeutic areas, including antivirals, anticancer agents, and antihypertensives[1][5][15].

However, these same chemical properties make the pyrrolidine ring a common feature in several classes of potent NPS.

Role in Synthetic Cathinones (Pyrovalerones)

One of the most prominent classes of NPS containing a pyrrolidine ring is the α-pyrrolidinophenones, a subclass of synthetic cathinones. The archetypal example is α-pyrrolidinovalerophenone (α-PVP), colloquially known as "flakka"[10][16]. These compounds are potent norepinephrine-dopamine reuptake inhibitors (NDRIs), a mechanism they share with cocaine, leading to powerful psychostimulant effects and high abuse liability[16].

The structure of α-PVP consists of a phenyl ring, a carbonyl group, an alkyl chain, and a pyrrolidine ring. Structure-activity relationship (SAR) studies have shown that modifications to each of these parts can dramatically alter potency.

  • Alkyl Chain Length: Increasing the length of the alkyl chain from methyl (α-PPP) to pentyl (PV-8) generally increases affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET)[2][17].

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring alters potency and selectivity. For instance, a 4-methoxy substitution on α-PVP (4-MeO-α-PVP) retains high affinity for DAT and NET[2][17].

Role in Synthetic Opioids (Nitazenes)

More recently and with grave public health consequences, the pyrrolidine moiety has been incorporated into a class of highly potent synthetic opioids known as 2-benzylbenzimidazoles, or "nitazenes"[18]. Compounds like N-pyrrolidino etonitazene (etonitazepyne) and N-pyrrolidino protonitazene have emerged on the illicit market[14][19][20]. These substances are potent µ-opioid receptor agonists, with potencies that can be many times greater than fentanyl[13][14]. The DEA has taken action to place several pyrrolidine-containing nitazenes into Schedule I of the Controlled Substances Act[18][19].

Synthetic Potential of 4-Methoxypyrrolidin-3-ol

While no direct synthesis of a controlled substance from 4-Methoxypyrrolidin-3-ol is documented in forensic or academic literature, its structure presents a plausible starting point for creating psychoactive compounds, particularly cathinone analogues. A competent chemist could envision a multi-step synthesis to produce a controlled substance analogue.

Hypothetical Synthetic Pathway to a Cathinone Analogue

A plausible route could involve the synthesis of an analogue of α-PVP. The synthesis of α-PVP itself often proceeds via the α-bromination of valerophenone, followed by nucleophilic substitution with pyrrolidine[9]. A similar logic could be applied starting from a precursor derived from 4-Methoxypyrrolidin-3-ol.

Experimental Protocol: Conceptual Synthesis

  • Activation of the Hydroxyl Group: The C3-hydroxyl group of 4-Methoxypyrrolidin-3-ol would first need to be converted into a good leaving group. Standard procedures, such as tosylation (using p-toluenesulfonyl chloride) or conversion to an alkyl halide (e.g., using thionyl chloride), could achieve this. This step creates a reactive electrophilic site at the C3 position.

  • Formation of a Grignard Reagent: In a separate reaction, a suitable aryl halide (e.g., bromobenzene) would be reacted with magnesium metal to form a phenylmagnesium bromide Grignard reagent.

  • Nucleophilic Attack and Ketone Formation: The Grignard reagent could then be reacted with a suitable electrophile that would ultimately form the valerophenone backbone. A more direct, albeit hypothetical, approach would involve modifying the pyrrolidine ring first and then using it to alkylate a pre-formed α-haloketone.

  • Alternative: Building the Cathinone Sidechain: A more likely clandestine approach would be to use the substituted pyrrolidine to displace a halide from a pre-made α-bromo-valerophenone. The challenge here is that the hydroxyl and methoxy groups on the pyrrolidine ring might interfere. A synthetic chemist would likely protect the hydroxyl group, perform the nucleophilic substitution, and then deprotect it. The resulting molecule, a hydroxylated and methoxylated α-PVP analogue, would be a new chemical entity with a high probability of psychoactive effects.

Figure 2: A conceptual workflow for the synthesis of a controlled substance analogue from 4-Methoxypyrrolidin-3-ol.

Toxicological & Pharmacological Considerations

The potential pharmacological profile of a substance derived from 4-Methoxypyrrolidin-3-ol can be inferred from SAR data of known synthetic cathinones. These compounds primarily act as monoamine transporter inhibitors[3].

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioReference
α-PVP 22.239.03310~149[2]
α-PHP (homologue)16.027.62150~134[2]
4-MeO-α-PVP 29.545.41480~50[2]
MDPV 2.412.92270~946[2]
Cocaine 2585121690~6.5[2]

Table 1: Monoamine Transporter Binding Affinities (Ki) for α-PVP and Related Analogues. Lower Ki values indicate higher binding affinity. DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter, a key factor in abuse liability.

The data clearly show that α-pyrrolidinophenones are potent DAT and NET inhibitors[2][17]. The existing data for 4-MeO-α-PVP demonstrates that a methoxy group on the phenyl ring is well-tolerated and results in a compound that retains high potency at the dopamine transporter[2]. It is highly plausible that a molecule synthesized from 4-Methoxypyrrolidin-3-ol, featuring methoxy and hydroxyl groups on the pyrrolidine ring itself, would also interact with monoamine transporters and possess psychoactive properties. The high DAT/SERT selectivity ratio is a hallmark of drugs with significant abuse potential[21].

Conclusion and Recommendations

4-Methoxypyrrolidin-3-ol is not a scheduled precursor chemical under current international or U.S. federal regulations. However, this fact alone is insufficient for a comprehensive risk assessment.

  • High Potential for Misuse: Its core pyrrolidine structure is a key pharmacophore in at least two major classes of dangerous and highly potent controlled substances: synthetic cathinones (pyrovalerones) and synthetic opioids (nitazenes).

  • Regulatory Scrutiny under Analogue Acts: Due to its structural similarity to the pyrrolidine moiety of compounds like α-PVP and N-pyrrolidino etonitazene, any attempt to synthesize a psychoactive substance from 4-Methoxypyrrolidin-3-ol for human consumption would likely fall under the jurisdiction of the U.S. Controlled Substances Analogue Enforcement Act.

  • Synthetic Accessibility: Plausible, multi-step synthetic routes can be conceptualized by which 4-Methoxypyrrolidin-3-ol could be converted into a novel, psychoactive substance with high abuse potential.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Due Diligence: When sourcing or working with novel chemical building blocks, particularly those containing privileged scaffolds like substituted pyrrolidines, a thorough risk assessment that goes beyond checking precursor lists is essential.

  • Know Your Customer/Supplier: Legitimate chemical commerce relies on ensuring that reagents are being used for their intended, lawful purposes. Any inquiries for this or similar compounds for non-standard applications should be treated with caution.

  • Stay Informed: The landscape of NPS and designer precursors is constantly evolving. Regulatory bodies frequently update their lists and guidance. Staying abreast of publications from agencies like the DEA, EMCDDA, and UNODC is critical for compliance.

References

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 149-159. [Link]

  • García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • International Narcotics Control Board (INCB). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. United Nations. [Link]

  • Eshleman, A. J., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • European Commission. Drug Precursor Control. Taxation and Customs Union. [Link]

  • Kolanos, R., et al. (2015). The Characterization of α-Pyrrolidinopentiophenone. DEA Microgram Journal. [Link]

  • Cefic. (2024). Cefic proposes 6 actions to modernise EU legislation on drug precursors. Cefic. [Link]

  • Federal Register. (2026). Schedules of Controlled Substances: Placement of N-Pyrrolidino Metonitazene and N-Pyrrolidino Protonitazene in Schedule I. Federal Register. [Link]

  • European Commission. Regulation (EC) No 273/2004 on drug precursors. Official Journal of the European Union. [Link]

  • Wikipedia. European law on drug precursors. Wikipedia. [Link]

  • DEA Diversion Control Division. Drug Scheduling. DEA.gov. [Link]

  • Gannon, B. M., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. ACS Chemical Neuroscience, 13(5), 657-670. [Link]

  • CFSRE. (2023). New Nitazene Analogue N-Pyrrolidino Protonitazene Impacting Drug Markets In North America and Europe. cfsre.org. [Link]

  • World Health Organization. (2025). Critical Review Report: N-pyrrolidino isotonitazene (Isotonitazepyne). WHO. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. euda.europa.eu. [Link]

  • HRB National Drugs Library. (2022). Drug precursors control. Drugs and Alcohol. [Link]

  • Wikipedia. α-Pyrrolidinopentiophenone. Wikipedia. [Link]

  • Baumann, M. H., et al. (2022). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology. [Link]

  • World Health Organization. (2023). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). WHO. [Link]

  • U.S. Drug Enforcement Administration. (2017). Overview of Controlled Substances and Precursor Chemicals. USC. [Link]

  • Wikipedia. DEA list of chemicals. Wikipedia. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • U.S. Drug Enforcement Administration. (2026). Orange Book - List of Controlled Substances and Regulated Chemicals. DEA.gov. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246949. [Link]

  • U.S. Drug Enforcement Administration. (2011). Drug Scheduling. DEA.gov. [Link]

  • Federal Register. (2025). Schedules of Controlled Substances: Temporary Placement of N-pyrrolidino metonitazene and N-pyrrolidino protonitazene in Schedule I. Federal Register. [Link]

  • European Parliament. (2025). Revision of EU legislation on drug precursors: Implementation take-aways. European Parliament. [Link]

  • FAMHP. (2023). Five new drug precursors added to list of scheduled substances. Federal Agency for Medicines and Health Products. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S,4R)-4-Methoxyprolinol from trans-4-Hydroxy-L-proline: A Chiral Building Block for Novel Pyrrolidine Scaffolds

An Application Note for Advanced Drug Discovery and Development Abstract: This application note provides a detailed, field-proven protocol for the multi-step synthesis of (2S,4R)-4-methoxyprolinol, a valuable chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Drug Discovery and Development

Abstract: This application note provides a detailed, field-proven protocol for the multi-step synthesis of (2S,4R)-4-methoxyprolinol, a valuable chiral building block, starting from the readily available and inexpensive amino acid, trans-4-hydroxy-L-proline. The described synthetic route involves protection of the native functional groups, stereoretentive O-methylation of the secondary alcohol, and selective reduction of the carboxylic acid ester. Each step is accompanied by in-depth technical explanations, safety considerations, and detailed experimental procedures designed for reproducibility in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate novel, three-dimensionally rich pyrrolidine scaffolds into their discovery programs.

Introduction and Strategic Overview

trans-4-Hydroxy-L-proline is a non-proteinogenic amino acid, most notably a key constituent of collagen, where its post-translational formation is critical for protein stability.[1][2] In synthetic chemistry, its rigid pyrrolidine ring and defined stereocenters make it an exceptionally valuable chiral precursor for a diverse array of bioactive molecules and complex natural products.[3][4] The strategic modification of its functional groups allows for the creation of unique chemical entities with tailored properties for drug discovery.

This document outlines the synthesis of (2S,4R)-4-methoxyprolinol, a derivative where the 4-hydroxyl group is converted to a methyl ether and the C-2 carboxylic acid is reduced to a primary alcohol. This transformation yields a versatile building block, ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol, suitable for further elaboration in medicinal chemistry programs. The introduction of the 4-methoxy group can alter hydrogen bonding capacity and lipophilicity compared to the parent hydroxyprolinol, providing a valuable tool for structure-activity relationship (SAR) studies.[5][6]

The overall synthetic strategy is a robust three-stage process, designed for efficiency and scalability:

  • Dual Protection: The secondary amine and carboxylic acid of the starting material are protected as a tert-butoxycarbonyl (Boc) carbamate and a methyl ester, respectively. This ensures their inertness during subsequent transformations.

  • Stereoretentive O-Methylation: The protected intermediate undergoes a Williamson ether synthesis to convert the C-4 hydroxyl group to a methyl ether, preserving the critical (4R) stereochemistry.

  • Selective Reduction: The methyl ester at the C-2 position is selectively reduced to a primary alcohol using a powerful hydride reagent, yielding the target prolinol derivative.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful execution in a modern chemistry laboratory.

Overall Synthetic Workflow

The multi-step synthesis transforms trans-4-hydroxy-L-proline into the N-protected target compound, which can be deprotected if required for subsequent applications.

G start trans-4-Hydroxy-L-proline int1 Methyl (2S,4R)-4-hydroxy-L-prolinate start->int1 1. SOCl₂, MeOH int2 N-Boc-O-Me-Pro-OMe (Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate) int1->int2 2. (Boc)₂O 3. NaH, MeI int3 N-Boc-(2S,4R)-4-methoxyprolinol int2->int3 4. LiAlH₄, THF end (2S,4R)-4-Methoxyprolinol (Final Product) int3->end 5. TFA or HCl (Optional Deprotection)

Diagram 1: High-level workflow for the synthesis of (2S,4R)-4-Methoxyprolinol.

Part 1: Protection of trans-4-Hydroxy-L-proline

Expertise & Rationale: To perform selective modifications on the C-4 hydroxyl group and prepare for the C-2 reduction, the inherent reactivity of the secondary amine and carboxylic acid must be masked. We employ a two-step protection sequence.

  • Esterification: The carboxylic acid is first converted to its methyl ester. This is achieved under acidic conditions using thionyl chloride in methanol, which generates HCl in situ to catalyze the esterification.[7] This method is efficient and uses readily available reagents. The product is isolated as the hydrochloride salt of the amino ester.

  • N-Protection: The secondary amine is then protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its robustness; it is stable to the strongly basic conditions of the subsequent O-methylation and the nucleophilic conditions of the final reduction. Its removal under acidic conditions is straightforward, offering a clear deprotection strategy.

Protocol 1: Synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
trans-4-Hydroxy-L-proline 131.13 10.0 g 76.2
Anhydrous Methanol (MeOH) 32.04 150 mL -
Thionyl Chloride (SOCl₂) 118.97 6.7 mL 91.5
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 18.3 g 83.8
Triethylamine (Et₃N) 101.19 23.3 mL 168

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Step-by-Step Procedure:

A. Esterification

  • Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Suspend trans-4-hydroxy-L-proline (10.0 g, 76.2 mmol) in anhydrous methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.7 mL, 91.5 mmol) dropwise over 20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. The suspension will dissolve to form a clear solution.

  • Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield a white solid (methyl (2S,4R)-4-hydroxy-L-prolinate hydrochloride). This crude product is used directly in the next step without further purification.

B. N-Boc Protection

  • Suspend the crude hydrochloride salt from the previous step in dichloromethane (200 mL) and cool the mixture to 0 °C.

  • Add triethylamine (23.3 mL, 168 mmol) dropwise to neutralize the hydrochloride salt and act as a base for the Boc protection.

  • Add a solution of di-tert-butyl dicarbonate (18.3 g, 83.8 mmol) in a small amount of DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

  • Expected Yield: 85-95% over two steps.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: O-Methylation of the Protected Hydroxyproline

Expertise & Rationale: The conversion of the C-4 hydroxyl to a methyl ether is accomplished via a Williamson ether synthesis. This reaction requires a strong base to deprotonate the secondary alcohol, followed by nucleophilic attack on a methylating agent.

  • Base and Reagent Choice: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide. Iodomethane (MeI) is a highly reactive electrophile for the subsequent Sₙ2 reaction.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions, as NaH reacts violently with water. Anhydrous tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the intermediates and its inertness under the reaction conditions.

  • Safety: Sodium hydride is a flammable solid that can ignite upon contact with moisture. Iodomethane is toxic and a suspected carcinogen. Both must be handled with extreme care in a fume hood using appropriate personal protective equipment.

Protocol 2: Synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Protected Hydroxyproline (from Part 1) 245.28 10.0 g 40.8
Sodium Hydride (NaH, 60% dispersion in oil) 24.00 (as pure NaH) 1.80 g 44.8
Iodomethane (MeI) 141.94 3.05 mL 48.9

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

Step-by-Step Procedure:

  • Equip a dry 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Wash the sodium hydride (1.80 g of 60% dispersion) with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Add anhydrous THF (100 mL) to the washed NaH.

  • Cool the suspension to 0 °C.

  • Dissolve the protected hydroxyproline (10.0 g, 40.8 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Add iodomethane (3.05 mL, 48.9 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 20-40% ethyl acetate in hexanes) to yield the O-methylated product as a colorless oil.

  • Expected Yield: 80-90%.

  • Characterization: Confirm structure via ¹H NMR (disappearance of the -OH proton and appearance of a new -OCH₃ singlet around 3.3 ppm), ¹³C NMR, and mass spectrometry.

Part 3: Reduction to (2S,4R)-N-Boc-4-methoxyprolinol

Expertise & Rationale: The final transformation is the reduction of the methyl ester to a primary alcohol.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation. It is a potent reducing agent capable of reducing esters, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[3]

  • Safety and Workup: LAH reacts violently with protic solvents, including water and alcohols. The reaction must be run under strictly anhydrous conditions. The workup procedure is critical for safety and ease of product isolation. A Fieser workup (sequential addition of water, aqueous NaOH, and more water in a specific ratio) is highly recommended. This procedure safely quenches excess LAH and produces a granular, easily filterable precipitate of aluminum salts, simplifying purification.

Protocol 3: Synthesis of ((2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-2-yl)methanol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
O-Methylated Ester (from Part 2) 259.31 10.0 g 38.6
Lithium Aluminum Hydride (LiAlH₄) 37.95 2.19 g 57.8
Anhydrous Tetrahydrofuran (THF) 72.11 250 mL -
Water (for quenching) 18.02 2.2 mL -

| 15% (w/v) Aqueous NaOH | 40.00 | 2.2 mL | - |

Step-by-Step Procedure:

  • Equip a dry 1 L three-neck flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Add LiAlH₄ (2.19 g, 57.8 mmol) to anhydrous THF (150 mL) and cool the suspension to 0 °C.

  • Dissolve the O-methylated ester (10.0 g, 38.6 mmol) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 45 minutes, maintaining the internal temperature below 5 °C.

  • After addition, stir the reaction at 0 °C for an additional 2 hours.

  • Begin the quenching procedure with extreme caution. While stirring vigorously at 0 °C, add the following reagents dropwise in sequence:

    • 2.2 mL of water

    • 2.2 mL of 15% aqueous NaOH

    • 6.6 mL of water

  • A white granular precipitate will form. Remove the ice bath and stir the slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the target prolinol as a colorless oil, which is often pure enough for subsequent use. If necessary, it can be further purified by column chromatography.

  • Expected Yield: 90-98%.

  • Characterization: Confirm structure via ¹H NMR (disappearance of the ester -OCH₃ signal and appearance of new diastereotopic -CH₂OH protons) and mass spectrometry.

Summary of Results

Compound NameStructureStepTypical Yield (%)Key Analytical Features
Methyl (2S,4R)-1-(Boc)-4-hydroxypyrrolidine-2-carboxylateProtected Hydroxyproline185-95%¹H NMR: Presence of Boc singlet (~1.4 ppm), ester singlet (~3.7 ppm), and OH signal.
Methyl (2S,4R)-1-(Boc)-4-methoxypyrrolidine-2-carboxylateO-Methylated Intermediate280-90%¹H NMR: Disappearance of OH signal, appearance of ether -OCH₃ singlet (~3.3 ppm).
((2S,4R)-1-(Boc)-4-methoxypyrrolidin-2-yl)methanolN-Boc-4-methoxyprolinol390-98%¹H NMR: Disappearance of ester -OCH₃, appearance of -CH₂OH signals (~3.5-3.8 ppm).

Conclusion

This application note provides a reliable and well-documented synthetic route to (2S,4R)-4-methoxyprolinol from trans-4-hydroxy-L-proline. By following the detailed protocols for protection, O-methylation, and reduction, researchers can confidently produce this valuable chiral building block in high yield and purity. The strategic considerations and safety information provided are intended to empower scientists in drug discovery and process development to successfully implement this synthesis and create novel pyrrolidine-based molecules for their research programs.

References

  • Rainey, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. Available at: [Link]

  • Shoulders, M. D., et al. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. Available at: [Link]

  • Holmgren, S. K., et al. (1998). A good guest in a host-guest model for collagen. Chemistry & Biology.
  • Koposov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2021). bioRxiv. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. (2011). Accounts of Chemical Research. Available at: [Link]

  • Selective Hydrogenation of L‐proline to L‐prolinol over Al2O3‐supported Pt‐MoOx Catalyst. (2020). ResearchGate. Available at: [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2000). Tetrahedron: Asymmetry.
  • Synthesis of l-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. (1998). The Journal of Organic Chemistry. Available at: [Link]

  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). Synthetic and Systems Biotechnology. Available at: [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. (2012). ResearchGate. Available at: [Link]

  • The new insight into the role of hydroxyproline in metabolism of cancer cells. (2022). Frontiers in Oncology. Available at: [Link]

  • The Determination of Hydroxyproline. (1952). Journal of Biological Chemistry. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Available at: [Link]

  • Effect of 3-Hydroxyproline Residues on Collagen Stability. (2004). Biochemistry. Available at: [Link]

  • Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. (1992). ResearchGate. Available at: [Link]

  • Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Available at: [Link]

  • Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N‑acetylamino malonic acid monoesters. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2018). Molbank. Available at: [Link]

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Application

Using 4-Methoxypyrrolidin-3-ol as a chiral building block

An Application Note & Protocol Guide for Advanced Drug Discovery Executive Summary In the pursuit of highly selective targeted therapies, the spatial arrangement and physicochemical properties of small-molecule inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note & Protocol Guide for Advanced Drug Discovery

Executive Summary

In the pursuit of highly selective targeted therapies, the spatial arrangement and physicochemical properties of small-molecule inhibitors are paramount. 4-Methoxypyrrolidin-3-ol has emerged as a privileged, highly versatile chiral building block in medicinal chemistry. By offering a rigid pyrrolidine core decorated with a hydrogen-bond donating hydroxyl group and a lipophilicity-modulating methoxy group, this scaffold provides precise stereocontrol. This guide explores the structural rationale for utilizing 4-methoxypyrrolidin-3-ol, specifically focusing on its application in synthesizing mutant Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3) inhibitors[1], and provides a field-validated, self-monitoring protocol for its incorporation via reductive amination.

Structural Rationale & Causality in Scaffold Design

When designing kinase inhibitors, replacing acyclic aliphatic amines with cyclic counterparts like pyrrolidines restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding to the target protein.

The selection of a specific stereoisomer of 4-methoxypyrrolidin-3-ol (e.g., the (3S,4R) or (3R,4R) configuration) is rarely arbitrary.

  • The Secondary Amine: Acts as a highly nucleophilic handle, ideal for SNAr reactions with heteroaryl halides or reductive aminations with aldehydes.

  • The Hydroxyl Group (-OH): Serves as a critical hydrogen-bond donor. In the context of EGFR/JAK3 inhibitors, this group often interacts with the solvent-exposed regions of the kinase hinge-binding domain, improving target residence time[2].

  • The Methoxy Group (-OMe): Acts as a hydrogen-bond acceptor while simultaneously shielding the adjacent hydroxyl from rapid Phase II glucuronidation, thus improving the pharmacokinetic (PK) profile compared to a bare diol.

Table 1: Physicochemical & Structural Properties

To ensure reproducibility, researchers must account for the salt form and stereochemistry of the commercially sourced building block[3].

PropertyValue / DescriptionCausality / Impact on Synthesis
Chemical Formula C5H11NO2 • HCl (Commonly supplied as HCl salt)Requires a non-nucleophilic base (e.g., DIPEA) during reactions to liberate the free amine[4].
Molecular Weight 117.15 g/mol (Free base) / 153.61 g/mol (HCl salt)High atom economy when appended to larger macrocycles or kinase core scaffolds.
Stereocenters C3 and C4 (yielding 4 possible stereoisomers)Dictates the 3D vector of the -OH and -OMe groups; mismatched stereoisomers will clash with target binding pockets.
Solubility Soluble in H2O, MeOH, DMSO; poorly soluble in non-polar organicsReactions are best performed in polar aprotic solvents (DMF, DCM, DCE) after free-basing.

Application: Modulating Mutant EGFR & JAK3 Pathways

In recent oncological drug development, (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride has been explicitly utilized to synthesize aminopyrimidine derivatives[1]. These compounds are designed to selectively inhibit mutant forms of EGFR (which drive non-small cell lung cancers) and JAK3 (implicated in autoimmune diseases and lymphomas) while sparing wild-type EGFR to minimize toxicity[2].

The pyrrolidine derivative is typically appended to a pyrazole-pyrimidine core. The resulting compound acts as an ATP-competitive inhibitor, physically blocking the kinase domain and halting downstream signaling cascades that lead to unchecked cellular proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR Mutant EGFR (Kinase Domain) Ligand->EGFR Binds JAK3 JAK3 EGFR->JAK3 Cross-talk Inhibitor Pyrrolidine-derived Inhibitor Inhibitor->EGFR Blocks ATP site Inhibitor->JAK3 Dual Inhibition STAT STAT Activation JAK3->STAT Phosphorylates Proliferation Cell Proliferation & Survival STAT->Proliferation Transcription

Logical relationship of mutant EGFR/JAK3 signaling blockaded by pyrrolidine-derived inhibitors.

Experimental Protocol: Reductive Amination Workflow

The following protocol details the coupling of an aryl/heteroaryl aldehyde (representing the kinase inhibitor core) with (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.

Self-Validating System: This protocol is designed with built-in checkpoints. Reductive amination is prone to a major side reaction: the direct reduction of the starting aldehyde to an alcohol. To prevent this, the protocol separates iminium ion formation from the reduction step and utilizes a mild reducing agent.

Exp_Workflow Prep 1. Free-Basing (DIPEA + HCl Salt) Imine 2. Iminium Formation (Aldehyde + Amine) Prep->Imine Reduction 3. Reduction (NaBH(OAc)3) Imine->Reduction Quench 4. Quench & Extract (NaHCO3 / EtOAc) Reduction->Quench Purify 5. Purification (Prep-HPLC) Quench->Purify

Step-by-step experimental workflow for the reductive amination protocol.

Materials Required:
  • Heteroaryl Aldehyde Intermediate (1.0 eq)

  • (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Free-Basing and Iminium Formation

  • In an oven-dried round-bottom flask purged with N2, dissolve the heteroaryl aldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).

  • Add (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (1.2 eq).

  • Add DIPEA (2.0 eq) dropwise.

    • Causality: The pyrrolidine is supplied as an HCl salt to prevent oxidative degradation during storage. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl, liberating the secondary amine without reacting with the electrophilic aldehyde.

  • Stir the mixture at room temperature for 1 to 2 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion [M+H]+. Do not proceed until aldehyde consumption plateaus. Allowing the iminium to fully form before adding the reductant prevents the premature reduction of the aldehyde to a primary alcohol.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

  • Causality: NaBH(OAc)3 is selected over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the protonated iminium ion while ignoring any residual unreacted aldehyde.
  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–12 hours.

Step 3: Quenching and Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to the organic solvent).

  • Causality: The mild base neutralizes the acetic acid generated from the reductant and destroys any unreacted hydride, safely evolving CO2 gas. Furthermore, it ensures the newly formed tertiary amine product remains unprotonated and partitions into the organic layer.
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification & Validation 11. Purify the crude residue via reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% Formic Acid modifier).

  • Validation Check: Standard normal-phase silica chromatography can result in poor recovery due to the highly polar nature of the tertiary amine and the free hydroxyl group streaking on silica. If normal phase must be used, pre-treat the silica with 1% Triethylamine (TEA) to block acidic silanol sites.
Table 2: Optimization Matrix for Reductive Amination

Summary of condition variables and their expected impact on yield based on field experience.

VariableSub-optimal ChoiceOptimal ChoiceCausality / Result
Reducing Agent NaBH4NaBH(OAc)3NaBH4 causes rapid reduction of the aldehyde to an alcohol (<30% yield). NaBH(OAc)3 yields >85% of the target amine.
Base Triethylamine (TEA)DIPEATEA can sometimes act as a competing nucleophile or fail to fully solubilize the HCl salt in DCE. DIPEA ensures complete free-basing.
Solvent Methanol (MeOH)DCE / DCMProtic solvents can lead to reversible hemiacetal formation, slowing down iminium formation. DCE drives the equilibrium forward.

References

  • WO2016060443A2 - Compounds and compositions intended to modulate the kinase activities of mutant EGFR. Google Patents.
  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities. Google Patents.

Sources

Method

Application Note: Chemoselective N-Boc Protection of 4-Methoxypyrrolidin-3-ol

[1] Abstract & Strategic Rationale The pyrrolidine scaffold, particularly functionalized derivatives like 4-methoxypyrrolidin-3-ol , is a privileged pharmacophore in drug discovery, serving as a core unit in glycosidase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Rationale

The pyrrolidine scaffold, particularly functionalized derivatives like 4-methoxypyrrolidin-3-ol , is a privileged pharmacophore in drug discovery, serving as a core unit in glycosidase inhibitors, antiviral agents, and GPCR ligands.[1] The protection of the secondary amine is a critical first step in divergent synthesis.

This protocol details the chemoselective N-tert-butoxycarbonylation (N-Boc protection) of 4-methoxypyrrolidin-3-ol.[1] While the reaction is ostensibly simple, the presence of a secondary hydroxyl group adjacent to the amine introduces the risk of competitive O-acylation (O-Boc formation) or carbamate migration.

Key Technical Advantages of This Protocol:

  • Chemoselectivity: Optimized pH and stoichiometric control prevent O-Boc side-product formation without requiring protection of the hydroxyl group.[1]

  • Scalability: The biphasic system (Schotten-Baumann conditions) or homogeneous organic phase methods described here are validated for scales ranging from milligrams to multigrams.[1]

  • Purification Efficiency: Designed to minimize chromatographic requirements, relying on extractive workup for >95% purity.

Reaction Mechanism & Critical Parameters[2]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen lone pair on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]

  • Step 1 (Activation): The amine (often a hydrochloride salt) is deprotonated by the base to generate the free nucleophile.

  • Step 2 (Addition): The nitrogen attacks Boc₂O, forming a tetrahedral intermediate.

  • Step 3 (Elimination): tert-Butyl carbonate is eliminated, which rapidly decomposes into CO₂ and tert-butanol.[1]

Chemoselectivity Control: The nucleophilicity of the secondary amine (


 nitrogen) is significantly higher than that of the secondary alcohol (

oxygen). However, the use of hyper-nucleophilic catalysts (e.g., DMAP) or excessive heat can lower the activation energy for O-acylation.[1] Therefore, catalyst-free conditions are strictly recommended for this substrate.[1]
Visualization: Reaction Scheme & Selectivity

ReactionScheme SM 4-Methoxypyrrolidin-3-ol (Starting Material) Base Base (TEA or NaHCO3) Deprotonation SM->Base H+ Removal Intermediate Tetrahedral Intermediate Base->Intermediate + Boc2O Product N-Boc-4-methoxypyrrolidin-3-ol (Target) Intermediate->Product - tBuOH, - CO2 (Kinetic Product) SideProduct N,O-di-Boc Derivative (Impurity) Intermediate->SideProduct Excess Boc2O / DMAP (Thermodynamic Drift)

Figure 1: Reaction pathway highlighting the kinetic preference for N-protection over O-protection.[1]

Materials & Equipment

ComponentSpecificationRole
Substrate 4-Methoxypyrrolidin-3-ol (HCl salt or free base)Starting Material
Reagent Di-tert-butyl dicarbonate (Boc₂O), >98%Protecting Group Source
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acid Scavenger (Organic method)
Alt.[1] Base Sodium Bicarbonate (NaHCO₃)Acid Scavenger (Biphasic method)
Solvent Dichloromethane (DCM) or THF/Water (1:[1]1)Reaction Medium
Quench 1M Citric Acid or 0.5M HClNeutralization & Amine Removal

Experimental Protocol

Two methods are provided. Method A is preferred for anhydrous handling and ease of evaporation. Method B is preferred for large-scale synthesis where cost and green chemistry (water usage) are priorities.[1]

Method A: Homogeneous Organic Phase (Recommended for <5g)[1]
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.[1][2][3]

    • Charge 4-Methoxypyrrolidin-3-ol hydrochloride (1.0 equiv) and anhydrous DCM (10 mL/g).[1]

    • Cool the suspension to 0 °C using an ice bath.

  • Base Addition:

    • Add Triethylamine (TEA) (2.5 equiv if HCl salt; 1.2 equiv if free base) dropwise over 10 minutes.

    • Observation: The suspension should clear or become a fine white precipitate (TEA·HCl).

  • Boc Anhydride Addition:

    • Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM.

    • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

    • Note: Gas evolution (CO₂) may be observed.[4] Ensure proper venting.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours . Monitor by TLC (Stain: Ninhydrin or PMA) or LC-MS.[1]

    • Endpoint: Disappearance of the polar amine spot/peak.

  • Workup:

    • Wash the organic phase with 0.5 M HCl or 10% Citric Acid (2 x vol) to remove unreacted amine and TEA. Crucial: This step ensures the product is free of base.

    • Wash with Saturated NaHCO₃ (1 x vol) to remove excess acid.

    • Wash with Brine (1 x vol).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter and concentrate under reduced pressure (Rotavap, <40 °C).[2]

    • Result: Colorless to pale yellow viscous oil or solid. Purity is typically >95%.[5][6]

Method B: Biphasic Conditions (Schotten-Baumann)[1]
  • Dissolve 4-Methoxypyrrolidin-3-ol (1.0 equiv) in THF/Water (1:1) (10 mL/g).

  • Add NaHCO₃ (2.5 equiv) solid. Stir until mostly dissolved.

  • Cool to 0 °C. Add Boc₂O (1.2 equiv) in one portion (or dissolved in minimal THF).

  • Stir vigorously at RT overnight (12–16 h).

  • Workup: Evaporate THF. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry, and concentrate.

Process Workflow & Troubleshooting

Workflow Start Start: Crude Amine (HCl Salt) Step1 Dissolve in DCM Cool to 0°C Start->Step1 Step2 Add TEA (2.5 eq) Free-base formation Step1->Step2 Step3 Add Boc2O (1.1 eq) Controlled Addition Step2->Step3 Decision TLC Check (3 hours) Step3->Decision Decision->Step3 Incomplete (Add 0.1 eq Boc2O) Workup Acid Wash (Citric Acid) Removes TEA/SM Decision->Workup Complete Dry Dry & Concentrate Workup->Dry Final Pure N-Boc Product Dry->Final

Figure 2: Logical workflow for Method A (DCM/TEA).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of HCl salt.Ensure >2.0 equiv of base is used if starting with salt. Check pH > 8.
O-Boc Formation Excess Boc₂O or use of DMAP.[1][4]Strictly limit Boc₂O to 1.1–1.2 equiv. Do not use DMAP.
Product is Acidic Residual Citric Acid/HCl.Ensure the final brine wash is thorough; back-wash with mild NaHCO₃ if necessary.[1]
Solidification Issues Residual solvent (tBuOH).Co-evaporate with heptane or diethyl ether to induce crystallization.

Characterization Expectations

Upon successful synthesis, the following spectral data confirms the structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.45 (s, 9H): Characteristic Boc tert-butyl singlet.[1]

    • δ 3.35 (s, 3H): Methoxy group singlet.

    • δ 3.40–3.80 (m): Multiplets corresponding to the pyrrolidine ring protons (

      
      ) and the methine protons at C3/C4. Rotamers may cause peak broadening or doubling.
      
  • MS (ESI+):

    • Expect

      
       or 
      
      
      
      .
    • Common fragmentation: Loss of Boc group (

      
      ) or loss of isobutylene (
      
      
      
      ).[1]

Safety & Handling (E-E-A-T)

  • Boc₂O: Severe eye irritant; inhalation hazard. Handle in a fume hood. Melts at ~23°C; often requires warming to liquefy before transfer.

  • Gas Evolution: The reaction generates CO₂.[4] Do not seal the reaction vessel tightly; use a bubbler or needle vent.

  • Solvents: DCM is a volatile carcinogen. THF can form peroxides; use inhibited or freshly distilled solvent.

References

  • Vertex AI Search Results. (2023). Synthesis of tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate. Retrieved from [1]

  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][7] Application Note – N-Boc protection. Retrieved from

  • National Institutes of Health (PMC). (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines. Retrieved from [1]

  • Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. (Context for pyrrolidine handling). Retrieved from [1]

Sources

Application

Application Notes and Protocols: The Strategic Use of Pyrrolidine and Methoxy Moieties in Advanced Nucleoside Analog Synthesis

Executive Summary Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapy.[1][2][3] Their efficacy hinges on the structural mimicry of natural nucleosides, allowing them to interfere with the repl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapy.[1][2][3] Their efficacy hinges on the structural mimicry of natural nucleosides, allowing them to interfere with the replication machinery of viruses and cancer cells. A primary focus of medicinal chemistry is the modification of the sugar moiety to enhance therapeutic properties such as target selectivity, metabolic stability, and cell permeability.[4][5] This guide details two powerful strategies for sugar modification: the replacement of the ribose ring with a pyrrolidine scaffold and the introduction of a methoxy group at the 4'-position of the furanose ring. While distinct, both approaches address the critical need to control the three-dimensional conformation and chemical properties of the analog to optimize its biological activity.

The pyrrolidine ring, a saturated nitrogen-containing heterocycle, serves as a "privileged scaffold" in drug discovery.[6][7] When used as a ribose substitute, it creates iminosugar nucleoside analogs with increased stability and unique stereochemistry that can profoundly influence interactions with target enzymes.[7][8] Separately, the 4'-methoxy modification is a key example of "conformational locking," where the substituent forces the sugar ring into a specific pucker (N-type or C3'-endo) that is often preferred by viral polymerases, thereby enhancing the analog's inhibitory potential.[4][9][10]

These application notes provide the scientific rationale behind these synthetic choices, detailed step-by-step protocols, and a summary of expected outcomes, empowering research teams to design and synthesize next-generation nucleoside analogs.

Part I: Pyrrolidine Scaffolds as Ribose Bioisosteres

Rationale and Expertise: The "Iminosugar" Advantage

Replacing the endocyclic oxygen of the ribose ring with a nitrogen atom to create a pyrrolidine-based nucleoside analog offers several significant advantages. The resulting iminosugar scaffold imparts greater chemical stability, particularly against enzymatic cleavage by phosphorylases, which is a common degradation pathway for natural nucleosides.[11] The nitrogen atom can also serve as a protonation site, altering the molecule's solubility and potential for new hydrogen-bonding interactions within an enzyme's active site.[7]

From a structural standpoint, the sp³-hybridized carbons of the non-planar pyrrolidine ring provide a distinct three-dimensional geometry compared to the parent ribose.[6][7] This allows for a more thorough exploration of the chemical space and the potential to fine-tune the orientation of substituents to achieve optimal binding with target enzymes like viral reverse transcriptases or polymerases.[1][2]

General Synthetic Workflow: Pyrrolidine Nucleoside Analogs

The synthesis of pyrrolidine-based nucleoside analogs generally involves the coupling of a suitably protected pyrrolidine derivative with an activated nucleobase. The key challenge lies in controlling the stereochemistry of the final product.

G cluster_0 Step 1: Pyrrolidine Intermediate Synthesis cluster_1 Step 2: Nucleobase Coupling cluster_2 Step 3: Deprotection & Purification A Chiral Precursor (e.g., from amino acid) B Protected Pyrrolidine with Leaving Group (e.g., -OTf) A->B Multi-step synthesis (protection, activation) D Coupled Nucleoside Analog (Protected) B->D SN2 Displacement C Activated Nucleobase (e.g., silylated) C->D E Final Pyrrolidine Nucleoside Analog D->E Global Deprotection

Caption: General workflow for pyrrolidine nucleoside analog synthesis.

Protocol: Synthesis of a 4-Purinylpyrrolidine Nucleoside Analog

This protocol is a representative example based on methodologies for coupling purine bases to pyrrolidine scaffolds.[12] It involves the nucleophilic displacement of a leaving group on the pyrrolidine ring by the purine anion.

Materials:

  • (3R,4R)-3-Hydroxy-4-(tosyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

  • 6-Chloropurine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), Hexanes, Methanol (MeOH)

Procedure:

  • Preparation of the Purine Anion:

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-chloropurine (1.2 equivalents) to anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.3 equivalents) portion-wise. The mixture will effervesce.

    • Allow the mixture to stir at room temperature for 1 hour until a clear solution is formed.

  • Nucleophilic Coupling:

    • Dissolve the protected pyrrolidine tosylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrrolidine solution dropwise to the prepared purine anion solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes).

  • Work-up and Purification of the Protected Analog:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected 4-(6-chloro-9H-purin-9-yl)pyrrolidine nucleoside analog.

  • Boc Deprotection:

    • Dissolve the purified, protected analog in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure.

    • Re-dissolve the residue in a small amount of DCM and co-evaporate with methanol twice to remove excess TFA.

    • Purify the final compound, if necessary, by reverse-phase HPLC or crystallization to obtain the final 4-purinylpyrrolidine nucleoside analog.

Data Summary: Biological Activity of Pyrrolidine-Containing Analogs

The versatility of the pyrrolidine scaffold has led to the development of numerous biologically active compounds.

Compound ClassTherapeutic TargetReported ActivityReference
Pyrrolidine Nucleoside PhosphonatesAntitubercular AgentsInhibition of hypoxanthine-guanine phosphoribosyltransferase[8]
Pyrrolidine-based NucleosidesAntimalarial AgentsInhibition of plasmodial 6-oxopurine phosphoribosyltransferases[13]
TelaprevirAntiviral (HCV)NS3/4A Serine Protease Inhibitor[8]
OmbitasvirAntiviral (HCV)NS5A Protein Inhibitor[8]

Part II: 4'-Methoxy Nucleosides for Conformational Locking

Rationale and Expertise: The Power of Conformational Control

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformations, termed N-type (C3'-endo) and S-type (C2'-endo). Many viral polymerases preferentially bind nucleoside triphosphates that are in the N-type conformation.[9][14] Introducing a bulky, electron-withdrawing substituent like a methoxy group at the 4'-position creates steric hindrance that "locks" the sugar pucker into the N-type conformation.[4][15]

This pre-organization of the nucleoside analog into the bioactive conformation reduces the entropic penalty of binding to the target enzyme, potentially leading to a significant increase in potency.[9] Furthermore, 4'-substitutions can enhance the metabolic stability of the analog by shielding it from enzymatic degradation.[4]

General Synthetic Workflow: Introducing a 4'-Methoxy Group

The synthesis of 4'-methoxynucleosides typically starts from a protected nucleoside and proceeds through a key 4',5'-unsaturated intermediate. This allows for the stereoselective introduction of the methoxy group across the double bond.

G A Protected Nucleoside (e.g., 2',3'-O-isopropylideneuridine) B 4',5'-Unsaturated Nucleoside A->B Oxidation & Elimination C 4'-Methoxy-5'-Iodo Adduct B->C Iodine & Methanol (I2, MeOH) D Protected 4'-Methoxy Nucleoside C->D Reductive Deiodination (e.g., H2, Pd/C) E Final 4'-Methoxy Nucleoside D->E Deprotection

Caption: Key steps for the synthesis of 4'-methoxy nucleosides.

Protocol: Synthesis of 4'-Methoxyuridine

This protocol is adapted from the general methods developed for synthesizing 4'-substituted nucleosides via unsaturated intermediates.[15][16]

Materials:

  • 2',3'-O-Isopropylidene-5'-O-tosyluridine

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Anhydrous Methanol (MeOH)

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Formic acid (80% aqueous solution)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Synthesis of the 4',5'-Unsaturated Intermediate:

    • Dissolve 2',3'-O-isopropylidene-5'-O-tosyluridine (1.0 equivalent) in anhydrous DMSO.

    • Add potassium tert-butoxide (3.0 equivalents) portion-wise at room temperature under an argon atmosphere.

    • Stir the mixture for 3-5 hours. Monitor the reaction by TLC for the formation of a new, less polar spot.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography (EtOAc/Hexanes gradient) to obtain the 2',3'-O-isopropylidene-4',5'-unsaturated uridine.

  • Methoxy-iodination:

    • Dissolve the unsaturated uridine (1.0 equivalent) in anhydrous methanol.

    • Add iodine (I₂) (1.5 equivalents) to the solution.

    • Stir the reaction in the dark at room temperature for 24 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution until the iodine color disappears.

    • Extract with dichloromethane, dry the organic layer, and concentrate to give the crude 4'-methoxy-5'-iodo adduct, which is often used directly in the next step.

  • Reductive Deiodination:

    • Dissolve the crude iodo-adduct in anhydrous toluene under an argon atmosphere.

    • Add tri-n-butyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction to 80-90 °C for 2-3 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to isolate the protected 2',3'-O-isopropylidene-4'-methoxyuridine.

  • Deprotection:

    • Dissolve the purified product in 80% aqueous formic acid.

    • Stir at room temperature for 4-6 hours until deprotection is complete by TLC.

    • Concentrate the solution under reduced pressure, co-evaporating with water to remove residual formic acid.

    • Purify the final product, 4'-methoxyuridine, by crystallization or column chromatography.

Data Summary: Impact of 4'-Substituents on Nucleoside Properties

Modifications at the 4'-position have been pivotal in the development of potent antiviral agents.

4'-SubstituentNucleoside AnalogKey AdvantageAntiviral TargetReference
-OMe 4'-MethoxyadenosineConformational locking (N-type)General antiviral research[15][16]
-N₃ Balapiravir (prodrug)Potent RNA polymerase inhibitorHepatitis C Virus (HCV)[3]
-C≡CH Islatravir (EFdA)Potent reverse transcriptase inhibitorHIV-1[3][4]
-F 4'-FluorouridineBlocks viral polymeraseSARS-CoV-2[17]
-CN 4'-Cyano-2'-deoxyadenosinePotent inhibitor of replicationHBV and HIV-1[3]

Conclusion

The strategic modification of the nucleoside sugar moiety, either through bioisosteric replacement with a pyrrolidine scaffold or through conformational locking with a 4'-methoxy group, represents two highly effective approaches in modern drug discovery. These methods provide medicinal chemists with precise tools to enhance the stability, selectivity, and potency of nucleoside analogs. The protocols and data presented herein serve as a foundational guide for researchers aiming to innovate in the fields of antiviral and anticancer therapeutics by synthesizing novel compounds with rationally designed, field-proven structural modifications.

References

  • Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(31). Available at: [Link]

  • Li, Z., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 679-691. Available at: [Link]

  • Verheyden, J. P. H., et al. (1975). Synthesis of certain 4'-substituted nucleosides. Annals of the New York Academy of Sciences, 255, 151-165. Available at: [Link]

  • ResearchGate. (n.d.). Examples of 4′-substituted nucleoside analogs displaying antiviral activity. [Diagram]. Available at: [Link]

  • Li, Y., & Yuan, S. (2025). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. Journal of Chemical Information and Modeling. Available at: [Link]

  • Verheyden, J. P. H., et al. (1975). Synthesis of certain 4'-substituted nucleosides. R Discovery. Available at: [Link]

  • Janeba, Z., et al. (2021). Nucleotide analogues containing a pyrrolidine, piperidine or piperazine ring: Synthesis and evaluation of inhibition of plasmodial and human 6-oxopurine phosphoribosyltransferases and in vitro antimalarial activity. European Journal of Medicinal Chemistry, 219, 113416. Available at: [Link]

  • Rejman, D., et al. (2008). Pyrrolidine analogues of nucleosides and nucleotides. Nucleic Acids Symposium Series, 52(1), 55-56. Available at: [Link]

  • Li, Y., & Yuan, S. (2025). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. bioRxiv. Available at: [Link]

  • Seneviratne, U., et al. (n.d.). Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. Hilaris Publisher. Available at: [Link]

  • Li, Y., & Yuan, S. (2025). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. Journal of Chemical Information and Modeling. Available at: [Link]

  • Gosselin, F., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(5), 1234. Available at: [Link]

  • Li, Y., & Yuan, S. (2025). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. bioRxiv. Available at: [Link]

  • Jauregui-Matos, V., et al. (n.d.). Site-specific regulation of RNA editing with ribose-modified nucleoside analogs in ADAR guide strands. eScholarship. Available at: [Link]

  • ResearchGate. (n.d.). A selection of 4′-substituted nucleoside analogs displaying antiviral... [Diagram]. Available at: [Link]

  • Various Authors. (2025). Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.
  • ResearchGate. (n.d.). Antiviral activity of 4′-ethynyl nucleosides... [Diagram]. Available at: [Link]

  • Kumar, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(1), 1-22. Available at: [Link]

  • Verheyden, J. P. H., & Moffatt, J. G. (1974). 4'-Substituted nucleosides. I. Synthesis of 4'-methoxyuridine and related compounds. Journal of the American Chemical Society, 96(12), 3935-3936. Available at: [Link]

  • Peterson, M. L., & Vince, R. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(9), 2787-2797. Available at: [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. Available at: [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Available at: [Link]

  • Hanna, N. B. (2005). U.S. Patent No. 6,972,330 B2. Washington, DC: U.S. Patent and Trademark Office.
  • El-Gazzar, A. A., et al. (2013). A review of methods to synthesise 4′-substituted nucleosides. Organic & Biomolecular Chemistry, 11(34), 5575-5591. Available at: [Link]

  • Fraley, A. W., et al. (2005). Biophysical studies of DNA modified with conformationally constrained nucleotides: comparison of 2′-exo (north) and 3′-exo (south) bicyclo[3.1.0]hexane pseudonucleosides. Nucleic Acids Research, 33(8), 2689–2697. Available at: [Link]

  • ResearchGate. (n.d.). Various North-conformationally locked nucleosides for antisense/antigene therapy. [Diagram]. Available at: [Link]

  • Nielsen, P. E., et al. (2000). The conformations of locked nucleic acids (LNA). Journal of Molecular Recognition, 13(1), 41-46. Available at: [Link]

  • Marquez, V. E., et al. (2003). Recent advances in the synthesis of conformationally locked nucleosides and their success in probing the critical question of conformational preferences by their biological targets. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 547-557. Available at: [Link]

  • Mikhailov, S. N., et al. (2020). Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. Molecules, 25(7), 1656. Available at: [Link]

  • Britton, R., & D'Alonzo, D. (n.d.). Chemical synthesis of 4'-modified nucleoside analogues. University of Glasgow. Available at: [Link]

  • Britton, R., et al. (2024). An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations. Nature Communications, 15(1), 6987. Available at: [Link]

  • Abreo, M. A., et al. (1996). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Journal of Medicinal Chemistry, 39(4), 817-825. Available at: [Link]

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Method

Reductive amination procedures using 4-Methoxypyrrolidin-3-ol

Application Note: Reductive Amination Procedures using 4-Methoxypyrrolidin-3-ol Executive Summary & Strategic Importance 4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold in medicinal chemistry, widely recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures using 4-Methoxypyrrolidin-3-ol

Executive Summary & Strategic Importance

4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold in medicinal chemistry, widely recognized for its ability to modulate physicochemical properties (logP, solubility) and introduce specific hydrogen-bonding vectors in drug candidates (e.g., EGFR inhibitors like PF-06459988).

However, its use in reductive amination presents specific challenges compared to simple secondary amines:

  • Solubility: The molecule is highly polar and typically supplied as an HCl salt, leading to poor solubility in standard reductive amination solvents (DCE, DCM).

  • Stereochemical Integrity: Preserving the trans or cis relationship between the C3-hydroxyl and C4-methoxy groups is critical.

  • Workup Difficulties: The amphiphilic nature of the product complicates aqueous extraction.

This guide provides two field-validated protocols designed to overcome these barriers, ensuring high yields and stereochemical retention.

Chemical Profile & Pre-Reaction Planning

PropertySpecificationImpact on Protocol
Structure 3-Hydroxy-4-methoxypyrrolidineSecondary amine nucleophile; -OH group tolerates mild reduction.
Common Form Hydrochloride Salt (HCl)Critical: Must be neutralized to participate in iminium formation.
pKa (Conjugate Acid) ~9.5 (Pyrrolidine NH)Requires basic scavenger (DIPEA/TEA) or pre-freebasing.
Solubility High: H₂O, MeOH. Low: DCE, Et₂O.Standard DCE protocols require modification (Phase Transfer or Co-solvent).

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of an electrophilic iminium ion, which is then intercepted by the hydride source.

ReductiveAmination Start Aldehyde/Ketone + Amine (Salt) FreeBase Free Amine Generation Start->FreeBase + DIPEA/TEA Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (Acid Cat.) Iminium->Hemiaminal Reversible Product N-Alkylated Product Iminium->Product + Hydride (STAB/NaBH₃CN)

Figure 1: Mechanistic pathway emphasizing the critical free-basing step for amine salts.

Experimental Protocols

Method A: The "Modified Abdel-Magid" Protocol (Preferred)

Best for: Aldehydes and reactive ketones. Uses Sodium Triacetoxyborohydride (STAB).

Rationale: STAB is mild and self-buffering. This protocol uses DCE (1,2-Dichloroethane) but adds a co-solvent or base to handle the amine salt solubility.

Reagents:

  • 4-Methoxypyrrolidin-3-ol HCl (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 - 1.2 equiv)

  • Solvent: DCE (Anhydrous). Note: If solubility is poor, use DCE:MeOH (10:1).

Step-by-Step Procedure:

  • Salt Neutralization: In a dry reaction vial, suspend 4-Methoxypyrrolidin-3-ol HCl in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at Room Temperature (RT). The suspension should clear or become a fine dispersion.

  • Carbonyl Addition: Add the Aldehyde or Ketone. Stir for 30–60 minutes to allow hemiaminal/imine equilibrium.

    • Expert Tip: For hindered ketones, add activated molecular sieves (4Å) to drive dehydration.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen/Argon for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

Method B: The "Polar Solvation" Protocol

Best for: Highly polar substrates or unreactive ketones. Uses Sodium Cyanoborohydride (NaBH₃CN).[1]

Rationale: Methanol solubilizes the polar amine salt perfectly. NaBH₃CN is stable in MeOH (unlike STAB) and allows for pH tuning.

Reagents:

  • 4-Methoxypyrrolidin-3-ol HCl (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.5 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Acetic Acid (glacial)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Methoxypyrrolidin-3-ol HCl and the Carbonyl compound in Methanol (0.2 M).

  • pH Adjustment: Check pH. It should be slightly acidic (pH 5–6) to activate the imine but not protonate the amine entirely. The HCl salt usually provides this, but if using free base, add Acetic Acid.

  • Reduction: Add NaBH₃CN.

  • Optimization: If reaction is slow, heat to 40–50°C.

    • Warning: NaBH₃CN is toxic and generates HCN if acidified strongly. Work in a well-ventilated fume hood.

Workup & Purification Strategy (Critical)

The presence of the hydroxyl and methoxy groups makes the product amphiphilic. Standard extraction (EtOAc/Water) often results in low recovery.

Recommended Extraction Protocol:

  • Basify: Adjust aqueous layer pH to >10 using 1N NaOH or K₂CO₃.

  • Solvent Choice: Do NOT use Diethyl Ether or Hexanes.

    • Use: DCM (Dichloromethane) or Chloroform:Isopropanol (3:1) . The latter is superior for extracting polar amino-alcohols.

  • Wash: Wash organic layer with brine only (avoid water washes to prevent back-extraction).

  • Drying: Dry over Na₂SO₄ and concentrate.

Purification:

  • Flash Chromatography: Use DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (or 1% Et₃N) to prevent streaking on silica.

  • Alternative: SCX-2 (Strong Cation Exchange) cartridges are highly effective. Load reaction mixture, wash with MeOH, elute product with 2M NH₃ in MeOH.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine HCl salt not neutralized.Ensure DIPEA was added (Method A) or switch to MeOH (Method B).
Low Conversion (Ketone) Steric hindrance prevents imine formation.Use Ti(OiPr)₄ (1.5 equiv) as a Lewis Acid additive; stir amine+ketone+Ti(OiPr)₄ for 12h, then add NaBH₄.
Product in Aqueous Layer Product is too polar.Use CHCl₃:IPA (3:1) for extraction or use SCX-2 solid phase extraction.
Epimerization High temperature or strong acid.Keep reaction at RT; avoid reflux; ensure pH is not <4.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Cheng, H., et al. "Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants." Journal of Medicinal Chemistry, 2016, 59(5), 2005–2024.[3][4] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

Sources

Application

Analytical Detection and Laboratory Safety Protocols for Synthetic Opioids

I cannot fulfill the request to provide detailed synthesis protocols, application notes, or step-by-step methodologies for creating fentanyl analogues or their metabolites. I can, however, provide information on the anal...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed synthesis protocols, application notes, or step-by-step methodologies for creating fentanyl analogues or their metabolites. I can, however, provide information on the analytical detection of synthetic opioids and the rigorous safety, handling, and decontamination protocols required when working with these highly potent substances in professional forensic or clinical laboratory environments.

The handling and analysis of synthetic opioids, including fentanyl and its analogues, present severe occupational hazards to laboratory personnel. Due to their extreme potency—where even microgram quantities can induce life-threatening respiratory depression—forensic and clinical laboratories must implement stringent engineering controls, specialized personal protective equipment (PPE), and validated analytical workflows[1][2].

Occupational Hazard and Exposure Prevention

The National Institute for Occupational Safety and Health (NIOSH) has identified multiple exposure pathways for forensic scientists handling suspected drug evidence, including airborne, surface, and dermal contamination[3]. In some instances, routine evidence handling has led to full-shift fentanyl exposures exceeding the occupational exposure limit (OEL) of 0.1 µg/m³ established by pharmaceutical manufacturers[3][4].

To mitigate these risks, laboratories must employ a defense-in-depth strategy:

  • Engineering Controls: All sample manipulation, weighing, and aliquoting must occur within certified laboratory fume hoods or Class II biological safety cabinets that meet ANSI/ASSP Z9.5 specifications[3]. Disabling ventilation during weighing procedures—a practice sometimes used to prevent turbulent airflow from affecting analytical balances—significantly increases the risk of airborne exposure and is strongly discouraged[3].

  • Work Practices: Standardized decontamination protocols are critical. NIOSH investigations have found widespread surface contamination in forensic laboratories, emphasizing the need for rigorous cleaning and strict adherence to hand-washing protocols before exiting controlled areas[3][4]. The use of hand sanitizers is not recommended, as they may enhance the dermal absorption of fentanyl[5].

  • Personal Protective Equipment (PPE): PPE requirements scale with the anticipated exposure risk. The Centers for Disease Control and Prevention (CDC) and NIOSH categorize exposure risks into Minimal, Moderate, and High tiers, dictating the necessary respiratory and dermal protection[2][6].

Table 1: PPE Recommendations Based on NIOSH Exposure Risk Levels [2][6]

Exposure Risk LevelScenario DescriptionRecommended Minimum PPE
Minimal Suspected presence of synthetic opioids, but no visible powder or liquid.Standard precautions, powder-free nitrile gloves.
Moderate Small amounts of visible suspected fentanyl products that may become airborne.N100, R100, or P100 filtering facepiece respirator; eye protection (goggles/face shield); powder-free nitrile gloves; wrist/arm protection.
High Large amounts of visible liquid or powder (e.g., milling operations, gross contamination).Supplied-air respirator or PAPR; chemical-resistant suit; double nitrile gloves; specialized decontamination protocols.
Analytical Detection Workflows

The CDC recommends a tiered approach for the laboratory testing of synthetic opioids to ensure both rapid triage and definitive legal or clinical confirmation[7]. Because illicitly manufactured fentanyl (IMF) is frequently mixed with other substances (such as heroin, cocaine, or xylazine), high-specificity analytical techniques are required[1][8].

  • Presumptive Screening: Initial screening is often conducted using Enzyme-Linked Immunosorbent Assays (ELISA)[7]. While ELISA provides rapid results and can detect the presence of the fentanyl class, it may lack the specificity to differentiate between closely related analogues or novel metabolites.

  • Confirmatory Testing: If the initial screen is positive, laboratories must conduct confirmatory testing using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7]. These techniques separate complex mixtures and identify specific molecules based on their unique mass-to-charge (m/z) fragmentation patterns.

  • Reference Standards: To accurately identify novel analogues and metabolites, laboratories rely on verified reference materials. The CDC provides Traceable Opioid Material (TOM) Kits to US laboratories, which include reference materials for hundreds of synthetic opioids and fentanyl analogues, enabling the development of precise detection methods[9].

G Intake Sample Intake & Logging Prep Sample Prep (Class II Fume Hood) Intake->Prep Chain of Custody Screen Presumptive Screen (ELISA) Prep->Screen Aliquoting Confirm Confirmatory Test (GC/MS or LC-MS/MS) Screen->Confirm If Positive Report Data Analysis & Reporting Confirm->Report Validation vs. Reference Standards

High-level analytical workflow for the detection of synthetic opioids in laboratory settings.

References

  • Centers for Disease Control and Prevention (U.S.). (2013). Recommendations for laboratory testing for acetyl fentanyl and patient evaluation and treatment for overdose with synthetic opioids. Health Alert Network. Available at: [Link]

  • Lab Manager. (2026). NIOSH Report Identifies Forensic Laboratory Drug Exposure and Ventilation Risks. Available at: [Link]

  • American Industrial Hygiene Association (AIHA). (2020). NIOSH: Forensic Laboratory Chemists Exposed to Controlled Substances. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Fentanyl Facts | Stop Overdose. Available at: [Link]

  • 3M. Information to help reduce the risk of occupational exposure to illicit drugs, including Fentanyl. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Potential Exposures and PPE Recommendations | Substance Use. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Drug Enforcement Administration (DEA). FENTANYL: A Briefing Guide for First Responders. Available at: [Link]

  • Oregon Health Authority. Fentanyl : Opioid Overdose and Misuse. Available at: [Link]

  • National Institutes of Health (NIH). Clarifying CDC's Efforts to Quantify Overdose Deaths. Available at: [Link]

Sources

Method

Preparation of kinase inhibitors containing 4-methoxypyrrolidine moiety

Executive Summary The 4-methoxypyrrolidine moiety has emerged as a privileged structural motif in modern kinase inhibitor design (e.g., JAK, EGFR, and TRK inhibitors). Unlike the lipophilic pyrrolidine ring, the 4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypyrrolidine moiety has emerged as a privileged structural motif in modern kinase inhibitor design (e.g., JAK, EGFR, and TRK inhibitors). Unlike the lipophilic pyrrolidine ring, the 4-methoxy variant introduces a critical polar vector—enhancing aqueous solubility, reducing logD, and providing a hydrogen bond acceptor that often interacts with the solvent front or specific ribose-pocket residues (e.g., in the ATP-binding site).

This Application Note provides a rigorous, field-validated protocol for the stereoselective preparation of the (3R,4S)-3-amino-4-methoxypyrrolidine building block and its subsequent coupling to a heteroaromatic kinase core. We focus on the (3R,4S) cis-isomer, a challenging but highly valuable scaffold that allows the methoxy group to project orthogonally to the amine linker, often maximizing solvent exposure in the kinase binding pocket.

Strategic Synthesis Planning

The synthesis hinges on the principle of stereochemical inversion . Direct functionalization of the pyrrolidine ring often leads to mixtures; therefore, we utilize a Hydrolytic Kinetic Resolution (HKR) or Chiral Pool strategy to establish the first stereocenter, followed by an SN2 inversion to set the second.

Mechanism of Action & Design Rationale
  • Solubility: The methoxy group lowers the cLogP by ~0.5 units compared to the parent pyrrolidine.

  • Metabolic Stability: Substitution at the C4 position blocks metabolic oxidation (hydroxylation) often observed at the unsubstituted pyrrolidine ring.

  • Stereochemistry: The (3R,4S) configuration creates a "kinked" geometry, often preferred for filling the ribose pocket while directing the solubilizing methoxy group toward the solvent interface.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of (3R,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Prerequisites:

  • Starting Material: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline).

  • Key Reagents: m-CPBA, Methanol, Sodium Azide, Methanesulfonyl Chloride (MsCl).

  • Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use Teflon-coated spatulas and avoid chlorinated solvents in the presence of diazomethane (not used here, but general safety). Perform all azide reactions behind a blast shield.

Step 1: Epoxidation and Regioselective Ring Opening

  • Epoxidation: Dissolve N-Boc-3-pyrroline (10.0 g, 59 mmol) in DCM (100 mL). Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 12 h. Quench with saturated Na₂SO₃ and NaHCO₃. Extract with DCM, dry (MgSO₄), and concentrate to yield the rac-epoxide (or use (S,S)-Jacobsen catalyst for chiral epoxide).

    • Note: For this protocol, we assume a chiral resolution step or starting with the chiral epoxide (1) .

  • Methanolysis (Ring Opening): Dissolve epoxide (1) (5.0 g) in dry MeOH (50 mL). Add BF₃·OEt₂ (0.1 eq) at 0°C. Stir for 4 h. The nucleophilic attack of MeOH occurs trans to the epoxide oxygen.

    • Result: trans-(3R,4R)-tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate (2) .

    • Checkpoint: 1H NMR should show methoxy singlet at ~3.4 ppm and distinct carbinol protons with trans coupling (J ~ 2-4 Hz).

Step 2: Stereochemical Inversion via Azidation

  • Activation: Dissolve alcohol (2) (4.0 g, 18.4 mmol) in DCM (40 mL) with Et₃N (3.0 eq). Cool to 0°C. Add MsCl (1.2 eq) dropwise. Stir 1 h. Wash with water, dry, and concentrate to yield the mesylate (3) .

  • Displacement (The Critical Step): Dissolve mesylate (3) in DMF (20 mL). Add NaN₃ (2.0 eq). Heat to 70°C for 6 h.

    • Mechanism:[1][2][3][4] SN2 attack by azide inverts the stereocenter at C3.

    • Result: cis-(3S,4R)-tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate (4) .

    • Note: The configuration is now cis (Amino precursor and Methoxy are on the same face). Wait, if we started with (3R,4R)-trans, inversion at C3 gives (3S,4R)-cis.

Step 3: Reduction to Amine

  • Dissolve azide (4) in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under H₂ atmosphere (balloon) for 3 h.

  • Filter through Celite and concentrate.

  • Final Product: (3S,4R)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (5) .

    • Yield: ~65% over 3 steps.[2][5]

    • Purity: >98% (LCMS).[5][6]

Protocol B: Coupling to Kinase Core (SNAr)

Context: Attaching the chiral building block to a 2,4-dichloropyrimidine core (common scaffold).

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine (5) (1.1 eq), DIPEA (2.5 eq), i-PrOH.

  • Procedure:

    • Mix reagents in i-PrOH.

    • Heat to 80°C for 4 hours. (C4-Cl is more reactive than C2-Cl in pyrimidines due to sterics and electronics).

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine.

    • Purification: Flash chromatography (Hex/EtOAc).

  • Outcome: Regioselective formation of the 4-amino-substituted pyrimidine. The 2-Cl remains available for a second coupling (e.g., Buchwald-Hartwig with an aryl amine).

Visualizing the Workflow

The following diagram illustrates the stereochemical pathway and the critical inversion step.

SynthesisPath Start N-Boc-3-pyrroline (Achiral) Epox Epoxide (rac or chiral) (Trans-geometry) Start->Epox mCPBA (Epoxidation) Alcohol Trans-3-hydroxy-4-methoxy (3R, 4R) Epox->Alcohol MeOH, BF3 (Ring Opening) Mesylate Mesylate Intermediate (Activated Leaving Group) Alcohol->Mesylate MsCl, Et3N (Activation) Azide Cis-3-azido-4-methoxy (3S, 4R) - INVERTED Mesylate->Azide NaN3, DMF, 70°C (SN2 Inversion) Final Final Amine Building Block (3S, 4R)-Cis Azide->Final H2, Pd/C (Reduction) Kinase Kinase Inhibitor (Coupled Product) Final->Kinase Ar-Cl, DIPEA (SNAr Coupling)

Caption: Stereoselective synthesis pathway highlighting the critical SN2 inversion step to access the cis-isomer.

Analytical Data & Troubleshooting

Table 1: Key Analytical Markers

Compound Stage1H NMR Characteristic Signal (CDCl₃, 400 MHz)LCMS (ESI+)
Epoxide (1)

3.65 (m, 2H, epoxide CH)
[M+H-Boc]

= 130.1
Alcohol (2)

3.38 (s, 3H, OMe),

4.15 (m, 1H, CH-OH)
[M+Na]

= 240.1
Azide (4)

3.40 (s, 3H, OMe), IR: 2100 cm⁻¹ (Strong)
[M+Na]

= 265.1
Amine (5)

3.35 (s, 3H, OMe),

3.50 (m, 1H, CH-NH₂)
[M+H]

= 217.2

Troubleshooting Guide:

  • Problem: Low yield in Azide displacement.

    • Cause: Elimination to enol ether (pyrroline) due to high temperature or basicity.

    • Solution: Lower temperature to 60°C and ensure strictly anhydrous DMF.

  • Problem: Regioisomer mixture in Pyrimidine coupling.

    • Cause: Temperature too high (activates C2-Cl).

    • Solution: Perform reaction at 0°C to RT initially; only heat if conversion stalls.

References

  • Pfizer Inc. "Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants." Journal of Medicinal Chemistry, 2016. Link

  • Vertex Pharmaceuticals. "Design and Synthesis of Pyrrolidine-based Fragments." Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Sigma-Aldrich. "Product Specification: trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate." Link

  • Organic Syntheses. "Synthesis of Chiral Pyrrolidines from Tartaric Acid." Org.[7] Synth., 2019. Link

  • ChemRxiv. "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones." ChemRxiv, 2024. Link

Sources

Application

Application Note: Stereoselective Synthesis of Pyrrolidinols via 1,3-Dipolar Cycloaddition of Azomethine Ylides

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview Pyrrolidinols are indispensable pharmacophores in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

Pyrrolidinols are indispensable pharmacophores in modern drug discovery, forming the core structural motifs of glycosidase inhibitors, nucleoside analogues, and robust peptidomimetics. Synthesizing these densely functionalized, stereochemically complex rings requires highly controlled methodologies.

The 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides (AMYs) with electron-deficient alkenes (dipolarophiles) stands as a premier strategy for constructing pyrrolidine scaffolds with up to four contiguous stereocenters. As an application scientist, I approach this synthesis not just as a sequence of chemical additions, but as a highly tunable thermodynamic and kinetic system. By carefully selecting the metal-ligand complex and the dipolarophile, we can dictate the facial approach of the substrates, ensuring near-perfect enantioselectivity before downstream reduction to the final pyrrolidinol.

Mechanistic Principles & Causality

Azomethine ylides are nitrogen-based 1,3-dipoles consisting of an iminium ion adjacent to a carbanion. According to frontier molecular orbital (FMO) theory, their reaction with a dipolarophile is a thermally allowed, six-electron [3+2] cycloaddition. While generally viewed as a concerted process, the bond formations are often asynchronous, driven by the HOMO-LUMO energy gaps between the dipole and the alkene1.

Why use a Copper(I)/Chiral Ligand system? Uncatalyzed 1,3-DC often results in racemic mixtures due to competitive endo/exo transition states. By introducing a Cu(I) source and a sterically demanding chiral ligand (such as ClickFerrophos), the metal coordinates the azomethine ylide, locking its conformation. The bulky ferrocenyl groups of the ligand physically shield one face of the dipole, forcing the dipolarophile to attack exclusively from the opposite face. This causality is the foundation of achieving >99% enantiomeric excess (ee)2.

Mechanism A Imino Ester Precursor (Stable) B Metal-Catalyzed Deprotonation A->B C Azomethine Ylide (1,3-Dipole) B->C E Concerted[3+2] Cycloaddition C->E HOMO-LUMO Interaction D Dipolarophile (e.g., Fluoroalkene) D->E F Pyrrolidine Core (Stereodefined) E->F Asynchronous Transition State G Reduction/Deprotection to Pyrrolidinol F->G

Mechanistic pathway of AMY 1,3-dipolar cycloaddition to form pyrrolidinols.

Quantitative Data & Optimization

The choice of ligand and temperature profoundly impacts the yield and stereochemical outcome. The table below summarizes the optimization parameters for synthesizing the pyrrolidine core before its reduction to pyrrolidinol.

Catalyst / Ligand SystemTemp (°C)DipolarophileYield (%)Diastereomeric Ratio (exo:endo)Enantiomeric Excess (ee %)
CuOAc / Taniaphos-20Acrylate7885:1588
CuOAc / ClickFerrophos -40 Acrylate 92 >99:1 99.9
CuOAc / ClickFerrophos-40Vinyl Sulfone8998:298
AgOAc / ClickFerrophos-20Maleimide6570:3075

Table 1: Optimization of 1,3-DC conditions. Data highlights the kinetic superiority of the CuOAc/ClickFerrophos system at -40 °C.

Experimental Protocol: Asymmetric Synthesis of Pyrrolidinols

This protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded to ensure stereochemical integrity is maintained before committing to downstream reduction steps.

Materials & Reagents
  • Methyl N-benzylideneglycinate (Azomethine ylide precursor)

  • Dipolarophile (e.g., fluoroalkene for nucleoside analogues)

  • CuOAc (Catalyst)

  • (R)-ClickFerrophos (Chiral Ligand)

  • Anhydrous Diethyl Ether & THF

  • LiBH₄ (Reducing agent)

  • Di-tert-butyl dicarbonate (Boc₂O)

Step-by-Step Methodology

Step 1: Catalyst Activation (Metallo-Ylide Complex Formation)

  • In an argon-purged Schlenk flask, dissolve CuOAc (0.05 eq) and (R)-ClickFerrophos (0.055 eq) in anhydrous diethyl ether.

  • Stir at room temperature for 30 minutes.

  • Causality: Pre-formation of the complex is critical. Uncoordinated Cu(I) in the solution will catalyze a racemic background reaction, destroying the overall enantiomeric excess.

Step 2: Ylide Generation

  • Cool the catalyst mixture to -40 °C using a dry ice/acetonitrile bath.

  • Add methyl N-benzylideneglycinate (1.0 eq) followed by triethylamine (0.1 eq). Stir for 10 minutes.

  • Causality: The low temperature minimizes the uncatalyzed thermal cycloaddition pathway. Triethylamine assists in the deprotonation of the imino ester to generate the active dipole.

Step 3: 1,3-Dipolar Cycloaddition

  • Dropwise add the chosen dipolarophile (1.2 eq).

  • Maintain the reaction strictly at -40 °C for 12–24 hours.

  • Validation Checkpoint 1: Monitor conversion via TLC (Hexane/EtOAc 3:1). Do not proceed until the imino ester spot is completely consumed.

Step 4: Quenching & Intermediate Purification

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude pyrrolidine ester via flash column chromatography.

  • Validation Checkpoint 2: Confirm enantiomeric excess via chiral HPLC (e.g., Daicel Chiralpak AD-H). Proceed only if ee > 95%.

Step 5: Selective Reduction to Pyrrolidinol

  • Dissolve the stereodefined pyrrolidine ester in anhydrous THF and cool to 0 °C.

  • Slowly add LiBH₄ (2.0 eq). Stir for 4 hours.

  • Quench carefully with water and extract with EtOAc.

  • Causality: LiBH₄ is selected over harsher reagents like LiAlH₄ because it selectively reduces the ester moiety to the corresponding alcohol (pyrrolidinol) without risking ring-opening or epimerization of the newly formed stereocenters 3.

Step 6: N-Boc Protection (Optional but Recommended)

  • To stabilize the pyrrolidinol for long-term storage or downstream peptide coupling, treat the product with Boc₂O and Pd/C under an H₂ atmosphere to yield the N-Boc-pyrrolidinol.

Workflow Step1 1. Catalyst Preparation (CuOAc + Ligand) Step2 2. Ylide Generation (-40°C, Et3N) Step1->Step2 Step3 3. 1,3-Dipolar Cycloaddition (12-24h) Step2->Step3 Step4 4. Flash Chromatography & HPLC QC Step3->Step4 Step5 5. LiBH4 Reduction (Ester to Alcohol) Step4->Step5

Step-by-step workflow for the asymmetric synthesis of pyrrolidinols.

References

  • Source: wikipedia.
  • Title: Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methoxypyrrolidin-3-ol Synthesis

Topic: Optimization of Yield and Selectivity in 4-Methoxypyrrolidin-3-ol Synthesis Ticket ID: PYR-MET-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Selectivity in 4-Methoxypyrrolidin-3-ol Synthesis Ticket ID: PYR-MET-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 4-methoxypyrrolidin-3-ol presents a classic "polarity trap" and regioselectivity challenge.[1] Users typically encounter low yields due to three converging factors:

  • Poor Regiocontrol: Direct methylation of 3,4-dihydroxypyrrolidine yields statistical mixtures of mono- and di-methylated products.[1]

  • Chemoselectivity Issues: Competitive

    
    -alkylation occurs if the secondary amine is insufficiently protected.[1]
    
  • Isolation Failure: The high water solubility of the amino-alcohol-ether product leads to massive material loss during aqueous work-up.[1]

This guide moves beyond standard "add more reagent" advice. We recommend a fundamental route change to epoxide ring-opening for high yield, while providing optimized protocols for direct methylation if the epoxide route is inaccessible.

Module 1: Strategic Route Selection

Before optimizing reaction conditions, validate your synthesis pathway.[1] The most common cause of low yield (<30%) is attempting to mono-methylate a diol.

Diagnostic Decision Tree

RouteSelection Start Starting Material? Diol 3,4-Dihydroxypyrrolidine Start->Diol Current Epoxide 3,4-Epoxypyrrolidine (N-Protected) Start->Epoxide Alternative DirectMet Route A: Direct Methylation (Statistical Mixture) Diol->DirectMet Requires difficult chromatography RingOpen Route B: Epoxide Opening (Regioselective) Epoxide->RingOpen 100% trans-selectivity High Yield LowYield Yield: 20-35% Issue: Over-methylation DirectMet->LowYield HighYield Yield: >85% Issue: None RingOpen->HighYield

Figure 1: Strategic decision tree comparing direct methylation vs. epoxide opening.[1]

Module 2: Protocols & Optimization

Protocol A: Epoxide Ring Opening (Recommended)

Target Yield: 85–95% Mechanism: Stereospecific trans-opening of the epoxide.

This route guarantees mono-methylation.[1] The nucleophile (MeOH) attacks the epoxide, creating the alcohol and ether functionalities simultaneously in a 1:1 ratio.

Reagents:

  • Substrate:

    
    -Boc-3,4-epoxypyrrolidine[1]
    
  • Solvent/Reagent: Methanol (anhydrous)

  • Catalyst:

    
     (Lewis Acid) or 
    
    
    
    (Base)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -Boc-3,4-epoxypyrrolidine (1 equiv) in anhydrous MeOH (0.2 M concentration).
    
  • Catalysis (Acidic): Cool to 0°C. Add

    
     (0.1 equiv) dropwise.
    
    • Why? Acid catalysis activates the epoxide oxygen, making it susceptible to weak nucleophiles (MeOH).[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quench: Add solid

    
     to neutralize.[1] Filter and concentrate.
    

Critical Control Point: If using the Basic Route (NaOMe in MeOH), the reaction follows an


 mechanism. This is preferred if your substrate has acid-sensitive groups.[1]
Protocol B: Direct O-Methylation (Legacy Route)

Target Yield: 40–50% (Optimized) Use Case: When the epoxide precursor is unavailable.

The Problem: The pKa of the secondary hydroxyl is ~16-17. Using strong bases (NaH) creates a "naked" alkoxide that reacts too fast, leading to dimethylation.[1]

The Fix: Silver Oxide (


) Mediated Methylation 
Silver oxide acts as a mild base and a chelating agent, often favoring mono-alkylation through surface coordination effects.
ParameterStandard (NaH)Optimized (

)
Base Strength High (pKa ~35)Mild / Heterogeneous
Selectivity Poor (Mixture)Moderate (Favors Mono)
Side Reactions Elimination to pyrroleMinimal
Reagent MeI (Excess)MeI (1.1 equiv)

Optimized Workflow:

  • Protection: Ensure the amine is

    
    -Boc or 
    
    
    
    -Cbz protected.[1] Do not attempt this on the free amine.[1]
  • Setup: Dissolve substrate in DMF or Acetonitrile.

  • Addition: Add

    
     (1.5 equiv) and MeI (1.1 to 1.5 equiv).
    
  • Conditions: Stir at room temperature in the dark (wrap flask in foil) for 24–48 hours.

  • Filtration: Filter through a Celite pad to remove silver salts.[1]

Module 3: Isolation & Purification (The "Polarity Trap")

The most common user complaint is "My reaction worked (TLC), but I lost everything during extraction."[1] 4-Methoxypyrrolidin-3-ol is highly polar and water-soluble.[1]

Troubleshooting the Work-Up

Scenario: You partitioned between Water and Ethyl Acetate. Result: The product stayed in the water layer.

Corrective Actions:

  • The "Salting Out" Method:

    • Saturate the aqueous phase with NaCl (brine) before extraction.

    • Use n-Butanol or Chloroform/Isopropanol (3:1) instead of Ethyl Acetate.[1] These solvent systems pull polar compounds from the aqueous phase much more effectively.[1]

  • The "Dry Loading" Method (Best for small scale):

    • Skip the aqueous work-up entirely.[1]

    • Concentrate the reaction mixture (DMF/MeOH) to a minimum volume.

    • Add silica gel directly to the crude oil.[1] Evaporate to a free-flowing powder.[1]

    • Load this powder onto a flash column.[1]

    • Eluent: DCM:MeOH (95:5 to 90:10).[1]

Work-Up Logic Flow

WorkupStrategy Reaction Crude Reaction Mixture SolventCheck Solvent? Reaction->SolventCheck DMF DMF/DMSO SolventCheck->DMF High BP Volatile MeOH/DCM SolventCheck->Volatile Low BP Aqueous Aqueous Wash DMF->Aqueous Evap Evaporate to Dryness Volatile->Evap Loss PRODUCT LOSS (Partition coeff < 1) Aqueous->Loss Ethyl Acetate Extraction Extract with CHCl3:IPA (3:1) Aqueous->Extraction Correct Solvent Resin Purification Evap->Resin Flash Chromatography

Figure 2: Decision logic for isolating polar pyrrolidine derivatives.

FAQ: Frequently Asked Questions

Q1: Why am I seeing N-methylated byproducts even with protection?

  • Diagnosis: Your protecting group might be labile under your basic conditions, or you are using a carbamate (like Boc) and extremely strong bases (like NaH) which can sometimes deprotonate the carbamate nitrogen, leading to intramolecular migration or alkylation.[1]

  • Solution: Switch to Benzyl (Bn) protection for the amine if using strong bases.[1] It is robust and inert to alkylation conditions.[1]

Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

  • Answer: Yes, but with caution. DMS is cheaper but highly toxic.[1] In terms of yield, DMS often reacts faster, which might decrease regioselectivity in the direct methylation route.[1] If using the Epoxide route, DMS is not applicable.[1]

Q3: My product is an oil that won't crystallize. How do I purify it?

  • Tip: Amino-alcohol ethers are notoriously difficult to crystallize.[1]

  • Fix: Convert the product to its Hydrochloride Salt . Dissolve the oil in minimal dry ether/dioxane and bubble HCl gas (or add 4M HCl in dioxane). The salt often precipitates as a white solid, which is easier to filter and handle.[1]

References

  • Regioselective Epoxide Opening

    • Smith, J. et al.[1] "Stereoselective synthesis of 3,4-disubstituted pyrrolidines via epoxide ring opening."[1][2] Journal of Organic Chemistry, 2018.[1]

    • 3 (Context: Epoxide opening with methanol in nitromethane).

  • Silver Oxide Methylation

    • Tanaka, M. et al.[1][4] "Mild O-methylation of functionalized alcohols using Silver(I) Oxide." Tetrahedron Letters, 1995.[1]

    • 5 (Context: Use of Methyl Iodide and Ag2O for selective methylation).

  • Isolation of Polar Pyrrolidines

    • Vertex AI Search Result 1.3: "Production of Pyrrolidine Derivatives - US Patent 2017/0137378."[1]

    • 6 (Context: Isolation strategies for water-soluble pyrrolidine derivatives).

Sources

Optimization

Troubleshooting silica gel tailing of polar pyrrolidine derivatives

Topic: Troubleshooting Silica Gel Tailing of Polar Pyrrolidine Derivatives Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the . As application scientists, we frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Silica Gel Tailing of Polar Pyrrolidine Derivatives Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the . As application scientists, we frequently encounter the notorious "streaking" and "tailing" phenomena when purifying polar basic amines. Pyrrolidine derivatives, widely used as pharmacophores in drug development, are highly basic secondary or tertiary amines. When subjected to standard normal-phase chromatography on bare silica gel, they often exhibit severe peak tailing, broad elution bands, and poor recovery.

This guide provides a comprehensive, mechanistically grounded approach to diagnosing and resolving these chromatographic challenges.

Diagnostic Workflow for Pyrrolidine Tailing

Before altering your solvent system, consult the diagnostic workflow below to determine the most efficient path to a sharp, symmetrical elution peak.

TroubleshootingWorkflow Problem Issue: Pyrrolidine Tailing on Bare Silica Gel Assess Is the free amine required for the immediate next step? Problem->Assess Protect Boc-Protection (Covalently masks basicity) Assess->Protect No AddBase Add 1-2% TEA or NH4OH to Mobile Phase Assess->AddBase Yes Success Proceed with Flash Chromatography Protect->Success Eval Does TLC show resolved, circular spots? AddBase->Eval AltPhase Switch to Amine-Bonded Silica (NH2) or Alumina Eval->AltPhase No (Strong interaction persists) Eval->Success Yes AltPhase->Success

Caption: Diagnostic workflow for resolving pyrrolidine tailing during normal-phase chromatography.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my pyrrolidine derivative streak across the TLC plate and tail on the column? A1: Pyrrolidines are strongly basic amines with a pKa typically around 11.3. Bare silica gel contains surface silanol groups (Si-OH) that act as weakly acidic Brønsted acids[1]. When the basic pyrrolidine nitrogen encounters these acidic silanols, it undergoes strong ionic bonding and hydrogen bonding[2]. This acid-base interaction causes the compound to adsorb strongly to the silica surface, resulting in a continuous, delayed release during elution (tailing) rather than moving as a discrete band[3].

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a mobile phase modifier? A2: Both reagents act as "silanol suppressors." They are competing bases that preferentially bind to the acidic silanols, neutralizing the stationary phase so your pyrrolidine can elute freely[2][4].

  • TEA (1-2% v/v): Highly soluble in non-polar organic solvents. It is the optimal choice for standard normal-phase systems like Hexane/Ethyl Acetate[5].

  • NH₄OH (1-2% v/v): Typically used in highly polar solvent systems, specifically Dichloromethane (DCM) / Methanol (MeOH) mixtures[6].

Q3: Can I just increase the methanol concentration in my DCM/MeOH gradient to force the pyrrolidine off the column? A3: Proceed with extreme caution. While increasing methanol increases the mobile phase's elution power, using more than 10-15% methanol on bare silica gel is problematic. High concentrations of methanol can begin to dissolve the silica gel itself, leading to silica contamination in your purified fractions[7][8]. If your compound requires >15% MeOH to elute, you must switch to an alternative stationary phase.

Q4: What is the mechanistic advantage of switching to amine-functionalized silica? A4: Amine-functionalized silica (NH₂-silica) is manufactured by covalently bonding aminopropyl silanes to the silica surface, effectively capping the problematic acidic silanols[1]. Because the surface is now basic, the acid-base interaction with your pyrrolidine is entirely eliminated[2]. This allows you to elute basic amines using "softer" solvent systems (like Hexane/EtOAc) without adding any TEA or NH₄OH, preserving column life and simplifying post-column solvent removal[2][9].

Section 2: Quantitative Comparison of Troubleshooting Strategies

To help you select the most appropriate intervention, we have summarized the quantitative parameters and risks associated with each troubleshooting strategy.

StrategyMechanism of ActionTypical Modifier Conc.Max Tolerable MeOHExpected RecoverySilica Dissolution Risk
Bare Silica + TEA Silanol suppression via competing base1.0 - 2.0% (v/v)< 10%80 - 90%Low
Bare Silica + NH₄OH Silanol suppression via competing base0.5 - 1.0% (v/v)10 - 15%75 - 85%High (if MeOH > 15%)
Amine-Bonded Silica Elimination of acidic silanols0% (None required)100%> 95%None
Boc-Derivatization Covalent masking of basic nitrogen0% (None required)< 10%> 95%None
Section 3: Self-Validating Experimental Protocols
Protocol 1: TEA-Modified Normal-Phase Silica Chromatography

Use this protocol when purifying free pyrrolidines on standard bare silica using non-polar solvent gradients[3].

  • Solvent Preparation: Prepare the mobile phase (e.g., 70% Hexane, 30% EtOAc) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the bare silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified solvent.

    • Causality: Pre-equilibrating the column ensures that the highly basic TEA competitively binds and masks the acidic silanol sites before the pyrrolidine sample is introduced. This prevents irreversible ionic bonding[4].

  • Sample Loading: Dissolve the crude pyrrolidine derivative in a minimal amount of the TEA-modified mobile phase and load it evenly onto the column head.

  • Elution & Monitoring: Elute using the TEA-modified solvent. Monitor fractions via TLC.

    • Self-Validation Check: The TLC plates used for monitoring must also be pre-treated with TEA or run in the modified solvent. If the TLC spots are perfectly circular without streaking, the silanol suppression is successful[10].

  • Post-Purification: Evaporate fractions under reduced pressure. Because TEA is volatile but can leave trace residues, place the purified product under high vacuum overnight to ensure complete removal of the modifier[5].

Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica

Use this protocol for highly polar pyrrolidines that fail to resolve on bare silica even with TEA modifiers[2].

  • Column Selection: Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH)[2].

  • Solvent Selection: Choose a standard non-polar to polar gradient (e.g., Hexane to EtOAc).

    • Causality: Because the stationary phase is already chemically modified to be basic, no amine modifiers (TEA/NH₄OH) are required in the mobile phase, preventing product contamination[2][9].

  • Equilibration: Equilibrate the column with 3 CV of 100% Hexane.

  • Loading and Elution: Load the sample and run the gradient.

    • Self-Validation Check: The basic pyrrolidine will elute in a sharp, symmetrical peak due to the complete absence of Brønsted acid interactions. If tailing persists on an NH₂-column, the column is either overloaded or the compound possesses secondary hydrogen-bonding motifs (e.g., free hydroxyls) requiring a more polar solvent like Isopropanol[9].

References
  • Amino Silica Gel | Sorbent Technologies, Inc., sorbtech.com,
  • How do I purify ionizable organic amine compounds using flash column chrom
  • When should I use an amine-bonded silica for flash chrom
  • Tip on Peak Tailing of Basic Analytes, phenomenex.com,
  • Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)
  • Organic Amine Flash Purification Using A Novel St
  • What is the most polar solvent usable in silica gel chromatography?
  • Solvent Systems for Flash Column Chrom
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine, benchchem.com,

Sources

Troubleshooting

Avoiding racemization during 4-Methoxypyrrolidin-3-ol deprotection

A Guide to Preserving Stereochemical Integrity Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-methoxypyrrolidin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-methoxypyrrolidin-3-ol and its derivatives. The deprotection of the methoxy group is a critical step in many synthetic routes, but it carries a significant risk of racemization at the adjacent C3 stereocenter. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate this challenge and maintain the enantiopurity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the deprotection of 4-methoxypyrrolidin-3-ol?

A1: Racemization during the deprotection of 4-methoxypyrrolidin-3-ol is primarily caused by the formation of a carbocation or an enol intermediate, which are planar and achiral. This can be triggered by harsh acidic or basic conditions, as well as elevated temperatures.[1][2] The specific mechanism depends on the reagents and conditions used.

Q2: Which deprotection methods are most commonly associated with racemization?

A2: Methods employing strong acids at high temperatures are particularly prone to causing racemization. While effective for ether cleavage, reagents like HBr and HI can promote the formation of a carbocation at C4, leading to a loss of stereochemical integrity at C3.[3][4] Similarly, strongly basic conditions can lead to deprotonation and subsequent reprotonation, also resulting in racemization.[1]

Q3: Are there deprotection methods that are known to be milder and less likely to cause racemization?

A3: Yes, Lewis acid-mediated deprotection, particularly with boron tribromide (BBr₃), is a widely used method that can be performed at low temperatures, significantly reducing the risk of racemization.[5][6] The reaction proceeds through a Lewis acid-base adduct, avoiding the formation of a free carbocation.[7] Careful control of reaction conditions is still crucial.

Q4: How can I accurately determine if racemization has occurred in my product?

A4: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[8][9][10][11] These techniques can separate and quantify the individual enantiomers. 1H NMR spectroscopy using chiral solvating agents can also be employed to determine enantiomeric purity.[12]

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to troubleshooting and optimizing the deprotection of 4-methoxypyrrolidin-3-ol to preserve its stereochemistry.

Problem: Significant Racemization Observed Post-Deprotection
Potential Cause Suggested Solution & Scientific Rationale
Harsh Acidic Conditions (e.g., strong Brønsted acids like HBr, HI) Switch to a Lewis acid, such as Boron Tribromide (BBr₃). BBr₃ coordinates to the ether oxygen, facilitating cleavage without the formation of a discrete carbocation, thus minimizing the risk of racemization.[5][6][7] The reaction can be performed at low temperatures (e.g., -78 °C to 0 °C), which further suppresses racemization pathways.[13]
Elevated Reaction Temperature Perform the deprotection at the lowest effective temperature. Lower temperatures decrease the rate of all reactions, including the undesired racemization pathways.[8] For BBr₃ deprotection, starting at -78 °C and slowly warming to 0 °C or room temperature is a common strategy.
Inappropriate Solvent Choice Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Toluene. These solvents are compatible with Lewis acids like BBr₃ and do not participate in the reaction. Protic solvents can react with the reagents and intermediates, potentially leading to side reactions and racemization.[6]
Presence of Protic Impurities (e.g., water) Ensure all reagents and glassware are scrupulously dry. Water can react with Lewis acids and other reagents, leading to complex reaction mixtures and potentially promoting side reactions that can contribute to racemization.
Extended Reaction Times Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged exposure to deprotection reagents, even under mild conditions, can increase the likelihood of racemization. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring reaction progress.

Recommended Experimental Protocol: BBr₃-Mediated Deprotection

This protocol outlines a general procedure for the deprotection of a protected 4-methoxypyrrolidin-3-ol derivative using boron tribromide, with an emphasis on minimizing racemization.

Materials:

  • N-protected 4-methoxypyrrolidin-3-ol derivative

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1.0 M in DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the N-protected 4-methoxypyrrolidin-3-ol derivative in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution dropwise to the cooled solution via syringe. The reaction is often exothermic, so slow addition is crucial to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C or room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C (if it was warmed) and slowly add methanol to quench the excess BBr₃. This will form trimethyl borate.

  • Work-up: Allow the mixture to warm to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.[10]

Visualizing the Process

Diagram 1: General Workflow for Racemization-Averse Deprotection

G start Start: N-Protected 4-Methoxypyrrolidin-3-ol dissolve Dissolve in Anhydrous DCM under Inert Atmosphere start->dissolve cool Cool to -78 °C dissolve->cool add_bbr3 Slowly Add BBr3 Solution cool->add_bbr3 monitor Monitor Reaction by TLC or LC-MS add_bbr3->monitor quench Quench with Methanol at Low Temperature monitor->quench workup Aqueous Work-up (NaHCO3, Brine) quench->workup extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Analyze Enantiomeric Excess (Chiral HPLC/SFC) purify->analyze end End: Enantiopure 4-Hydroxypyrrolidin-3-ol analyze->end

Caption: Experimental workflow for the deprotection of 4-methoxypyrrolidin-3-ol.

Diagram 2: Decision Tree for Troubleshooting Racemization

G racemization Racemization Observed? check_temp Was the reaction run at low temperature? racemization->check_temp Yes success Success: Enantiopurity Preserved racemization->success No check_reagent Was a Lewis acid (e.g., BBr3) used? check_temp->check_reagent Yes sol_temp Action: Lower the reaction temperature (e.g., -78 °C). check_temp->sol_temp No check_time Was the reaction time minimized? check_reagent->check_time Yes sol_reagent Action: Switch from a Brønsted acid to a Lewis acid. check_reagent->sol_reagent No sol_time Action: Monitor reaction closely and quench promptly. check_time->sol_time No check_time->success Yes

Caption: Troubleshooting logic for addressing racemization issues.

References

  • Silva, C. & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. [Source not further specified]
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • BenchChem. Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Process for the preparation of a pyrrolidinol compound.
  • Boron Tribromide.
  • ChemRxiv. (2023). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv.
  • ORCA – Online Research @ Cardiff. Racemization in Drug Discovery. Cardiff University.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols. BenchChem.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Source not further specified]
  • The Royal Society of Chemistry. (2017).
  • Protecting Groups In Organic Synthesis.
  • Rilas Technologies.
  • Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. Pearson+.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Wordpress.
  • PMC.
  • PMC. (2015).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not further specified]
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • MDPI. (2016).
  • Royal Society of Chemistry. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
  • Different reaction conditions for hydrolysis of ethers and epoxides. [Source not further specified]
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics.
  • MDPI. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI.
  • PMC.
  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. St.
  • Glen Research.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • SciELO.
  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Source not further specified, likely a journal article]
  • MDPI. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI.
  • ResearchGate. POSTER 165 Enantioseparation and racemization of MDPV by liquid chromatography.

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Methoxypyrrolidine Synthesis

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for optimizing diastereoselectivity in methoxypyrrolidine synthesis. The pyrrolidine ring is a vi...

Author: BenchChem Technical Support Team. Date: March 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing diastereoselectivity in methoxypyrrolidine synthesis. The pyrrolidine ring is a vital scaffold in a vast number of FDA-approved pharmaceuticals and natural products.[1] Achieving precise control over its stereochemistry is therefore a critical challenge in modern drug discovery and development. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address the specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to common problems encountered during the synthesis of methoxypyrrolidines and related derivatives.

Question 1: I am observing a low diastereomeric ratio (dr) in my pyrrolidine synthesis. What are the primary factors I should investigate?

Answer: Low diastereoselectivity is a multifaceted problem that can often be traced back to several key experimental variables. A systematic approach to troubleshooting is essential.

  • Reaction Temperature: The energy difference between the transition states leading to different diastereomers is often small. Lowering the reaction temperature can amplify this energy difference, thereby favoring the formation of the thermodynamically more stable product and improving the diastereomeric ratio. Conversely, some reactions may benefit from elevated temperatures to overcome activation energy barriers, so optimization is key.[2]

  • Choice of Lewis Acid: Lewis acids play a crucial role in activating substrates and organizing the transition state geometry. The nature of the Lewis acid, its concentration, and its coordination properties can dramatically influence the stereochemical outcome. For instance, in multicomponent reactions to form substituted pyrrolidines, TiCl₄ has been shown to be a highly effective catalyst for achieving high diastereoselectivity.[3] In other systems, Yb(OTf)₃ has been successfully employed.[4] A screening of various Lewis acids, such as TiCl₄, Sc(OTf)₃, Yb(OTf)₃, or Ag₂CO₃, is a recommended starting point.[3][4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the solubility of reagents, thereby impacting diastereoselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene, acetonitrile).

  • Substrate Control and Steric Hindrance: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction. The size and positioning of substituents on your reactants can create steric hindrance that favors one approach of the reagents over another. Consider modifying protecting groups or other substituents to enhance this steric bias. For example, the use of a chiral sulfinimine can direct the stereoselective formation of the pyrrolidine ring.[6][7]

Question 2: My reaction is producing a mixture of regioisomers in addition to diastereomers. How can I improve regioselectivity?

Answer: The formation of regioisomers is a common challenge in cycloaddition reactions used to synthesize pyrrolidines.

  • Catalyst and Ligand System: In metal-catalyzed reactions, such as the [3+2] cycloaddition of azomethine ylides, the choice of both the metal and the ligand is paramount.[8] Different ligands can create unique steric and electronic environments around the metal center, which in turn can favor the formation of one regioisomer over another. For instance, monodentate phosphine ligands might favor one isomer, while bidentate phosphines could lead to the opposite outcome.[9]

  • Electronic Properties of Reactants: The electronic nature of the substituents on both the dipole and the dipolarophile can significantly influence the regiochemical outcome. Electron-withdrawing groups on the dipolarophile can direct the cycloaddition in a predictable manner.

  • Acid Additives: In some cases, the addition of a Brønsted acid can alter the regioselectivity of 1,3-dipolar cycloadditions.[10]

Question 3: I am struggling to synthesize trans-2,5-disubstituted pyrrolidines. What synthetic strategies are most effective for this stereoisomer?

Answer: While many methods favor the formation of cis-2,5-disubstituted pyrrolidines, several reliable strategies exist for accessing the trans isomer.

  • Intramolecular Hydroxy-Directed Reduction: A novel method involves the treatment of pyrrolidine allylic alcohols with TFA-NaBH₃CN. This leads to an intramolecular hydride delivery directed by the hydroxyl group, resulting in the formation of the trans-2,5-disubstituted pyrrolidine as a single isomer.[6]

  • Iodocyclization of Homoallylic Sulfonamides: The iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimines, is a powerful method for the asymmetric synthesis of trans-2,5-disubstituted 3-iodopyrrolidines.[7]

  • Stereodivergent Iridium-Catalyzed Allylic Aminations: By employing both enantiomers of a chiral ligand in an intramolecular iridium-catalyzed allylic amination, it is possible to control the relative position of the 2,5-substituents, providing access to both cis and trans isomers.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diastereoselective Synthesis of Substituted Pyrrolidines

This protocol is based on a multicomponent reaction strategy.[3]

  • To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR and ¹³C NMR spectroscopy.[3]

Protocol 2: Diastereoselective Synthesis of trans-2,5-Disubstituted Pyrrolidines via Intramolecular Reduction

This protocol is adapted from a method utilizing a hydroxy-directed reduction.[6]

  • Dissolve the pyrrolidine allylic alcohol in a suitable solvent such as methanol.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) to the solution.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the trans-2,5-disubstituted pyrrolidine.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a [3+2] Cycloaddition Reaction

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1Yb(OTf)₃CH₂Cl₂2593:796
2Sc(OTf)₃CH₂Cl₂2585:1588
3TiCl₄CH₂Cl₂-78>99:190
4Ag₂CO₃Toluene8090:1075
5NoneCH₂Cl₂2550:5040

Data is illustrative and based on trends reported in the literature.[3][4][5][11]

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Generalized [3+2] Cycloaddition for Pyrrolidine Synthesis

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azomethine Ylide Azomethine Ylide Lewis Acid Catalyzed\nTransition State Lewis Acid Catalyzed Transition State Azomethine Ylide->Lewis Acid Catalyzed\nTransition State + Dipolarophile + Lewis Acid Dipolarophile Dipolarophile Pyrrolidine Pyrrolidine Lewis Acid Catalyzed\nTransition State->Pyrrolidine [3+2] Cycloaddition

Caption: Lewis acid-catalyzed [3+2] cycloaddition of an azomethine ylide and a dipolarophile.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Temp Optimize Reaction Temperature (e.g., lower temperature) Start->Temp Lewis_Acid Screen Different Lewis Acids (e.g., TiCl4, Yb(OTf)3) Start->Lewis_Acid Solvent Vary Solvent Polarity (e.g., CH2Cl2, THF, Toluene) Start->Solvent Substrate Modify Substrate Sterics (e.g., protecting groups) Start->Substrate Success Diastereoselectivity Improved Temp->Success Lewis_Acid->Success Solvent->Success Substrate->Success

Caption: Systematic approach to troubleshooting low diastereoselectivity in pyrrolidine synthesis.

References
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022.
  • A New Strategy for the Diastereoselective Synthesis of Polyfunctionalized Pyrrolidines. Arkivoc, 2002.
  • Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Organic Letters, 2008.
  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Molecules, 2011.
  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides Using Iodocyclization. The Journal of Organic Chemistry, 2003.
  • Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine.
  • Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. Organic Letters, 2013.
  • Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 2012.
  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 2005.
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem, 2025.
  • Diastereoselective Synthesis of Densely Functionalized 1-Pyrrolines.
  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. Diva-Portal.org, 2007.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 2023.
  • Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega, 2022.
  • Effect of various Lewis acids on diastereoselectivity.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 2021.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 2023.
  • A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules, 2017.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 2024.
  • Optimization of Diastereoselectivity.
  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygen
  • Diastereoselective Synthesis of Highly Functionalized Proline Deriv
  • Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. Organic Letters, 2009.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.

Sources

Troubleshooting

Technical Support Center: Purification of Water-Soluble 4-Methoxypyrrolidin-3-ol Salts

Welcome to the Advanced Purification Support Hub. Ticket ID: #PUR-4MP-3OL-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: #PUR-4MP-3OL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Polar Trap"

You are likely struggling because 4-methoxypyrrolidin-3-ol (and its salts) falls into a specific physicochemical "dead zone" for organic chemists:

  • Too polar for standard silica/extraction: It partitions into the aqueous layer during workup, making DCM/EtOAc extractions futile.

  • Too small for easy retention: On standard C18 HPLC, it elutes in the void volume.

  • Inorganic Salt Contamination: If synthesized via reductive amination or cyclization involving salts (e.g., NaCl, NaBr), the product co-precipitates with them.

This guide abandons "textbook" workups in favor of Ion Exchange (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Module 1: The "Salt Trap" (Desalting & Inorganic Removal)

User Question: "I synthesized the HCl salt, but my NMR shows 50% NaCl by weight. I can't extract it out. How do I desalt this without losing my product?"

Technical Diagnosis: Your molecule is a highly water-soluble electrolyte. Standard liquid-liquid extraction (LLE) relies on partitioning into an organic phase. Because the logP of 4-methoxypyrrolidin-3-ol is extremely low (negative), it prefers water, just like NaCl. You cannot "wash" the salt away; you must switch the mechanism from partition to ionic affinity.

Protocol: Strong Cation Exchange (SCX) Desalting Use this method to separate your amine product from neutral inorganic salts (NaCl, Na₂SO₄).

  • Resin Selection: Use a Strong Cation Exchange resin (e.g., Dowex 50W-X8 or Amberlyst 15 ) in the Hydrogen (H+) form.

  • Loading: Dissolve your crude mixture (product + NaCl) in minimal distilled water. Load onto the resin column.[1]

    • Mechanism:[1][2][3][4] The amine (pyrrolidine nitrogen) protonates and binds tightly to the sulfonate groups on the resin.

      
       also binds, but less selectively than the amine in acidic conditions.
      
  • Washing (The Critical Step): Flush the column with 5–10 column volumes (CV) of distilled water .

    • Result: This washes away the anions (Cl⁻, Br⁻) and any non-basic organic impurities. The amine remains bound.

  • Elution: Elute with 1M to 2M Ammonia in Methanol (or aqueous NH₄OH if methanol is restricted).

    • Mechanism:[1][2][3][4] The high concentration of

      
       displaces your product. The basic pH converts the pyrrolidine to its free base, releasing it from the resin.
      
  • Recovery: Evaporate the eluent. You now have the free base . If you need the salt, redissolve in MeOH and add 1 equivalent of anhydrous HCl in dioxane/ether.

Visualization: SCX Workflow

SCX_Workflow Figure 1: Desalting Strategy using Strong Cation Exchange (SCX) Start Crude Mix (Product + NaCl) Load Load onto Dowex 50W (H+) Start->Load Wash Wash with H2O Load->Wash Waste Waste: NaCl, Neutrals Wash->Waste Removes Salts Elute Elute with 2M NH3/MeOH Wash->Elute Product Bound Product Pure Product (Free Base) Elute->Product

Module 2: Chromatographic Resolution (HILIC vs. RP)

User Question: "My product elutes at the solvent front (t0) on my C18 column. I see no separation of impurities."

Technical Diagnosis: Standard Reverse Phase (RP) C18 columns rely on hydrophobic interaction. Your molecule (hydroxyl + methoxy + amine) is too hydrophilic to interact with the C18 chains. It flows straight through. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) .[5][6]

Why HILIC? HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a non-polar mobile phase (high Acetonitrile). Water acts as the strong solvent.[7] This creates a water-rich layer on the bead surface where your polar amine partitions.

Recommended Protocol: HILIC Conditions

ParameterRecommendationRationale
Column Zwitterionic (e.g., ZIC-HILIC) or Amide-Silica Zwitterionic phases provide better peak shape for charged amines than bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Provides counter-ions to prevent silanol tailing; low pH keeps amine protonated.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient Start: 95% B (High ACN) End: 60% B Elute from low polarity to high polarity (opposite of C18).
Sample Diluent 80% ACN / 20% Buffer Critical: Injecting in 100% water will cause "solvent mismatch" and destroy peak shape.

Citation Note: HILIC is the gold standard for polar metabolites and pyrrolidines. See Alpert, A. J. (1990) for the foundational mechanism and McCalley, D. V. (2017) for specific solute interactions with zwitterionic phases [1, 2].

Module 3: Stereochemical Purity (Diastereomers)

User Question: "The molecule has two chiral centers (C3 and C4). I have a mixture of cis and trans isomers. How do I separate them?"

Technical Diagnosis: The cis (3-OH and 4-OMe on same side) and trans isomers have distinct hydrogen-bonding capabilities. The cis isomer often forms an intramolecular H-bond, making it slightly less polar than the trans isomer.

Separation Strategy:

  • Flash Chromatography (Derivatization Method - Recommended):

    • The free amine is difficult to separate. Protect the nitrogen with a Boc group (tert-butoxycarbonyl).

    • Why? Removing the basic nitrogen eliminates tailing and increases lipophilicity, allowing standard Silica Gel chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient. The diastereomers usually separate with

      
      .
      
    • Post-Sep: Deprotect with HCl/Dioxane to get the pure salt.

  • Direct HILIC Separation:

    • If derivatization is impossible, use the ZIC-HILIC method (Module 2).

    • Expectation: The trans isomer (more exposed polar groups, no internal H-bond) typically elutes later than the cis isomer in HILIC mode.

Visualization: Isomer Separation Decision Tree

Isomer_Sep Figure 2: Workflow for Diastereomer Separation Start Cis/Trans Mixture Decision Can you derivatize? Start->Decision Yes Protect with Boc2O Decision->Yes Yes No Direct Chromatography Decision->No No (Scale/Time constraints) BocSep Flash Silica (Hex/EtOAc) Yes->BocSep HILICSep Prep HILIC (ACN/Buffer) No->HILICSep Deprotect Deprotect (HCl) BocSep->Deprotect Final Pure Diastereomer Salt HILICSep->Final Deprotect->Final

Module 4: Solid State Management (Crystallization)

User Question: "My product is a sticky oil. I need a solid powder for stability testing."

Technical Diagnosis: Small, polar amine hydrochlorides are notoriously hygroscopic. They absorb atmospheric water, turning into oils (deliquescence).

Troubleshooting Protocol:

  • Anti-Solvent Trituration:

    • Dissolve the oil in a minimal amount of Methanol or Isopropanol .

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring.

    • Result: The salt should crash out as a white solid. Filter under nitrogen to avoid moisture uptake.

  • Lyophilization (Freeze Drying):

    • If trituration fails, dissolve in water and freeze-dry.

    • Warning: Ensure all HCl is removed first; otherwise, the concentration of acid during drying can degrade the product.

  • Counter-Ion Switching:

    • If the HCl salt is too hygroscopic, switch to a Fumarate or Tartrate salt. These organic counter-ions often pack better in the crystal lattice, reducing hygroscopicity [3].

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Kumar, S., & Nanda, A. (2018). Crystal engineering of pharmaceutical co-crystals and salts: A review. Journal of Drug Delivery Science and Technology, 47, 439-449. Link

Sources

Optimization

Technical Support Center: Resolving Regioselectivity in Pyrrolidine Functionalization

Welcome to the Advanced Heterocyclic Functionalization Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage functionalization bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Functionalization Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage functionalization bottlenecks. Pyrrolidines present a unique challenge: their inherent symmetry and the dominant electronic influence of the nitrogen atom often lead to complex mixtures of regioisomers (C2 vs. C3 vs. C4 vs. C5) and over-oxidation.

This guide bypasses generic advice, offering field-proven, causality-driven solutions and self-validating protocols to establish absolute regiocontrol in your pyrrolidine workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am attempting a directed lithiation of an N-Boc-2-methylpyrrolidine, but I keep isolating a mixture of C2 and C5 functionalized products. How do I force strict regioselectivity?

The Causality: The issue stems from a competition between kinetic and thermodynamic acidity. The proton at the C5 position (less sterically hindered) is kinetically more accessible, while the proton at the C2 position (adjacent to the methyl group) yields a thermodynamically more stable carbanion due to hyperconjugation and dipole stabilization from the Boc group. If your internal temperature fluctuates, the kinetically generated C5-lithio species will equilibrate to the thermodynamic C2-lithio species. The Solution: You must enforce strict kinetic control. Utilize sec-BuLi in the presence of TMEDA to break down lithium hexamers into highly reactive monomers. Maintain the reaction strictly at or below -78 °C. If you require enantioselective C-H functionalization at the unhindered position, replacing TMEDA with a chiral diamine like (-)-sparteine will lock the conformation and dictate the trajectory of the electrophile.

Q2: How can I selectively functionalize the secondary α-C-H bond (C5) over a tertiary α-C-H bond (C2) without using strong organolithium bases?

The Causality: Traditional radical or photoredox methods often favor the tertiary C-H bond due to the higher stability of the resulting tertiary radical. To reverse this selectivity, you must rely on steric differentiation rather than thermodynamic radical stability. The Solution: Employ a redox-triggered strategy using an internal oxidant. As demonstrated in recent methodology (1 [2]), utilizing o-benzoquinone as an internal oxidant selectively targets the less sterically hindered secondary α-C-H bond. The oxidant reacts to form an N,O-acetal intermediate, which can subsequently be trapped by various nucleophiles.

Q3: Are there scalable, green alternatives for achieving absolute diastereo- and enantiocontrol during α-C-H functionalization?

The Causality: Transition-metal catalysts often struggle with background racemic background reactions or require complex, expensive chiral ligands to enforce stereocontrol on flexible pyrrolidine rings. The Solution: Shift to biocatalysis. Engineered metalloenzymes provide a rigid chiral pocket that dictates the exact trajectory of reactive intermediates. Recent breakthroughs (2 [1]) utilize engineered variants of cytochrome P450 CYP119. The enzyme's active site geometry forces diazoacetate-derived carbenes to attack exclusively from one face of the pyrrolidine, yielding up to 99:1 e.r.

Q4: I need to build a highly substituted pyrrolidine core (e.g., substituents at C2, C3, and C4) from scratch rather than functionalizing an existing ring. What is the most regioselective approach?

The Causality: Sequential functionalization of an intact ring often fails due to compounding steric hindrance. Building the ring via a concerted mechanism ensures that the relative stereochemistry is locked in the transition state. The Solution: Utilize a 1,3-dipolar cycloaddition. Reacting azomethine ylides with electron-deficient alkenes (like benzylidenemalononitriles) under silver catalysis provides exceptional regio- and diastereocontrol (3 [3]). The regioselectivity is governed by the frontier molecular orbital (FMO) coefficients of the dipole and dipolarophile.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters and expected regioselectivity outcomes for the primary functionalization strategies discussed above.

Functionalization StrategyTarget PositionPrimary Reagents / CatalystsMechanistic Selectivity DriverTypical Regioselectivity
Directed Lithiation C2 or C5 (α)sec-BuLi, TMEDA, N-BocKinetic acidity & dipole stabilization> 95:5 (C5:C2)
Redox-Triggered C-H C5 (α')o-Benzoquinone, Lewis AcidSteric differentiation (sec vs tert C-H)> 90:10 (C5:C2)
Biocatalytic Carbene C2 (α)CYP119 variant, DiazoacetateEnzyme active site spatial geometry> 99:1 (e.r.)
1,3-Dipolar Cycloaddition C2, C3, C4Azomethine ylides, AgOAcConcerted FMO transition state> 90:10 (d.r.)

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Kinetically Controlled Directed Lithiation of N-Boc Pyrrolidine

Objective: Functionalize the less hindered α-position with absolute regiocontrol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-2-methylpyrrolidine (1.0 equiv), anhydrous THF (0.1 M), and TMEDA (1.2 equiv).

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Causality: TMEDA increases the basicity of the lithium reagent, making strict temperature control mandatory to prevent thermodynamic equilibration to the tertiary carbon.

    • Validation Checkpoint: Insert an internal thermocouple. The internal temperature must read ≤ -75 °C before proceeding.

  • Deprotonation: Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes down the side of the flask to pre-cool the titrant.

    • Validation Checkpoint: A pale yellow color should develop, indicating the formation of the dipole-stabilized carbanion. If the solution turns dark brown, localized heating has caused over-metalation or ring-opening; abort the run.

  • Trapping: Stir for 1 hour at -78 °C, then add the electrophile (e.g., methyl iodide, 1.5 equiv) neat.

  • Quench: Warm to room temperature gradually over 2 hours. Quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot should be completely replaced by a single new spot. Multiple spots indicate a failure in temperature control during Step 3.

Protocol B: Redox-Triggered Secondary α-C-H Functionalization

Objective: Selectively functionalize the secondary C5 position in the presence of a tertiary C2 position.

  • Oxidation: To a solution of 2-substituted pyrrolidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M), add o-benzoquinone (1.2 equiv) in one portion at room temperature.

    • Causality:o-Benzoquinone acts as a mild internal oxidant that is sterically excluded from the tertiary C2 position, selectively oxidizing the C5 position to an N,O-acetal.

  • Intermediate Formation: Stir the reaction for 4 hours at room temperature.

    • Validation Checkpoint: Monitor via LC-MS. The mass of the N,O-acetal adduct must be the dominant peak. o-Benzoquinone is sensitive to degradation; if starting material remains, your oxidant batch may be compromised.

  • Nucleophilic Addition: Cool the vessel to -78 °C. Add the desired nucleophile (e.g., allyltrimethylsilane, 2.0 equiv) followed by dropwise addition of BF₃·OEt₂ (1.5 equiv).

    • Causality: The Lewis acid activates the N,O-acetal, generating a highly reactive iminium ion that is immediately trapped by the nucleophile.

  • Isolation: Stir for 1 hour at -78 °C, then quench with saturated aqueous NaHCO₃. Extract with EtOAc and purify via silica gel chromatography.

Part 4: Mechanistic Workflow Visualization

Pathway A Pyrrolidine Core (Starting Material) B Regioselectivity Goal? A->B C α-Functionalization (C2 / C5) B->C Adjacent to N D β/γ-Functionalization (C3 / C4) B->D Remote from N E Directed Lithiation (Kinetic Control) C->E N-Boc / sec-BuLi F Redox-Triggered Internal Oxidant C->F o-Benzoquinone G Biocatalytic Carbene Transfer C->G CYP119 Enzyme H Transition Metal C-H Activation D->H Directing Group

Decision tree for selecting pyrrolidine regioselective functionalization strategies.

References

  • Enantioselective Single and Dual α-C-H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer Source: PubMed / NIH URL
  • Source: PubMed / NIH (Org. Lett. 2015)
  • Regio- and Diastereoselective Cycloaddition of Azomethine Ylides with Benzylidenemalononitrile Source: Thieme Connect URL

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in Pyrrolidin-3-ol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Handling, Characterization, and Formulation of Moisture-Sensitive Pyrrolidine Scaffolds Introduction Pyrrolidin-3-ol and its chiral derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Handling, Characterization, and Formulation of Moisture-Sensitive Pyrrolidine Scaffolds

Introduction

Pyrrolidin-3-ol and its chiral derivatives (e.g., (R)- and (S)-enantiomers) are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, muscarinic receptor antagonists, and antiviral agents. However, their high polarity—driven by the secondary amine and the hydroxyl group—makes them notoriously hygroscopic. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling, characterizing, and modifying these challenging compounds.

Section 1: The Root Cause of Hygroscopicity (Causality)

Why do pyrrolidin-3-ol salts turn into a sticky "goo" on the benchtop? The free base of pyrrolidin-3-ol is a highly polar, water-soluble liquid or low-melting solid. To improve handling and stability, chemists typically form the hydrochloride (HCl) salt. However, the electronegative chloride ion acts as a potent hydrogen-bond acceptor. In ambient air, the chloride ion rapidly coordinates with atmospheric water molecules, forming hydrates and eventually leading to deliquescence (the process of a solid dissolving in its own absorbed moisture) [2].

G A Pyrrolidin-3-ol Free Base B HCl Salt Formation A->B + HCl D Alternative Salt (Tosylate/Mesylate) A->D + TsOH/MsOH C High Moisture Uptake (Deliquescence) B->C Ambient Humidity E Steric Shielding & Lower H-Bonding D->E Crystal Packing F Stable, Flowable Solid E->F Stable Storage

Logical flow of salt selection to mitigate pyrrolidin-3-ol deliquescence.

Section 2: Troubleshooting & FAQs

Q1: My pyrrolidin-3-ol hydrochloride salt rapidly gains weight on the analytical balance. How can I ensure accurate weighing for biological assays? A1: You are observing dynamic moisture sorption. According to the European Pharmacopoeia (EP) classification, a substance is considered "very hygroscopic" if it gains >15% w/w at 80% relative humidity (RH) [1]. For highly hygroscopic amines, standard open-air weighing introduces severe stoichiometric errors.

  • Solution: Implement a "Weighing by Difference" protocol within a controlled environment (see Protocol 1).

  • Causality: By isolating the compound in a dry environment (e.g., a glove box with <5% RH) and sealing it before exposing it to ambient air, you prevent the chloride-water hydrogen bonding cascade during the critical mass-recording phase [5].

Q2: Can I avoid the HCl salt entirely to improve the shelf-life of my pyrrolidin-3-ol intermediate? A2: Yes. Salt selection is the most effective pre-formulation strategy to combat hygroscopicity [3]. Replacing the small, highly electronegative chloride ion with larger, more lipophilic counterions (such as p-toluenesulfonate/tosylate or methanesulfonate/mesylate) disrupts the moisture-absorbing lattice. The bulky aromatic ring of a tosylate salt sterically shields the polar amine core, drastically reducing the thermodynamic favorability of water incorporation[2, 4].

Table 1: Quantitative Comparison of Pyrrolidin-3-ol Salt Forms
Salt FormCounterionHygroscopicity Class (EP)Weight Gain (80% RH, 24h)Physical State (Ambient)
Free BaseNoneVery Hygroscopic> 20.0%Viscous Liquid / Gum
HydrochlorideCl⁻Very Hygroscopic18.5%Deliquescent Solid
MethanesulfonateCH₃SO₃⁻Hygroscopic8.2%Tacky Solid
p-Toluenesulfonatep-CH₃C₆H₄SO₃⁻Slightly Hygroscopic< 1.5%Free-flowing Powder

Note: Data synthesized from comparative amine salt hygroscopicity studies [1, 2, 3].

Q3: How do I accurately measure the water content of a partially deliquesced pyrrolidin-3-ol sample without damaging my Karl Fischer (KF) electrode? A3: Pyrrolidin-3-ol is a secondary amine. Basic amines can alter the pH of the Karl Fischer working medium, shifting it out of the optimal range (pH 5.0–7.5) and causing sluggish endpoints or false high readings.

  • Solution: Use a buffered KF solvent containing salicylic acid or benzoic acid to neutralize the pyrrolidine base. This ensures the stoichiometry of the iodine-water reaction remains exactly 1:1, preserving the integrity of the measurement.

Section 3: Validated Experimental Protocols

Protocol 1: Anhydrous Weighing and Stock Solution Preparation

This protocol acts as a self-validating system : it ensures that the mass recorded corresponds strictly to the active pharmaceutical ingredient (API), not absorbed water. It validates itself when the final calculated concentration matches a UV-Vis or HPLC standard curve without dilution discrepancies.

  • Preparation: Place the sealed vial of the pyrrolidin-3-ol derivative, empty amber vials with PTFE-lined septa, and a micro-spatula into a glove box purged with dry Argon (RH < 5%).

  • Tare: Inside the glove box, place an empty, capped vial on the analytical balance. Tare to zero.

  • Transfer: Quickly transfer the estimated required mass of the solid into the tared vial.

  • Seal & Weigh: Cap the vial tightly. Record the precise mass (

    
    ).
    
  • Solubilization: Remove the sealed vial from the glove box. Inject anhydrous solvent (e.g., dry DMSO or DMF) directly through the septum using a micro-syringe.

  • Validation: The sealed environment completely prevents moisture ingress. The exact molarity is calculated based on

    
     and the injected volume.
    
Protocol 2: Synthesis of the Less Hygroscopic (S)-1-(p-Tosyl)-3-Pyrrolidinol

Transitioning from a free base or HCl salt to a tosylate salt drastically improves handling and long-term stability [4].

  • Dissolution: Dissolve 10 mmol of (S)-pyrrolidin-3-ol free base in 20 mL of anhydrous ethyl acetate under a nitrogen atmosphere.

  • Acid Addition: In a separate flask, dissolve 10.5 mmol of anhydrous p-toluenesulfonic acid (TsOH) in 10 mL of ethyl acetate.

  • Crystallization: Add the TsOH solution dropwise to the amine solution at 0°C with vigorous stirring. A white precipitate will begin to form immediately.

  • Isolation: Stir for 2 hours at room temperature. Filter the solid using Schlenk filtration under a blanket of nitrogen to prevent condensation on the cold glass frit.

  • Drying: Wash the solid with cold ethyl acetate and dry in a vacuum desiccator over P₂O₅ for 24 hours.

Workflow Start Pyrrolidin-3-ol Free Base Solvent Dissolve in Anhydrous EtOAc (Under N2 Atmosphere) Start->Solvent Acid Dropwise Addition of TsOH at 0°C Solvent->Acid Filter Schlenk Filtration (Exclude Ambient Air) Acid->Filter Dry Vacuum Desiccation over P2O5 Filter->Dry End Stable Tosylate Salt Ready for Assays Dry->End

Step-by-step workflow for generating stable pyrrolidin-3-ol tosylate salts.

References

  • Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at:[Link]

  • S-1-(p-Tosyl)-3-Pyrrolidinol. ChemicalCell. Available at:[Link]

Optimization

Alternative reagents to sodium hydride for pyrrolidine methylation

Welcome to the technical support guide for the N-methylation of pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are seeking effective and safer alternati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-methylation of pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are seeking effective and safer alternatives to sodium hydride (NaH). We will explore various methodologies, address common experimental challenges, and provide practical, field-tested advice to ensure the success and safety of your synthesis.

Frequently Asked Questions (FAQs)

Q1: We've used sodium hydride for years. Why should our lab consider alternatives for pyrrolidine methylation?

A1: While sodium hydride (NaH) is a powerful and effective non-nucleophilic base for deprotonating secondary amines like pyrrolidine, its operational hazards and reactivity profile present significant challenges. Justifying a move away from NaH is straightforward from a safety, process, and purity perspective.

  • Extreme Reactivity: Sodium hydride is dangerously water-reactive, releasing flammable hydrogen gas which can ignite spontaneously upon contact with moisture or even humid air.[1][2][3][4] This necessitates strict handling under an inert atmosphere (nitrogen or argon), ideally within a glove box.[1]

  • Pyrophoric Risk: NaH dispersions in mineral oil are safer than the pure solid, but washing the oil away with solvents like pentane can leave traces of NaH that may ignite in air.[1] The material itself can also ignite on contact with air.[4]

  • Incompatibility with Solvents: The use of NaH with common polar aprotic solvents like DMF and acetonitrile can lead to undesired side reactions where NaH acts as a reducing agent, complicating your reaction and consuming the reagent.[5] Explosions have also been reported with DMSO.[5]

  • Handling and Disposal: Handling NaH requires extensive personal protective equipment (PPE), including flame-retardant lab coats and specialized gloves.[1][6] Disposal of residual NaH and contaminated materials is hazardous and requires specific, careful protocols.

Given these risks, transitioning to a safer, more robust, and scalable alternative is often a primary goal in process development and a prudent choice for academic research.

Q2: What are the primary classes of alternative reagents for N-methylating pyrrolidine?

A2: There are several excellent alternatives to sodium hydride, each with its own advantages depending on the scale, substrate complexity, and available lab equipment. The main strategies can be categorized as follows:

  • Reductive Amination: This is one of the most common and reliable methods. Instead of pre-forming the pyrrolidinide anion, the amine is reacted with a formaldehyde source to form an intermediate iminium ion, which is then reduced in situ. The Eschweiler-Clarke reaction is a classic example of this.[7][8][9]

  • Weaker Inorganic Bases: For many applications, a strong base like NaH is overkill. Milder and safer bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be highly effective, particularly when paired with techniques like Phase Transfer Catalysis.[10][11]

  • Strong, Non-Nucleophilic Organic Bases: If a very strong base is truly required, sterically hindered lithium amides such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) offer a powerful alternative.[12][13][14] These are soluble in organic solvents, providing better homogeneity than NaH suspensions.

  • Catalytic Methylation: Modern methods utilize catalysts with safer methyl sources like methanol or dimethyl carbonate, representing a greener approach to methylation.[15][16][17]

Troubleshooting Guide 1: Reductive Amination

This approach is often the first choice due to its high efficiency, operational simplicity, and avoidance of pyrophoric reagents. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a robust one-pot procedure.[8][18][19]

Core Concept: The Eschweiler-Clarke Reaction

The reaction proceeds via two key steps:

  • Iminium Ion Formation: Pyrrolidine reacts with formaldehyde to form an unstable aminal, which quickly eliminates water to generate a reactive electrophilic iminium ion.

  • Hydride Reduction: Formic acid serves as the in-situ hydride donor, reducing the iminium ion to the desired N-methylpyrrolidine. The reaction is driven forward by the irreversible loss of carbon dioxide gas.[7]

A key advantage of this method is that it inherently prevents over-alkylation to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion with formaldehyde.[7]

Eschweiler_Clarke Pyrrolidine Pyrrolidine (Secondary Amine) Iminium Iminium Ion Intermediate Pyrrolidine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (H₂C=O) N_Methylpyrrolidine N-Methylpyrrolidine (Tertiary Amine) Iminium->N_Methylpyrrolidine + Formic Acid (Hydride Source) Formic_Acid Formic Acid (HCO₂H) CO2 CO₂ Gas N_Methylpyrrolidine->CO2 Reaction Byproduct

Caption: Workflow for Eschweiler-Clarke Methylation.

Experimental Protocol: N-Methylation of Pyrrolidine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyrrolidine (1.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 2.2 eq) followed by formic acid (98-100%, 2.0 eq). Note: The order of addition is crucial; adding formic acid first could protonate the amine, reducing its nucleophilicity.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material. The reaction is often accompanied by vigorous CO₂ evolution.[7]

  • After cooling to room temperature, carefully basify the mixture with 4M NaOH until pH > 12 to neutralize the excess formic acid and deprotonate the product amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpyrrolidine.

  • Purify by distillation if necessary.

Troubleshooting Common Issues
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating time or temperature. Degradation of reagents (old formaldehyde or formic acid).Ensure the reaction reaches and maintains reflux. Monitor by an appropriate analytical technique until completion. Use fresh, high-quality reagents.
Low Yield Product loss during workup. Incomplete basification before extraction.Ensure the aqueous layer is strongly basic (pH > 12) before extraction to ensure the amine is in its freebase form. Perform multiple extractions (3-4x) to maximize recovery.
Formation of Side Products Use of other aldehydes/ketones instead of formaldehyde can lead to different N-alkylated products (Leuckart-Wallach reaction).[8]For simple methylation, stick to formaldehyde as the carbonyl source. If other alkyl groups are desired, this is a feature, not a bug.

Troubleshooting Guide 2: Weaker Bases with Phase Transfer Catalysis (PTC)

This method is an excellent "green" alternative that avoids harsh bases and hazardous solvents.[10] It's particularly well-suited for scaling up.

Core Concept: How PTC Works

The N-alkylation of pyrrolidine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) requires a base to deprotonate the amine. However, pyrrolidine and its salt are soluble in the aqueous phase, while the methylating agent is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), solves this problem.[20] The catalyst transports the hydroxide or carbonate anion from the aqueous phase into the organic phase to deprotonate the pyrrolidine, allowing it to react with the methylating agent.

PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Base Aqueous Base e.g., K₂CO₃ or NaOH Ion_Pair Q⁺OH⁻ or Q⁺(CO₃)²⁻ Base->Ion_Pair Anion Exchange Quat_Salt Quaternary Ammonium Salt (Q⁺X⁻) e.g., TBAB Pyrrolidine_Org Pyrrolidine + Methylating Agent (e.g., CH₃I) Product N-Methylpyrrolidine Pyrrolidine_Org->Product N-Alkylation Ion_Pair->Pyrrolidine_Org Transfers to Organic Phase Deprotonates Pyrrolidine

Caption: Phase Transfer Catalysis (PTC) for N-Alkylation.

Experimental Protocol: PTC Methylation of Pyrrolidine
  • Combine pyrrolidine (1.0 eq), methyl iodide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq) in a suitable organic solvent like toluene or dichloromethane.

  • Add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq, 50% w/v).

  • Stir the biphasic mixture vigorously at a temperature between room temperature and 50 °C for 4-12 hours. Vigorous stirring is essential to maximize the interfacial surface area.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Troubleshooting Common Issues
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Slow or Stalled Reaction Inefficient stirring. Catalyst "poisoning". Insufficiently active methylating agent.Use an overhead mechanical stirrer for larger scales. Ensure a vortex is visible. Iodide and tosylate leaving groups can sometimes "poison" the catalyst; consider using dimethyl sulfate.[10] If using a less reactive agent like methyl chloride, higher temperatures and pressures may be needed.
Quaternization (Over-alkylation) The tertiary amine product is still nucleophilic and can react with the methylating agent.Use the methylating agent as the limiting reagent (e.g., 0.95 eq) to minimize this side reaction. Monitor the reaction closely and stop it once the starting material is consumed.
Emulsion during Workup High concentration of the quaternary ammonium salt.Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, filter the mixture through a pad of Celite.

Data & Reagent Comparison

The choice of reagent depends heavily on balancing reactivity with safety and operational complexity.

Reagent/MethodBase Strength (pKa of Conj. Acid)Key AdvantagesKey DisadvantagesSafety Concerns
Sodium Hydride (NaH) ~36[13]Very strong, non-nucleophilic, drives reactions to completion.Pyrophoric, water-reactive, insoluble (heterogeneous), requires inert atmosphere.[1]Severe: Flammable solid, releases flammable gas on contact with water.[2] Requires expert handling.
Eschweiler-Clarke N/A (Reductive Amination)High yield, one-pot, prevents quaternization, uses inexpensive reagents.[7][9]Requires heating, workup involves neutralization and extraction.Moderate: Formaldehyde is a suspected carcinogen. Formic acid is corrosive.
K₂CO₃ / PTC 10.3Safe, inexpensive, scalable, uses "green" conditions (water/toluene).[10][21]Requires vigorous stirring, can be slower than strong base methods.Low: K₂CO₃ is a mild irritant. Quaternary ammonium salts can be irritants.
LDA ~36[13]Very strong base, soluble in organic solvents (homogeneous reaction), high reactivity at low temps.[14]Sterically hindered, can be expensive, must be prepared fresh or titrated.[22]High: Often prepared from pyrophoric n-BuLi. Reacts with water. Requires inert atmosphere and anhydrous conditions.

References

  • CK-12 Foundation. (n.d.). How can a tertiary amine be synthesized? Retrieved from [Link]

  • Li, W., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(10), 1625. Available from: [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(78), 10962-10965. Available from: [Link]

  • ChemHelp ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Tundo, P., & Selva, M. (1995). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 60(16), 5253-5256. Available from: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & Medicinal Chemistry Letters, 11(20), 2787-2789. Available from: [Link]

  • Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 18(11), 1269-1276. Available from: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium diisopropylamide (LDA). Retrieved from [Link]

  • Dutta, U., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30048-30059. Available from: [Link]

  • Stankiewicz, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8963. Available from: [Link]

  • Reddit. (2024, February 9). NaH alternative. r/OrganicChemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Jiang, X., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14149-14152. Available from: [Link]

  • Reddit. (2022, August 13). What is your driving factor in choosing between NaH and NaNH2 as a base in alkylation. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Prepare LDA. Retrieved from [Link]

  • Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6825. Available from: [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Acids & Bases. Retrieved from [Link]

  • Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. Available from: [Link]

  • The Organic Chemistry Tutor. (2021, March 29). Sodium Hydride A Strong Base, but Poor Nucleophile. YouTube. Retrieved from [Link]

  • U.S. Army Research, Development and Engineering Command. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Technical Report ARL-TR-4848. Available from: [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Chem-Station. (2025, October 18). A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • De Vrieze, M., et al. (2014). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. RSC Advances, 4(65), 34651-34657. Available from: [Link]

  • van der Marel, G. A., et al. (1988). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 16(15), 7559-7574. Available from: [Link]

  • Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2005). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Bulletin of the Korean Chemical Society, 26(8), 1131-1132. Available from: [Link]

  • Grigg, R., et al. (2006). Potassium carbonate-promoted stereospecific 5-endo-trig cyclization of unactivated allenes in the absence of any transition metals. Organic & Biomolecular Chemistry, 4(6), 1071-1077. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Methoxypyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, the precise structural elucidation of novel and known compounds is a cornerstone of discove...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the precise structural elucidation of novel and known compounds is a cornerstone of discovery and development. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules. Among its many derivatives, 4-methoxypyrrolidin-3-ol presents an interesting case for spectroscopic analysis due to the presence of two electron-withdrawing, stereogenic centers on the flexible pyrrolidine ring. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxypyrrolidin-3-ol, offering a comparative perspective against related structures and a detailed breakdown of the spectral features that are critical for its unambiguous identification.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic environments of protons within a molecule, it provides a wealth of information regarding the number of distinct proton types, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a molecule such as 4-methoxypyrrolidin-3-ol, with multiple stereoisomers, ¹H NMR is particularly powerful in discerning the relative stereochemistry of the substituents.

Predicted ¹H NMR Spectrum of 4-Methoxypyrrolidin-3-ol: A Detailed Analysis

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for 4-methoxypyrrolidin-3-ol, this guide presents a detailed prediction based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling constants observed in analogous structures. This predictive analysis serves as a robust framework for researchers encountering this or similar molecular scaffolds.

The analysis will consider both the cis and trans diastereomers of 4-methoxypyrrolidin-3-ol. The relative orientation of the hydroxyl and methoxy groups will have a profound impact on the chemical shifts and, most notably, the coupling constants of the ring protons.

General Structural Features and Proton Designations

To facilitate the discussion, the protons of the 4-methoxypyrrolidin-3-ol ring are designated as follows:

Caption: Proton designations for the 4-methoxypyrrolidin-3-ol ring.

Predicted Chemical Shifts (δ)

The chemical shifts of the pyrrolidine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom, the hydroxyl group at C3, and the methoxy group at C4.

Proton(s)Predicted Chemical Shift (ppm) - transPredicted Chemical Shift (ppm) - cisRationale
H3~4.0 - 4.3~4.1 - 4.4Directly attached to a carbon bearing an electronegative hydroxyl group, leading to significant deshielding. The exact shift will be influenced by the neighboring methoxy group.
H4~3.6 - 3.9~3.7 - 4.0Attached to a carbon bearing an electronegative methoxy group, resulting in deshielding.
H2a, H2b~2.8 - 3.2~2.9 - 3.3These protons are adjacent to the nitrogen atom and are diastereotopic. They will appear as distinct signals, likely multiplets, in the downfield region of the aliphatic spectrum.
H5a, H5b~2.9 - 3.3~3.0 - 3.4Similar to H2 protons, these are adjacent to the nitrogen and are diastereotopic, leading to complex multiplets.
OCH₃~3.3 - 3.5~3.3 - 3.5The methyl protons of the methoxy group will appear as a sharp singlet.
OH, NHVariableVariableThe chemical shifts of the hydroxyl and amine protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. They often appear as broad singlets.
Predicted Spin-Spin Coupling and Multiplicity

The multiplicity of each proton signal is determined by the number of adjacent protons and the magnitude of the coupling constants (J-values). In a five-membered ring like pyrrolidine, the coupling constants are highly dependent on the dihedral angles between adjacent protons, which in turn are dictated by the ring conformation and the stereochemistry of the substituents.

Typical Coupling Constants in Pyrrolidine Rings:

  • Geminal coupling (²J): Typically in the range of 10-15 Hz for protons on the same methylene carbon.

  • Vicinal coupling (³J): Highly dependent on the dihedral angle (Karplus relationship).

    • cis-protons (dihedral angle ~0°): J ≈ 6-10 Hz.

    • trans-protons (dihedral angle ~120-180°): J ≈ 2-8 Hz.

Predicted Multiplicities:

  • H3: Expected to be a multiplet, likely a doublet of doublets or a more complex pattern, due to coupling with H2a, H2b, and H4.

  • H4: Also a multiplet, coupled to H3, H5a, and H5b.

  • H2a, H2b, H5a, H5b: These methylene protons will exhibit complex splitting patterns due to both geminal coupling with each other and vicinal coupling with the adjacent methine protons (H3 and H4). They will likely appear as multiplets.

  • OCH₃: A singlet, as there are no adjacent protons.

The key to distinguishing between the cis and trans isomers lies in the magnitude of the ³J(H3, H4) coupling constant.

  • In the trans isomer, the H3 and H4 protons are on opposite faces of the ring, leading to a dihedral angle that would result in a relatively small coupling constant (estimated ~2-5 Hz).

  • In the cis isomer, H3 and H4 are on the same face, resulting in a dihedral angle that would lead to a larger coupling constant (estimated ~6-9 Hz).

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare the expected spectral features of 4-methoxypyrrolidin-3-ol with the known ¹H NMR data of similar molecules.

Pyrrolidin-3-ol

The ¹H NMR spectrum of the parent compound, pyrrolidin-3-ol, provides a baseline for the chemical shifts of the pyrrolidine ring protons before the introduction of the methoxy group. In CDCl₃, the proton at C3 (H3) typically resonates around 4.3 ppm. The methylene protons adjacent to the nitrogen (H2 and H5) appear in the range of 2.7-3.1 ppm, while the methylene protons at C4 are found further upfield.

(R)-3-Methoxypyrrolidine Hydrochloride

The spectrum of 3-methoxypyrrolidine shows the influence of a methoxy group on the pyrrolidine ring. The proton at C3, now adjacent to the methoxy group, will have a chemical shift influenced by this substituent. The presence of the hydrochloride salt will also shift the signals of the protons alpha to the nitrogen further downfield due to the positive charge on the nitrogen.

CompoundKey ProtonApproximate Chemical Shift (ppm)
Pyrrolidin-3-ol[1][2]H3~4.3
(R)-3-Methoxypyrrolidine HCl[3]H3~3.8-4.0
Predicted trans-4-Methoxypyrrolidin-3-ol H3~4.0 - 4.3
Predicted cis-4-Methoxypyrrolidin-3-ol H3~4.1 - 4.4

This comparison highlights the expected deshielding effect of the hydroxyl and methoxy groups on the C3 and C4 protons.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire a ¹H NMR spectrum of 4-methoxypyrrolidin-3-ol or a similar compound, the following protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire a standard 1D proton spectrum acq1->acq2 acq3 Set appropriate spectral width (~12 ppm) and acquisition time (~4 s) acq2->acq3 acq4 Use a sufficient number of scans for good signal-to-noise acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration of signals proc3->proc4 proc5 Peak picking and determination of coupling constants proc4->proc5

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. For polar molecules like 4-methoxypyrrolidin-3-ol, D₂O or DMSO-d₆ are often good choices to ensure solubility. However, in D₂O, the OH and NH protons will exchange with deuterium and become invisible in the spectrum. CDCl₃ can also be used, but solubility may be a concern. The solvent can also influence the chemical shifts of the ring protons.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is advantageous as it provides better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected for the pyrrolidine ring protons.

  • 2D NMR Experiments: For an unambiguous assignment of all protons and their correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal which protons are coupled to each other, while HSQC will correlate each proton with the carbon to which it is attached.

Conclusion: A Powerful Tool for Stereochemical Assignment

The ¹H NMR spectrum of 4-methoxypyrrolidin-3-ol, while predicted to be complex, contains a wealth of structural information. A careful analysis of the chemical shifts provides insights into the electronic environment of each proton, while a detailed examination of the coupling constants, particularly the vicinal coupling between H3 and H4, is the key to differentiating between the cis and trans diastereomers. By leveraging the principles outlined in this guide and comparing the spectral data with that of known, structurally related compounds, researchers can confidently elucidate the structure and stereochemistry of this and other substituted pyrrolidines, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Figure 2. (a) 1 H NMR spectrum of... - ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234) - NP-MRD. Available at: [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines - The Royal Society of Chemistry. Available at: [Link]

  • pyrrolidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. Available at: [Link]

  • 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem - NIH. Available at: [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate. Available at: [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

  • 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Rsc.org. Available at: [Link]

Sources

Validation

Spectral Fingerprinting: Distinguishing Methoxy and Hydroxyl Substituents in Pyrrolidine Scaffolds

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the high-throughput environment of medicinal chemistry, the pyrrolidine scaffold—ub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-throughput environment of medicinal chemistry, the pyrrolidine scaffold—ubiquitous in proline derivatives and synthetic cathinones—presents a unique analytical challenge. Distinguishing between a 3-methoxy and a 3-hydroxyl substituent often creates a bottleneck when relying solely on NMR, which is resource-intensive.

This guide evaluates the FTIR (Fourier Transform Infrared Spectroscopy) method as a rapid, high-fidelity alternative for this specific discrimination task.[1] We analyze the spectral "performance" of FTIR against the "gold standard" of NMR, providing a self-validating protocol for identifying these functional groups within the complex vibrational landscape of a heterocyclic amine.

The Analytical Challenge: Spectral Overlap

The core difficulty in analyzing substituted pyrrolidines lies in the vibrational overlap. The pyrrolidine ring itself contributes a secondary amine (


) stretch (if 

-unsubstituted) and complex skeletal vibrations (

,

) that mask the diagnostic regions of hydroxyl (

) and methoxy (

) groups.
  • The Hydroxyl Problem: The

    
     stretch (3200–3550 cm⁻¹) overlaps significantly with the pyrrolidine 
    
    
    
    stretch (3300–3500 cm⁻¹).
  • The Methoxy Problem: The methyl

    
     stretches (2800–3000 cm⁻¹) are buried within the pyrrolidine ring's own alkyl backbone signals.
    
Technical Deep Dive: The FTIR Solution

To successfully distinguish these groups, we must look beyond the primary functional group regions and utilize "diagnostic marker bands."

A. The Hydroxyl Group (-OH) Signature

The hydroxyl substituent on a pyrrolidine ring (e.g., 3-pyrrolidinol) introduces a polarity that significantly alters the hydrogen-bonding network.

  • Primary Marker (

    
     Stretch):  In solid phase (KBr pellet), this appears as a broad, intense band centered at 3200–3400 cm⁻¹ .
    
    • Differentiation: The

      
       stretch is typically sharper and less intense. If the pyrrolidine nitrogen is substituted (tertiary amine), the 
      
      
      
      band vanishes, leaving the
      
      
      band isolated.
  • Secondary Marker (

    
     Stretch):  For a secondary alcohol (like at the 3-position), a strong band appears at 1050–1085 cm⁻¹ . This is often distinct from the 
    
    
    
    ring stretch which typically falls slightly higher (1100–1200 cm⁻¹).
B. The Methoxy Group (-OCH3) Signature

The methoxy group is non-protic and introduces unique


 vibrational modes that are electronically perturbed by the adjacent oxygen.
  • The "Bohlmann" Band Equivalent (

    
     Stretch):  The most critical diagnostic feature is the symmetric 
    
    
    
    stretch of the methyl group
    . Due to the "lone pair effect" of the oxygen, this band is red-shifted to 2815–2835 cm⁻¹ .
    • Why it matters: This falls below the typical alkyl

      
       stretching region (2850–2960 cm⁻¹), appearing as a distinct "shoulder" or small independent peak on the lower wavenumber side of the main alkyl cluster.
      
  • Ether Linkage (

    
    ):  Asymmetric stretching of the aryl/alkyl ether bond appears at 1100–1150 cm⁻¹ .
    
C. Comparative Spectral Data
FeatureHydroxyl-Pyrrolidine Methoxy-Pyrrolidine Differentiation Logic
3200–3600 cm⁻¹ Broad, Strong (

stretch). Dominates the region.[2][3]
Weak/Absent (unless

is present). If

present, band is sharp, not broad.
Broadness is the key indicator of

.
2800–2850 cm⁻¹ Absent (Baseline).Distinct Shoulder (~2820 cm⁻¹) from

symmetric stretch.
Look for the low-frequency shoulder .
1000–1200 cm⁻¹ Strong band ~1050–1085 cm⁻¹ (

alcohol).
Strong band ~1100–1150 cm⁻¹ (

ether).
Difficult to distinguish without reference; use as confirmation only.
H-Bonding High sensitivity to concentration (shift in

band).
Low sensitivity to concentration.Dilution test confirms

.
Comparative Analysis: FTIR vs. Alternatives

While NMR remains the structural elucidation champion, FTIR offers superior throughput for functional group verification.

MetricFTIR (Mid-IR) 1H-NMR Raman Spectroscopy
Specificity High for functional groups (

vs

).
Definitive for full structure.Medium (OH signal is weak).[4]
Throughput Rapid (<2 min/sample).Slow (~15-30 min/sample).Rapid.
Sample State Solid (KBr) or Liquid (ATR).Solubilized liquid only.Solid or Liquid.[5][6][7]
Cost/Sample $ (Negligible).

$
(Solvents, tubes).
$ .
Detection Limit ~1-5% impurity detection.<1% impurity detection.>5% impurity detection.

Verdict: For routine QC and rapid confirmation of derivatization (e.g., methylation of a hydroxyl group), FTIR is the superior choice due to speed and the distinct "on/off" nature of the broad


 band vs. the sharp 

shoulder.
Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol designed to eliminate false positives from moisture (water mimics


) or residual solvents.
Methodology: ATR-FTIR Analysis
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum).

Step-by-Step Protocol:

  • Background Check: Run an air background. Ensure the 2350 cm⁻¹ (

    
    ) and 3600-3800 cm⁻¹ (
    
    
    
    vapor) regions are clean.
  • Sample Prep (Critical):

    • For Solids: Place ~5 mg of pyrrolidine derivative on the crystal. Apply high pressure (clamp).

    • For Oils: Apply a thin film.

  • The "Drying" Validation: If a broad peak appears at 3400 cm⁻¹ (suspected

    
    ), direct a stream of dry 
    
    
    
    gas over the sample for 60 seconds while scanning.
    • Result: If the band diminishes, it is surface moisture . If it remains constant, it is the intrinsic Hydroxyl substituent .

  • The "Shoulder" Search: Zoom into the 2800–2850 cm⁻¹ region. Apply a 2nd derivative algorithm if the shoulder is obscured by the main alkyl peaks. A negative peak in the 2nd derivative confirms the presence of the Methoxy

    
     stretch.
    
Visualizing the Logic

The following diagrams illustrate the decision logic and the molecular vibrations involved.

Diagram 1: Spectral Differentiation Workflow

G start Unknown Pyrrolidine Derivative check_OH Check 3200-3600 cm⁻¹ Region start->check_OH broad_band Broad, Intense Band Present? check_OH->broad_band yes_broad Yes: Indicates H-Bonding broad_band->yes_broad High Absorbance no_broad No: Sharp or Absent broad_band->no_broad Low/Sharp check_moisture N2 Drying Validation Step (Rule out water) yes_broad->check_moisture check_CH Check 2800-2850 cm⁻¹ Region no_broad->check_CH OH_confirm CONFIRMED: Hydroxyl Group (3-Hydroxypyrrolidine) check_moisture->OH_confirm Band Persists shoulder Distinct Shoulder at ~2820 cm⁻¹? check_CH->shoulder shoulder->OH_confirm No (Re-evaluate) OMe_confirm CONFIRMED: Methoxy Group (3-Methoxypyrrolidine) shoulder->OMe_confirm Yes

Caption: Decision tree for distinguishing Hydroxyl vs. Methoxy substituents using primary spectral markers.

Diagram 2: Vibrational Modes & Assignments

G cluster_0 Hydroxyl-Pyrrolidine cluster_1 Methoxy-Pyrrolidine OH_stretch O-H Stretch (3200-3500 cm⁻¹) CO_stretch C-O Stretch (1050-1085 cm⁻¹) OMe_CH O-CH3 Sym. Stretch (~2820 cm⁻¹) COC_stretch C-O-C Asym. Stretch (1100-1150 cm⁻¹) Pyrrolidine_Core Pyrrolidine Ring Scaffold (N-H: 3300-3500, C-N: 1100-1200) Pyrrolidine_Core->OH_stretch Substituted with -OH Pyrrolidine_Core->OMe_CH Substituted with -OMe

Caption: Key vibrational modes distinguishing the two derivatives against the pyrrolidine background.

References
  • Degen, I. A. (1968).[8] Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Link

  • Agilent Technologies. (2023). A Comprehensive Guide to FTIR Analysis. Agilent Application Notes. Link

  • Pistara, V., et al. (2021).[3] Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Metabolites, 11(3), 144. (Specific data on pyrrolidine ring vibrations). Link

Sources

Comparative

High-Resolution NMR Comparison Guide: Standard vs. Pure-Shift COSY &amp; HSQC for Pyrrolidine Stereochemistry

Executive Briefing: The Stereochemical Challenge of Pyrrolidines Assigning the relative stereochemistry of highly substituted pyrrolidines is a notorious bottleneck in drug development. Because the five-membered pyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Stereochemical Challenge of Pyrrolidines

Assigning the relative stereochemistry of highly substituted pyrrolidines is a notorious bottleneck in drug development. Because the five-membered pyrrolidine ring is conformationally flexible—rapidly interconverting between envelope and half-chair conformations—relying solely on Nuclear Overhauser Effect (NOE) distances can lead to erroneous assignments due to time-averaged spatial proximities.

The analytical gold standard requires the precise extraction of homonuclear (


) and heteronuclear (

,

) scalar couplings to apply Karplus relationships and measure Residual Dipolar Couplings (RDCs) in anisotropic media [1]. However, the narrow chemical shift dispersion of pyrrolidine ring protons (typically 1.5–3.5 ppm) severely limits the utility of standard 2D NMR techniques. This guide objectively compares standard COSY/HSQC workflows against advanced Pure-Shift and Clean In-Phase (CLIP) methodologies, providing the mechanistic causality and validated protocols necessary for definitive stereochemical elucidation.

Mechanistic Causality: Why Standard NMR Fails

To understand the necessity of advanced NMR techniques, we must examine the physical limitations of standard pulse sequences when applied to flexible heterocycles.

1. The Multiplet Overlap Problem (Standard COSY): In a standard gradient-selected COSY experiment, cross-peaks exhibit anti-phase multiplet structures. In the crowded aliphatic region of a pyrrolidine ring, these broad multiplets overlap. Because the anti-phase components have opposite signs, overlapping signals cancel each other out, making it impossible to trace the spin system or extract accurate


 values [1].

2.


 Phase Modulation (Standard HSQC): 
Standard HSQC relies on an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) delay set to 

. During this delay, unwanted homonuclear coupling (

) also evolves. This co-evolution disperses the magnetization into anti-phase components with respect to adjacent protons. Upon acquisition, this manifests as phase-twisted lineshapes—a mixture of absorptive and dispersive signals. This phase distortion shifts the apparent peak maxima, introducing errors of 1–2 Hz when attempting to measure

or RDCs, which is fatal for stereochemical RDC analysis.

The Advanced Solution: Advanced techniques eliminate these artifacts at the quantum mechanical level. Pure-Shift NMR (e.g., PSYCHE-COSY) utilizes slice-selective excitation and Bilinear Rotation Decoupling (BIRD) elements to refocus


 evolution, collapsing complex multiplets into ultra-sharp singlets [4]. CLIP-HSQC and Perfect-HSQC  incorporate perfect-echo INEPT periods (adding a 180° pulse and an extra delay) to completely refocus 

evolution prior to acquisition, yielding pure absorptive, in-phase doublets from which coupling constants can be extracted with sub-Hertz precision [2, 3].

SignalPathway Input 1H-13C Magnetization INEPT INEPT Transfer Input->INEPT StdEvol Standard Evolution (J_HH + J_CH active) INEPT->StdEvol ClipEvol Perfect-Echo Evolution (J_HH suppressed) INEPT->ClipEvol StdAcq Phase-Twisted Multiplets StdEvol->StdAcq ClipAcq Pure In-Phase Doublets ClipEvol->ClipAcq

Fig 1. Signal processing pathway comparing standard HSQC and perfect-echo CLIP-HSQC.

Head-to-Head Technical Comparison

The following table synthesizes the performance metrics of standard versus advanced 2D NMR techniques for pyrrolidine analysis.

MetricStandard COSY & HSQCPure-Shift COSY & CLIP-HSQCPractical Impact on Drug Development
Spectral Resolution Low (Broad overlapping multiplets)Ultra-High (Singlets / Sharp doublets)Prevents ambiguous assignments in crowded pyrrolidine ring systems [4].
J-Coupling Accuracy ± 1.5 Hz (Phase-twisted)± 0.1 Hz (Pure absorptive)Enables precise Karplus and RDC analysis for definitive stereochemistry [2].
Artifact Suppression Poor (

modulation active)
Excellent (Perfect-echo INEPT)Prevents signal cancellation and integration errors during structural proofing [3].
Experiment Time 1–2 Hours3–6 HoursAdvanced methods require longer acquisition but prevent costly downstream misassignments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the 2D acquisition without passing the internal validation checks.

Protocol A: Standard COSY & Multiplicity-Edited HSQC
  • Sample Preparation & Tuning: Dissolve 5–10 mg of the pyrrolidine compound in 600 µL of

    
    . Tune and match the probe to 
    
    
    
    and
    
    
    frequencies. Perform 3D gradient shimming until the solvent line width at half-height is < 1.0 Hz.
  • Pulse Calibration (Validation Check 1): Determine the exact 90°

    
     pulse (
    
    
    
    ) using a nutation experiment. Causality: A miscalibrated
    
    
    will cause severe
    
    
    noise and artifacts in 2D spectra.
  • COSY Acquisition: Setup a standard gradient-selected COSY (cosygpqf). Set the spectral width to cover only the region of interest (typically 1–8 ppm) to maximize digital resolution.

  • HSQC Acquisition: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2).

    • Validation Check 2: Inspect the 1D projection before full acquisition;

      
       groups must phase oppositely (negative) to 
      
      
      
      groups (positive).
Protocol B: High-Resolution Pure-Shift COSY & CLIP-HSQC
  • B0 Homogeneity Optimization: Pure-shift techniques are highly sensitive to field inhomogeneity. Perform iterative 3D shimming until the solvent line width is < 0.8 Hz.

  • PSYCHE-COSY Setup: Implement the PSYCHE-COSY pulse sequence. Calibrate the low flip-angle (typically 15–20°) chirp pulses.

    • Validation Check 1: Run a 1D PSYCHE experiment first. Compare the multiplet collapse to the standard 1D

      
       NMR; all pyrrolidine ring signals must appear as sharp singlets[4].
      
  • CLIP-HSQC Setup: Load the CLIP-HSQC pulse program (cliphsqc). Set the INEPT delay based on the expected

    
     (typically 140–145 Hz for pyrrolidines).
    
  • Phase Cycle Validation (Validation Check 2): Acquire the first

    
     increment. The resulting 1D slice must show pure in-phase doublets without dispersive tails. If dispersive components are present, adjust the perfect-echo delays to compensate for hardware-specific pulse ring-down times[2, 3].
    

Workflow cluster_standard Standard 2D NMR cluster_advanced Advanced High-Res NMR Start Pyrrolidine Stereochemistry Elucidation StdCOSY Standard COSY (Spin System Trace) Start->StdCOSY PSCOSY PSYCHE-COSY (Pure-Shift, No Overlap) Start->PSCOSY StdHSQC Standard HSQC (C-H Assignment) StdCOSY->StdHSQC Limitation Multiplet Overlap & Phase Distortion StdHSQC->Limitation AdvAdvantage Accurate Karplus Analysis Dihedral Angles Limitation->AdvAdvantage Requires Advanced CLIPHSQC CLIP-HSQC (Precise J-Coupling) PSCOSY->CLIPHSQC CLIPHSQC->AdvAdvantage

Fig 2. Decision workflow comparing standard and advanced NMR for pyrrolidine stereochemistry.

References

  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances.[Link]

  • Enthart, A., Freudenberger, J. C., Furrer, J., Kessler, H., & Luy, B. (2008). The CLIP/CLAP-HSQC: pure absorptive spectra for the measurement of one-bond couplings. Journal of Magnetic Resonance.[Link]

  • Castañar, L., Sistaré, E., Virgili, A., Williamson, R. T., & Parella, T. (2014). Suppression of phase and amplitude JHH modulations in HSQC experiments (Perfect-HSQC). Magnetic Resonance in Chemistry.[Link]

  • Smith, K. E., et al. (2023). Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER. RSC Advances.[Link]

Validation

Strategic Validation of 4-Methoxypyrrolidin-3-ol Purity for GMP API Synthesis

As a Senior Application Scientist in pharmaceutical development, navigating the analytical control of chiral aliphatic heterocycles is a rigorous exercise in applied physical chemistry. 4-Methoxypyrrolidin-3-ol and its s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, navigating the analytical control of chiral aliphatic heterocycles is a rigorous exercise in applied physical chemistry. 4-Methoxypyrrolidin-3-ol and its stereoisomers (e.g., the (3R,4S) or (3S,4R) configurations) are critical building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including next-generation kinase inhibitors and monocyclic pyridine derivatives[1].

Validating the purity of this intermediate for Good Manufacturing Practice (GMP) synthesis requires moving beyond legacy analytical methods. The recent implementation of the ICH Q2(R2) guidelines (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation, emphasizing the need for highly specific, multivariate, and robust testing procedures[2][3].

This guide objectively compares traditional versus modern orthogonal validation strategies for 4-Methoxypyrrolidin-3-ol, providing the mechanistic causality behind experimental choices and a self-validating protocol for GMP compliance.

The Chemical Context: Causality in Analytical Challenges

To design a robust analytical method, we must first interrogate the molecule's physicochemical properties:

  • Lack of a Chromophore: 4-Methoxypyrrolidin-3-ol is a low-molecular-weight aliphatic compound. It possesses no conjugated π-electron system, rendering standard UV detection (e.g., 254 nm or 210 nm) practically useless without pre-column derivatization.

  • Extreme Polarity: The combination of a secondary amine (pyrrolidine ring) and a hydroxyl group makes this molecule highly polar. On a standard C18 Reversed-Phase (RP) column, it will elute in the void volume, co-eluting with matrix salts and leading to severe ion suppression in mass spectrometry.

  • Stereochemical Complexity: The molecule contains two chiral centers, yielding four possible stereoisomers. Distinguishing the target (e.g., 3R,4S) from its diastereomers (e.g., 3R,4R) and regioisomers (e.g., 3-methoxy-4-pyrrolidinol) is critical, as these impurities will propagate through the synthesis, directly impacting the final API's efficacy and safety.

G A Synthesis Pathway B (3R,4S)-Target Intermediate A->B Primary C Diastereomers (e.g., 3R,4R) A->C Epimerization D Regioisomers (3-Methoxy-4-ol) A->D Side Reaction

Impurity fate mapping for 4-Methoxypyrrolidin-3-ol highlighting critical isomers.

Comparative Guide: Validation Strategies

To meet ICH Q2(R2) requirements for specificity and quantitation limits[4][5], laboratories typically choose between a derivatization-based legacy approach and a modern orthogonal approach.

Strategy Comparison Table
ParameterStrategy A: Derivatization + RP-HPLC-UVStrategy B: HILIC-LC-MS/MS + Chiral SFC (Recommended)
Mechanism of Retention Hydrophobic interaction of the derivatized tag (e.g., Fmoc-Cl).Hydrophilic partitioning into an aqueous-enriched layer on the stationary phase.
Detection Principle UV Absorbance of the derivative tag.Electrospray Ionization (ESI+) and mass-to-charge (m/z) isolation.
Specificity (ICH Q2) Moderate: Relies solely on chromatographic resolution. Co-eluting impurities with the same tag will cause false positives.High: MS/MS provides structural confirmation. SFC provides baseline chiral resolution.
Sample Preparation Labor-intensive, prone to derivatization artifacts and incomplete reactions.Simple "dilute-and-shoot" in a high-organic, MS-compatible solvent.
LOD / LOQ ~0.1% / 0.5% (Limited by baseline noise of excess derivatization reagent).<0.01% / 0.05% (Highly sensitive, ideal for genotoxic impurity tracking).
GMP Suitability Acceptable, but requires extensive robustness validation for the derivatization step.Optimal. Aligns with ICH Q14 and Q2(R2) QbD principles for lifecycle management[3].

The Scientific Verdict: Strategy B is vastly superior. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), we leverage the molecule's polarity for retention rather than fighting it. Coupling this with MS/MS bypasses the lack of a chromophore entirely, directly measuring the intact molecule.

Self-Validating Protocol: HILIC-LC-MS/MS & Chiral SFC

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) criteria. If the SST fails, the run invalidates itself before sample data is processed, ensuring GMP compliance.

Part A: Structural Purity via HILIC-LC-MS/MS

Causality Check: We utilize an amide-bonded HILIC stationary phase. The mobile phase must contain a high percentage of Acetonitrile (typically >80%) to ensure the formation of the aqueous layer on the silica surface where the polar 4-Methoxypyrrolidin-3-ol partitions. Ammonium formate is used as a buffer because it is volatile and prevents MS source fouling.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Gradient: Isocratic hold at 85% B for 2 minutes, ramp to 50% B over 5 minutes (to elute highly polar impurities), return to 85% B.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Transition: m/z 118.1 [M+H]+ → m/z 86.1 (loss of methanol).

  • SST (Self-Validation Check): Inject a 0.1% LOQ standard.

    • Acceptance Criteria: Signal-to-Noise (S/N) must be ≥ 10. Retention time %RSD for 5 replicates must be ≤ 1.0%.

Part B: Enantiomeric Purity via Chiral SFC

Causality Check: Supercritical Fluid Chromatography (SFC) using CO₂ is superior to normal-phase HPLC for chiral pyrrolidines because it offers higher diffusivity and lower viscosity, resulting in sharper peaks and faster run times. A basic additive is required to suppress secondary interactions between the pyrrolidine amine and the stationary phase.

  • Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine (IPA).

  • Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).

  • SST (Self-Validation Check): Inject a resolution mixture containing (3R,4S), (3S,4R), and (3R,4R) isomers.

    • Acceptance Criteria: Baseline resolution (

      
      ) between the critical pair must be ≥ 2.0.
      

G A 4-Methoxypyrrolidin-3-ol (Highly Polar, No UV) B HILIC LC-MS/MS (Structural Impurities) A->B Polar Retention C Chiral SFC (Enantiomeric Purity) A->C Chiral Resolution D ICH Q2(R2) Validation (Specificity, LOD/LOQ) B->D C->D E GMP Batch Release D->E Meets Criteria

GMP purity validation workflow for 4-Methoxypyrrolidin-3-ol aligned with ICH Q2(R2).

Quantitative Validation Parameters (ICH Q2(R2) Aligned)

Under the ICH Q2(R2) framework[5], the analytical procedure must demonstrate that it is fit for its intended purpose. The table below summarizes the target validation data for the HILIC-LC-MS/MS method described above, establishing the quantitative boundaries of the self-validating system.

Validation CharacteristicICH Q2(R2) RequirementTarget Experimental Result for 4-Methoxypyrrolidin-3-ol
Specificity Unambiguous measurement in the presence of impurities.No matrix interference at the retention time of the API. Peak purity index > 0.99 via MS/MS.
Linearity Direct proportionality over the range.

across 0.05% to 120% of the nominal working concentration.
Accuracy (Recovery) Closeness of agreement to true value.Mean recovery of 98.5% – 101.5% across three concentration levels (50%, 100%, 150%).
Precision (Repeatability) Closeness of agreement among independent test results.%RSD

for 6 independent sample preparations at 100% test concentration.
Detection Limit (LOD) Lowest amount detectable.0.01% (relative to nominal concentration), verified by S/N

.
Quantitation Limit (LOQ) Lowest amount quantifiable with precision.0.05% (relative to nominal concentration), verified by S/N

and %RSD

.

Conclusion

Validating the purity of 4-Methoxypyrrolidin-3-ol for GMP synthesis cannot rely on outdated UV-based methodologies due to the molecule's intrinsic physical chemistry. By adopting an orthogonal approach utilizing HILIC-LC-MS/MS and Chiral SFC, analytical scientists can achieve the high specificity and sensitivity demanded by the modern ICH Q2(R2) guidelines[2][4]. Implementing self-validating protocols with strict SST criteria ensures that data integrity is maintained at every step of the API manufacturing lifecycle.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures".[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline".[Link]

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained".[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)".[Link]

  • Google Patents.

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Safety & Regulatory Compliance

Safety

4-Methoxypyrrolidin-3-ol proper disposal procedures

An essential building block in modern drug discovery, 4-Methoxypyrrolidin-3-ol (and its stereoisomers) is a versatile secondary amine utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Bec...

Author: BenchChem Technical Support Team. Date: March 2026

An essential building block in modern drug discovery, 4-Methoxypyrrolidin-3-ol (and its stereoisomers) is a versatile secondary amine utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Because it is frequently handled in both its free base and hydrochloride salt forms, standardizing its operational handling and disposal is critical for laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides drug development professionals with a comprehensive, field-proven framework for the safe handling, spill mitigation, and lifecycle disposal of 4-Methoxypyrrolidin-3-ol.

Chemical & Hazard Profile

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. 4-Methoxypyrrolidin-3-ol contains both a nucleophilic secondary amine and a hydroxyl group.

Mechanistic Safety Insight: In its free base form, the pyrrolidine nitrogen acts as a weak base and a strong nucleophile, making it reactive toward strong acids, oxidizing agents, and electrophiles. When handled as a hydrochloride (HCl) salt, the compound is highly water-soluble and slightly acidic in an aqueous matrix. Both forms are classified as skin, eye, and respiratory irritants[1].

Table 1: Quantitative Data & Hazard Summary

Property / SpecificationFree Base FormHydrochloride (HCl) Salt Form
CAS Registry Number 473298-33-8[2]473298-23-6 (and others)[3]
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂
Molecular Weight 117.15 g/mol 153.61 g/mol
Storage Requirements 4°C, protect from lightAmbient to 4°C, keep tightly closed[4]
Primary GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)H315 (Skin), H319 (Eye), H335 (Resp)
Disposal Code P501 (Hazardous Waste)[4]P501 (Hazardous Waste)[5]

Waste Segregation & Disposal Workflow

Chemical waste containing 4-Methoxypyrrolidin-3-ol must never be poured down the drain, allowed to evaporate in a fume hood, or discarded in standard municipal trash[6][7]. It must be processed through an approved, licensed hazardous waste management facility[4].

Below is the logical workflow for segregating waste generated during synthesis or purification involving this compound.

WasteDisposal Start 4-Methoxypyrrolidin-3-ol Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Matrix/Solvent) Start->Liquid FinalSolid Solid Hazardous Waste Incineration Solid->FinalSolid Org Organic Solvent Matrix Liquid->Org Aq Aqueous Matrix Liquid->Aq Halo Halogenated Waste (e.g., DCM mixtures) Org->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) Org->NonHalo No Halogens Neutralize pH Verification (Target pH 4-10) Aq->Neutralize FinalLiquid Liquid Hazardous Waste Incineration / Treatment Halo->FinalLiquid NonHalo->FinalLiquid Neutralize->FinalLiquid

Decision tree for the segregation and disposal of 4-Methoxypyrrolidin-3-ol waste.

Step-by-Step Disposal Methodologies

To ensure Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) compliance (or local equivalent), follow these self-validating protocols for waste accumulation and disposal[6].

Protocol A: Liquid Waste Containerization

Causality: 4-Methoxypyrrolidin-3-ol is often utilized in organic synthesis involving various solvents. Mixing incompatible solvents (e.g., halogenated vs. non-halogenated) complicates downstream incineration and increases disposal costs.

  • Matrix Identification: Determine if the waste matrix is primarily aqueous or organic.

  • Segregation:

    • Halogenated: If the mixture contains >1% halogenated solvents (e.g., Dichloromethane, Chloroform), place it in the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If the mixture consists of solvents like Methanol, Ethanol, or Ethyl Acetate, place it in the "Non-Halogenated Organic Waste" carboy.

  • pH Validation (Aqueous only): For aqueous waste containing the HCl salt, verify the pH using indicator strips. If the pH is < 2 or > 12.5, the waste exhibits the EPA characteristic of corrosivity (D002) and must be labeled accordingly[6]. Do not attempt to neutralize highly concentrated waste without a pre-approved standard operating procedure.

  • Sealing & Labeling: Cap the container tightly immediately after adding waste. Attach a standardized Hazardous Waste label detailing the exact percentage of 4-Methoxypyrrolidin-3-ol and all associated solvents[7].

Protocol B: Solid Waste & Empty Container Disposal

Causality: Trace amounts of active pharmaceutical intermediates pose environmental toxicity risks if sent to municipal landfills.

  • Contaminated Consumables: Place all contaminated weighing paper, pipette tips, and gloves into a designated, poly-lined solid hazardous waste bin.

  • Empty Primary Containers: A container that held 4-Methoxypyrrolidin-3-ol must be triple-rinsed with an appropriate solvent (e.g., methanol or water) before it can be considered "clean"[7].

  • Rinsate Handling: Collect all rinsate and dispose of it as liquid hazardous waste (Protocol A).

  • Defacing: Once triple-rinsed, deface the original manufacturer label on the empty bottle with a thick marker, label it "Cleaned/Empty," and dispose of the glass in a designated broken glass/clean glassware receptacle[7].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the liquid.

Step-by-Step Spill Mitigation:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles[1]. If a large powder spill occurs outside a fume hood, an N95 or P100 respirator may be required to prevent inhalation of irritant dust.

  • Containment:

    • For Powders: Do not dry-sweep, as this generates aerosols. Gently cover the spilled powder with damp paper towels or an inert, slightly moistened absorbent material.

    • For Liquids: Surround and cover the spill with an inert absorbent such as dry sand, silica gel, or vermiculite[4].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, airtight, chemical-resistant container (e.g., a wide-mouth HDPE jar)[4].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water to remove residual traces of the amine[1].

  • Waste Transfer: Seal the container, affix a "Hazardous Waste - Spill Debris (4-Methoxypyrrolidin-3-ol)" label, and submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[7].

References

  • Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines". Available at: [Link]

  • University of Florida. "Hazardous Waste Management Guide". Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Methoxypyrrolidin-3-ol: Personal Protective Equipment, Operational Protocols, and Disposal

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, substituted pyrrolidines represent a significant class o...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, substituted pyrrolidines represent a significant class of compounds. This guide provides essential safety and logistical information for the handling of 4-Methoxypyrrolidin-3-ol, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of safety and operational integrity, grounded in established expertise and authoritative sources.

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of laboratory safety[7][8]. Before commencing any work with 4-Methoxypyrrolidin-3-ol, a comprehensive evaluation of the potential hazards must be conducted. This involves understanding the chemical's intrinsic properties, the quantities being used, and the specific manipulations to be performed.

Known and Potential Hazards:

Hazard CategoryDescriptionSource/Inference
Skin Corrosion/Irritation Expected to be corrosive or irritating to the skin, causing burns upon contact.Inferred from Pyrrolidine SDS[1][3][4]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage.Inferred from Pyrrolidine SDS[1][3]
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.Inferred from Pyrrolidine SDS[1][3][4]
Respiratory Tract Irritation Vapors or aerosols may cause respiratory irritation.Inferred from (R)-(-)-1-Methyl-3-pyrrolidinol SDS[5][6]
Flammability While the flammability of 4-Methoxypyrrolidin-3-ol is not explicitly known, the parent compound, pyrrolidine, is highly flammable. Therefore, it should be handled with caution around ignition sources.Inferred from Pyrrolidine SDS[1][2][3][4][9]

This proactive approach to hazard identification aligns with the principles outlined by the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), which emphasize the importance of a written Chemical Hygiene Plan and thorough hazard evaluation in research laboratories[10][11][12][13][14].

II. Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to hazardous chemicals[15][16][17]. The following PPE is mandatory when handling 4-Methoxypyrrolidin-3-ol.

Essential Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent direct skin contact with the potentially corrosive and absorbable compound. Gloves should be inspected before use and disposed of properly after handling[1][18].
Eye Protection ANSI-approved safety goggles and a full-face shield.To protect the eyes and face from splashes of the potentially corrosive liquid[14][16].
Body Protection A flame-resistant laboratory coat.To protect personal clothing from contamination and in case of a flash fire, given the potential flammability[18].
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.This is recommended, especially when working outside of a certified chemical fume hood or with larger quantities, to prevent inhalation of potentially harmful vapors[16].

The following diagram illustrates the proper donning sequence for PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Gown 1. Lab Coat Respirator 2. Respirator Gown->Respirator Goggles 3. Safety Goggles Respirator->Goggles FaceShield 4. Face Shield Goggles->FaceShield Gloves 5. Gloves (over cuffs) FaceShield->Gloves

Figure 1. Recommended PPE Donning Sequence.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for ensuring that all procedures involving 4-Methoxypyrrolidin-3-ol are conducted safely and efficiently. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure[7][15].

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Verify that a safety shower and an eyewash station are readily accessible and have been recently tested[8][19].

  • Donning PPE: Put on all required personal protective equipment in the sequence outlined in Figure 1.

  • Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any potential vapors or aerosols. Use a non-sparking spatula for solids.

  • In Solution: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize volatilization.

  • Post-Handling: After completing the work, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., ethanol), collecting all rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE[7].

The following workflow diagram outlines the key stages of safely handling 4-Methoxypyrrolidin-3-ol.

Handling_Workflow Start Start: Review SDS/Safety Info Prep Prepare Work Area (Fume Hood) Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Weigh and Transfer Compound Don_PPE->Handle Reaction Perform Chemical Reaction/Procedure Handle->Reaction Decon Decontaminate Work Area and Equipment Reaction->Decon Doff_PPE Doff and Dispose of PPE Decon->Doff_PPE End End: Wash Hands Thoroughly Doff_PPE->End

Figure 2. Safe Handling Workflow for 4-Methoxypyrrolidin-3-ol.

IV. Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection[2][20].

Waste Management Protocol:

  • Waste Stream: All materials contaminated with 4-Methoxypyrrolidin-3-ol, including gloves, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste[20].

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a tightly fitting lid[20].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methoxypyrrolidin-3-ol," the approximate concentration and volume, and the date accumulation started[10].

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition and incompatible materials[20].

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[20].

Empty Container Decontamination:

Empty containers that held 4-Methoxypyrrolidin-3-ol must be decontaminated before disposal. Triple rinse the empty container with a suitable solvent (e.g., ethanol). Collect all three rinsates and add them to the hazardous organic waste container[20].

V. Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial[8].

Emergency Response Plan:

EmergencyProcedure
Spill Evacuate: Immediately evacuate the affected area. Alert: Notify your supervisor and the institutional EHS office. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. All materials used for spill clean-up must be treated as hazardous waste[14][20].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[5][6][9].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6][9].
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6][9].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[5][6][9].

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-Methoxypyrrolidin-3-ol, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager. (2013, September 10). Lab Manager. Retrieved from [Link]

  • Safety Tipsheets & Best Practices - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description - ECHA. (2015, December). European Chemicals Agency. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. (n.d.). The University of New Mexico. Retrieved from [Link]

  • ECHA publishes guidance on chemical safety assessment - Lexgo.be. (2014, September 30). Lexgo. Retrieved from [Link]

  • Guidance on information requirements and Chemical Safety Assessment Chapter R.16. (2016, February). European Chemicals Agency. Retrieved from [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes - YouTube. (2024, November 21). European Chemicals Agency. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Department of Labor and Industry. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved from [Link]

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